Pentabromoethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentabromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPXEPSTZMAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025830 | |
| Record name | Pentabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-95-6 | |
| Record name | 1,1,1,2,2-Pentabromoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentabromoethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentabromoethane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentabromoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PENTABROMOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWF205EY92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Pentabromoethane CAS 75-95-6 physical properties
An In-Depth Technical Guide to the Physical Properties of Pentabromoethane (CAS 75-95-6)
Introduction: Defining this compound
This compound (CAS 75-95-6), with the chemical formula C₂HBr₅, is a highly halogenated hydrocarbon.[1][2][3] Its structure, 1,1,1,2,2-pentabromoethane, consists of a two-carbon ethane backbone saturated with five bromine atoms. This high degree of bromination imparts a significant molecular weight (424.55 g/mol ) and density, which are foundational to its physical characteristics and behavior.[2][3][4] Understanding these properties is critical for its application in organic synthesis, its use as a reagent, and for ensuring safe handling and storage in a laboratory setting.[5][6] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the underlying chemical principles that govern them.
Core Physical and Chemical Identifiers
Precise identification is the first step in any rigorous scientific endeavor. The following identifiers are used to unequivocally define this compound.
| Identifier | Value | Source(s) |
| CAS Registry Number | 75-95-6 | [1][2][3][7] |
| Molecular Formula | C₂HBr₅ | [1][2][3] |
| Molecular Weight | 424.55 g/mol | [2][3][4] |
| IUPAC Name | 1,1,1,2,2-pentabromoethane | [3] |
| Synonyms | Ethylene Pentabromide, Pentabromo-ethan | [1][5][6] |
| EC Number | 200-918-3 | [3][5] |
| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [3][4][7] |
State and Thermal Properties
The physical state and thermal behavior of a compound are dictated by the strength of its intermolecular forces. The five large, polarizable bromine atoms in this compound create significant London dispersion forces, resulting in a solid state at room temperature.
Summary of Thermal Properties
| Property | Value | Conditions | Source(s) |
| Physical State | Solid, Crystal - Powder | at 20°C | [6] |
| Appearance | White to Pale Reddish-Yellow | [6] | |
| Melting Point | 55 - 56.5 °C | [1][2][5][7] | |
| Boiling Point | 277.8 °C | at 760 mmHg | [2] |
| 210 °C | at 300 mmHg | [1][5] | |
| 140 °C | at 15 Torr | [7] | |
| Flash Point | 120.3 °C | [2][5] |
Expert Insights: Interpreting Thermal Data
-
Melting Point: The relatively low melting point of 55-56.5°C indicates that while the intermolecular forces are strong enough for it to be a solid at room temperature, they are not as powerful as those in ionic compounds or polymers.[1][2][5][7] This value is a critical parameter for purity assessment; impurities typically depress and broaden the melting range.
-
Boiling Point: The boiling point of a substance is highly dependent on ambient pressure. It is crucial to note the pressure at which a boiling point is measured. The data shows values ranging from 140°C at reduced pressure (15 Torr) to 277.8°C at atmospheric pressure (760 mmHg).[2][7] This significant variation underscores the necessity of performing distillations of high-boiling-point compounds like this compound under vacuum to prevent thermal decomposition, which can occur at elevated temperatures.[6]
Protocol: Determining Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate thermal analysis technique used to measure the melting point and heat of fusion.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Ramp: Increase the temperature at a controlled linear rate (e.g., 5-10°C/min) through the melting transition.
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event recorded in the DSC thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.
This method is self-validating through the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration, ensuring the trustworthiness of the obtained data.
Intrinsic Physical Properties
Properties such as density, solubility, and vapor pressure are intrinsic to the molecular structure of this compound and are vital for experimental design, particularly in reaction setup and solvent selection.
Summary of Intrinsic Properties
| Property | Value | Conditions | Source(s) |
| Density | 3.319 g/cm³ | [2] | |
| ~4.054 g/cm³ | Rough Estimate | [1][5] | |
| Vapor Pressure | 0.00748 mmHg | at 25°C | [5] |
| Refractive Index (n_D_) | 1.708 - 1.709 | Estimate | [1][2][5] |
| Solubility | Almost insoluble in water. Miscible with organic solvents like alcohol and ether. | [5] |
Expert Insights: Causality and Application
-
Density: The high density of this compound, significantly greater than water, is a direct consequence of the five heavy bromine atoms attached to a small carbon framework.[2][5] This property is useful in reaction workups where it will form the lower layer in an extraction with an immiscible aqueous phase. The discrepancy between the reported values (3.319 g/cm³ vs. ~4.054 g/cm³) highlights the difference between experimental measurement and rough estimation, emphasizing the need to rely on verified experimental data when available.[1][2][5]
-
Solubility: The principle of "like dissolves like" governs solubility. This compound is a nonpolar to weakly polar molecule. Its insolubility in water, a highly polar solvent, is expected.[5] Conversely, its miscibility with less polar organic solvents like ethers and alcohols is a direct result of similar intermolecular forces.[5] This is a critical consideration for selecting appropriate reaction solvents or recrystallization systems.
-
Vapor Pressure: The very low vapor pressure at 25°C indicates that this compound is not highly volatile, which is consistent with its high molecular weight and solid state at room temperature.[5] This minimizes inhalation risk during handling at ambient temperatures, although appropriate ventilation is still required due to its toxicity.[3][6]
Diagram of Interrelated Physical Properties
The physical properties of a compound are not isolated values but are interconnected, stemming from its fundamental molecular structure. This diagram illustrates these relationships for this compound.
Caption: Relationship between molecular structure, intermolecular forces, and key physical properties of this compound.
Spectroscopic Properties for Structural Elucidation
Spectroscopic data provides a molecular fingerprint, essential for confirming the identity and purity of a compound. While specific spectra for this compound require direct acquisition, data from public databases and knowledge of spectroscopic principles allow for a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a standard ¹H NMR spectrum, this compound would exhibit a single signal. Due to the molecular structure (Br₃C-CHBr₂), there is only one proton environment. This signal would appear as a singlet, and its chemical shift would be significantly downfield due to the strong deshielding effect of the five neighboring bromine atoms.
-
¹³C NMR: The ¹³C NMR spectrum would show two distinct signals, corresponding to the two different carbon environments: the -CBr₃ carbon and the -CHBr₂ carbon. Both signals would be shifted downfield due to the electronegativity of the attached bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. For this compound, the key expected absorptions would be:
-
C-H stretching: A peak corresponding to the single C-H bond, typically found in the 2850-3000 cm⁻¹ region.
-
C-Br stretching: Strong absorptions in the fingerprint region, typically between 500-700 cm⁻¹, indicative of the carbon-bromine bonds. The presence of multiple C-Br bonds would likely result in a complex pattern in this region.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): This technique provides the molecular weight and fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and fragment peaks containing bromine will show a characteristic isotopic pattern. For a fragment containing 'n' bromine atoms, the pattern will have n+1 peaks. The most abundant peak in the mass spectrum of this compound is observed at an m/z of 345.[3]
Protocol: Generic FT-IR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
This protocol is standard in the field and provides rapid, reproducible results without extensive sample preparation.
Conclusion
The physical properties of this compound are a direct reflection of its highly brominated molecular structure. Its solid state, high density, low volatility, and solubility profile are governed by strong intermolecular dispersion forces and the significant mass contribution of its five bromine atoms. A thorough understanding and correct interpretation of these properties, verified through standard analytical protocols, are paramount for the safe and effective use of this compound in research and development.
References
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This compound | CAS#:75-95-6. (2025). Chemsrc. [Link]
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1,1,1,2,2-Pentabromoethane. CAS Common Chemistry. (n.d.). [Link]
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This compound | C2HBr5 | CID 60967. PubChem, National Institutes of Health. (n.d.). [Link]
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ethane, 1,1,1,2,2-pentabromo-. (2024). ChemBK. [Link]
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Chemical Properties of Ethane, 1,1,2,2-tetrabromo- (CAS 79-27-6). Cheméo. (n.d.). [Link]
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Tetrabromoethane. Wikipedia. (n.d.). [Link]
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Safety Data Sheet: Tetrabromoethane (TBE). GeoLiquids. (n.d.). [Link]
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Material Safety Data Sheet - 1,1,2,2-Tetrabromoethane, 98%. Cole-Parmer. (n.d.). [Link]
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1,1,1,2,2,2-hexabromoethane | CAS 594-73-0. Chemsrc. (2025). [Link]
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Spectroscopy Data for Undergraduate Teaching. ERIC. (2023). [Link]
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Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. (n.d.). [Link]
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H-1 NMR spectrum of bromoethane. Doc Brown's Chemistry. (n.d.). [Link]
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This compound (75-95-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. (n.d.). [Link]
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- 7. CAS Common Chemistry [commonchemistry.cas.org]
Chemical and physical characteristics of 1,1,1,2,2-pentabromoethane
An In-Depth Technical Guide to 1,1,1,2,2-Pentabromoethane
Introduction
1,1,1,2,2-Pentabromoethane is a halogenated hydrocarbon with the chemical formula C₂HBr₅.[1] As a member of the bromoalkane family, its structure is characterized by an ethane backbone saturated with five bromine atoms. This high degree of bromination imparts specific physical and chemical properties, including a high molecular weight and density. This guide provides a comprehensive overview of its characteristics, synthesis, safety protocols, and applications, tailored for professionals in research and development.
Chemical Identity and Molecular Structure
Accurate identification is critical in scientific research. 1,1,1,2,2-Pentabromoethane is registered under CAS Number 75-95-6.[2] Its molecular identity is further defined by various computed descriptors that are essential for database searches and computational modeling.
Key Identifiers:
-
IUPAC Name: 1,1,1,2,2-pentabromoethane[2]
-
Molecular Formula: C₂HBr₅[2]
-
Molecular Weight: 424.55 g/mol [2]
Structural Descriptors:
-
SMILES: C(C(Br)(Br)Br)(Br)Br[2]
-
InChI: InChI=1S/C2HBr5/c3-1(4)2(5,6)7/h1H[2]
-
InChIKey: OGVPXEPSTZMAFF-UHFFFAOYSA-N[2]
Caption: 2D structure of 1,1,1,2,2-Pentabromoethane.
Physical and Chemical Properties
The extensive bromination of the ethane molecule results in a compound with high density and a solid state at room temperature, distinguishing it from many other short-chain alkanes.
| Property | Value | Source |
| Appearance | Colorless or light yellow liquid/solid | [1] |
| Odor | Pungent | [1] |
| Density | 3.319 g/cm³ (estimate) | [3] |
| Melting Point | 55 - 56.5 °C | [1][3] |
| Boiling Point | 210 °C at 300 mmHg / 140 °C at 15 Torr | [1][3] |
| Flash Point | 120.3 °C | [1][3] |
| Vapor Pressure | 0.00748 mmHg at 25 °C | [1] |
| Solubility | Almost insoluble in water. Miscible with alcohol and ether. | [1] |
| Refractive Index | 1.708 - 1.709 (estimate) | [1][3] |
| XLogP3 | 3.94080 | [3] |
Synthesis and Manufacturing
While detailed, validated protocols are proprietary, a known laboratory-scale synthesis method for 1,1,1,2,2-pentabromoethane involves the bromination of a suitable ethane precursor. One described method involves reacting brominated ethane with metallic magnesium.[1] An alternative approach suggests mixing brominated ethane with dry isopropanol and reacting at a low temperature to yield the final product, which is then purified by filtration and washing.[1] The use of low temperatures is a common strategy in halogenation reactions to control exothermicity and minimize the formation of undesirable by-products.
Caption: General workflow for the synthesis of 1,1,1,2,2-Pentabromoethane.
Analytical Characterization
The identity and purity of 1,1,1,2,2-pentabromoethane are typically confirmed using a suite of spectroscopic techniques. Public databases indicate the availability of reference spectra for this compound, which are indispensable for quality control and research purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide definitive information about the molecular structure.[2]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data exists, allowing for the determination of the compound's molecular weight and fragmentation pattern, which aids in its identification within complex mixtures.[2]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which can be used to identify characteristic functional group vibrations.[2]
Safety, Handling, and Storage
1,1,1,2,2-Pentabromoethane is classified as a hazardous substance and requires stringent safety measures during handling and storage. The Global Harmonized System (GHS) provides a clear classification of its risks.
GHS Hazard Classification:
-
Pictograms: ☠ (Skull and Crossbones)
-
Signal Word: Danger [2]
Hazard Statements (H-Statements): [2]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
Precautionary Statements (P-Statements): Key precautionary measures include:[2]
-
P261 & P262: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P316, P302+P352, P304+P340: Specific first aid instructions for ingestion, skin contact, and inhalation, respectively, emphasizing immediate medical attention.
-
P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Storage and Handling:
-
Storage Conditions: Store in a closed container at 2-8°C.[1]
-
Handling: Due to its high toxicity, especially via inhalation, all handling should be conducted within a certified fume hood. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.
Caption: Recommended safety workflow for handling 1,1,1,2,2-Pentabromoethane.
Applications and Uses
The unique properties of 1,1,1,2,2-pentabromoethane lend it to specialized applications in both materials science and chemical synthesis.
-
Optical and Semiconductor Fields: It has been identified for use as a semiconductor material in the manufacturing of light-emitting diodes (LEDs).[1] Its high refractive index and density are properties often sought in advanced optical materials.
-
Laboratory Reagent: In organic synthesis, it can serve as a brominating reagent.[1] It is also used as a mordant for mercury bromide, indicating its utility in specific chemical reactions and preparations.[1]
References
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ethane, 1,1,1,2,2-pentabromo- - ChemBK. (2024). Available at: [Link]
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This compound | C2HBr5 | CID 60967 - PubChem. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to Pentabromoethane (C₂HBr₅)
Executive Summary: This technical guide provides a comprehensive overview of pentabromoethane (C₂HBr₅), a dense, polyhalogenated alkane. The document delves into its fundamental molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its laboratory-scale synthesis via free-radical bromination is presented, including an analysis of the mechanistic principles guiding the reaction. The guide also explores the compound's chemical reactivity and safety considerations critical for its handling in a research environment. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical development sectors who require a deep technical understanding of this unique chemical entity.
Introduction and Nomenclature
This compound is a fully saturated haloalkane with the chemical formula C₂HBr₅. Structurally, it is an ethane molecule where five of the six hydrogen atoms have been substituted by bromine atoms. Its systematic IUPAC name is 1,1,1,2,2-Pentabromoethane .[1] Due to its high bromine content, it possesses a remarkably high molecular weight and density for a two-carbon compound. While not a common reagent in complex natural product synthesis, its unique physical properties and potential as a bromine source make it a compound of interest in materials science and specialized organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 75-95-6 | [1] |
| Molecular Formula | C₂HBr₅ | [2] |
| Molecular Weight | 424.55 g/mol | [1] |
| IUPAC Name | 1,1,1,2,2-Pentabromoethane | [1] |
| Synonyms | Ethane, pentabromo-; Ethylene Pentabromide; Pentabromathan | [2] |
| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [2] |
| SMILES | C(C(Br)(Br)Br)(Br)Br |[1] |
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a central carbon-carbon single bond. One carbon atom (C1) is bonded to three bromine atoms and the second carbon atom (C2). The second carbon atom (C2) is bonded to two bromine atoms, a hydrogen atom, and C1. Both carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry at each center.
Figure 1: 2D representation of the 1,1,1,2,2-Pentabromoethane molecular structure.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a relatively low melting point. Its high density is a direct consequence of the five heavy bromine atoms. It is poorly soluble in water but miscible with many organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid/solid | [3] |
| Melting Point | 55 °C | [4] |
| Boiling Point | 210 °C (at 300 mmHg) | [4] |
| Density | ~4.05 g/cm³ (estimate) | [4] |
| Refractive Index | ~1.709 (estimate) |[4] |
Spectroscopic Profile
The spectroscopic data for this compound is consistent with its simple, asymmetric structure.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a single signal (singlet) for the lone hydrogen atom on C2. Its chemical shift would be significantly downfield due to the deshielding effect of the two adjacent bromine atoms and the nearby tribromomethyl group.
-
¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two non-equivalent carbon environments: the -CBr₂H carbon and the -CBr₃ carbon. The -CBr₃ carbon signal is expected to be further downfield.
-
Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion and fragment ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would involve the loss of bromine atoms (Br•) and hydrogen bromide (HBr).
Synthesis of this compound
The most logical and established laboratory-scale synthesis of this compound is through the free-radical bromination of a suitable precursor, 1,1,2,2-tetrabromoethane . This reaction is an adaptation of the Wohl-Ziegler reaction , which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals under thermal or photochemical initiation.
Rationale for Synthetic Route
The choice of the Wohl-Ziegler reaction is based on several key principles of synthetic chemistry. Direct bromination with elemental bromine (Br₂) can be aggressive and lead to side products, including over-bromination or elimination reactions under harsh conditions. NBS provides a low, steady-state concentration of Br₂, which favors the desired radical chain substitution mechanism over competing ionic pathways. The C-H bond in 1,1,2,2-tetrabromoethane is activated for radical abstraction due to the electron-withdrawing nature of the adjacent bromine atoms, which can stabilize the resulting radical intermediate. Carbon tetrachloride (CCl₄) is a traditional solvent as it is inert to the radical conditions, though safer alternatives like acetonitrile may also be considered. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction at a practical rate below the solvent's reflux temperature.
Figure 2: Workflow for the synthesis of this compound via Wohl-Ziegler bromination.
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from standard procedures for Wohl-Ziegler brominations and should only be performed by trained chemists with appropriate safety measures in a fume hood.[5]
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the flask, add 1,1,2,2-tetrabromoethane (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN (0.02-0.10 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated within 30-60 minutes, often indicated by an increase in the rate of reflux. Monitor the reaction until the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[5]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.[5]
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by the presence of five C-Br bonds and one remaining C-H bond.
-
As a Brominating Agent: While not as commonly employed as NBS or Br₂, this compound can theoretically serve as a high-temperature source of bromine radicals via homolytic cleavage of a C-Br bond. This makes it a potential, albeit niche, brominating agent for certain substrates under specific conditions.
-
Nucleophilic Substitution: The carbon atoms are highly electrophilic due to the electron-withdrawing bromine atoms. However, nucleophilic substitution is sterically hindered, particularly at the CBr₃ center.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr is possible to form tetrabromoethene.
-
Applications in Drug Development: The direct application of this compound in drug synthesis is not widely documented. However, polyhalogenated compounds are of interest in medicinal chemistry. The introduction of bromine can increase a molecule's lipophilicity, modulate its metabolic profile, and introduce a site for halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.[6][7] this compound could serve as a building block for creating novel, densely functionalized scaffolds for drug discovery, although more convenient reagents often exist.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.
-
GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes serious skin and eye irritation.[1]
-
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and prevent any skin or eye contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound (C₂HBr₅) is a unique chemical defined by its high density and bromine content. Its molecular structure, dominated by steric strain and inductive effects, dictates its physical properties and chemical reactivity. While its synthesis is readily achievable in a laboratory setting via a standard free-radical pathway, its application as a reagent in complex organic synthesis is not widespread. Nevertheless, a thorough understanding of its properties, synthesis, and handling is essential for researchers exploring polyhalogenated compounds for materials science or as specialized intermediates in chemical development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]
- Google Patents. (1965).
- Google Patents. (2008). CN101108784A - Technique for manufacturing tetrabromoethane and equipment thereof.
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ResearchGate. (2018). 1,2-Dibromoethane - A Versatile Reagent in Organic Synthesis. [Link]
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UNL Digital Commons. (2017). Femtosecond gas phase electron diffraction with MeV electrons. [Link]
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MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]
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MDPI. (2023). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. [Link]
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RSC Publishing. (1984). Determination by electron diffraction of the molecular structures of chloro- and bromo-tri(trimethylsilyl)methane in the gas phase. [Link]
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Sciencemadness Discussion Board. (2013). 1,1,2,2-tetrabromoethane Synthesis & Impurities. [Link]
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Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
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YouTube. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction. [Link]
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MDPI. (2017). Boron Chemistry for Medical Applications. [Link]
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RSC Publishing. (2007). The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations. [Link]
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coursecontent. (n.d.). Reagents in Organic Synthesis [Oxidation]. [Link]
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ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]
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An In-depth Technical Guide to the Solubility of Pentabromoethane in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of pentabromoethane in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the principles governing solubility, detailed experimental protocols for its determination, and insights into the causal relationships between solvent properties and their interaction with this highly brominated alkane. In the absence of extensive, publicly available quantitative solubility data for this compound, this guide empowers researchers with the methodology and theoretical framework to determine these values accurately and safely in their own laboratory settings.
Introduction to this compound: A Profile
This compound (C₂HBr₅) is a dense, halogenated organic compound with a molecular weight of approximately 424.55 g/mol .[1] It typically presents as a colorless to light yellow liquid.[2] Its chemical structure, 1,1,1,2,2-pentabromoethane, features a fully brominated methyl group and a dibrominated methylene group, rendering the molecule highly nonpolar. This high degree of halogenation significantly influences its physical and chemical properties, including its toxicity and its behavior as a solute.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] Therefore, all handling and experimental procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated chemical fume hood.
The Fundamentals of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is the cornerstone for understanding the solubility of any compound. This adage refers to the compatibility of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
In the case of this compound, a nonpolar molecule, its primary intermolecular forces are London dispersion forces. Consequently, it is expected to be most soluble in nonpolar organic solvents that also exhibit strong London dispersion forces. Conversely, its solubility in highly polar solvents, such as water, is expected to be negligible. While this compound itself does not have a dipole moment, the polarizability of the numerous bromine atoms can lead to induced dipole interactions, which can influence its solubility in solvents with some degree of polarity.
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative assessment can be made based on its chemical structure and the known solubility of similar halogenated hydrocarbons. The following table provides an expected qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Example Solvent | Chemical Formula | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | CH₃OH, C₂H₅OH | Miscible | This compound is reported to be miscible with alcohols.[2] The alkyl chain of the alcohol can interact with the nonpolar this compound, while the hydroxyl group's polarity is not sufficient to prevent dissolution. |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible | Ethers are relatively nonpolar and are good solvents for nonpolar compounds. This compound is expected to be readily miscible.[2] |
| Halogenated Solvents | Dichloromethane, Chloroform | CH₂Cl₂, CHCl₃ | Miscible | These solvents are themselves halogenated and have similar intermolecular forces to this compound, making them excellent solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | C₇H₈, C₆H₆ | Soluble | The nonpolar aromatic rings of these solvents will readily interact with this compound through London dispersion forces. |
| Ketones | Acetone | C₃H₆O | Soluble | While acetone has a polar carbonyl group, the overall molecule has significant nonpolar character, allowing for the dissolution of this compound. |
| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | Similar to ketones, esters have both polar and nonpolar regions, making them suitable solvents for this compound. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble to Insoluble | The high polarity of DMSO is likely to make it a poor solvent for the nonpolar this compound. |
| Water | H₂O | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[2] |
Experimental Determination of Solubility: A Self-Validating Protocol
The most common and reliable method for determining the equilibrium solubility of a solid or liquid in a solvent is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the gravimetric determination of this compound solubility.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Pipettes and syringes
-
Fume hood
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of undissolved this compound is essential to ensure a saturated solution at equilibrium.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn aliquot through a 0.2 µm PTFE syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved this compound and the volume of the aliquot taken.
-
Causality Behind Experimental Choices
-
Excess Solute: The presence of undissolved this compound ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.
-
Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. A time-course study can validate the chosen equilibration period.
-
Filtration: Syringe filtration is a critical step to remove any suspended micro-droplets of undissolved this compound, which would otherwise lead to an overestimation of solubility. The choice of a PTFE filter is important for its chemical compatibility with a wide range of organic solvents.
Alternative Analytical Techniques for Quantification
While the gravimetric method is straightforward, other analytical techniques can be employed for quantification, especially for lower solubilities or for higher throughput.
-
Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the filtered saturated solution. This is particularly useful for volatile solvents.
-
High-Performance Liquid Chromatography (HPLC): For less volatile solvents, an HPLC method with a suitable detector (e.g., UV-Vis) can be developed to quantify the this compound concentration.
Visualizing the Process: Diagrams and Workflows
Conceptual Relationship between Solvent Properties and Solubility
Caption: Factors influencing this compound solubility.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Conclusion: Empowering Research Through Methodical Guidance
While a comprehensive database of quantitative solubility data for this compound in a wide array of organic solvents remains to be fully established in public literature, this guide provides the essential theoretical framework and practical, self-validating experimental protocols for researchers to determine this crucial parameter. By understanding the principles of "like dissolves like" and diligently applying the detailed shake-flask methodology, scientists can confidently and accurately measure the solubility of this compound. This foundational knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this highly halogenated compound. The emphasis on safety and methodical rigor ensures the generation of reliable and reproducible data, paving the way for its successful application in scientific research and development.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]
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ChemBK. (2024, April 10). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]
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Synthesis pathways for 1,1,1,2,2-pentabromoethane
An In-depth Technical Guide to the Synthesis of 1,1,1,2,2-Pentabromoethane
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the primary synthesis pathways for 1,1,1,2,2-pentabromoethane (C₂HBr₅), a dense organobromine compound. The document is intended for an audience of researchers and chemical development professionals, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and critical evaluation of each synthetic route.
Introduction to 1,1,1,2,2-Pentabromoethane
1,1,1,2,2-Pentabromoethane is a highly halogenated hydrocarbon with the chemical formula C₂HBr₅. It presents as a colorless to light-yellow liquid with a pungent odor and is denser than water.[1] Its primary applications are found in laboratory settings as a brominating reagent and in the optical field as a potential semiconductor material for light-emitting diodes (LEDs).[1] Due to its high density and bromine content, it also finds use in specialized applications. The synthesis of this compound, however, requires careful consideration of reaction pathways to ensure optimal yield and purity while managing the hazardous nature of the reagents involved. This guide will explore the most viable and scientifically validated methods for its preparation.
Core Synthesis Pathways
The synthesis of 1,1,1,2,2-pentabromoethane can be approached through several distinct chemical strategies. The two principal pathways involve either the progressive bromination of a saturated ethane backbone or the addition of bromine across an unsaturated bond of a bromo-substituted alkene.
Pathway 1: Exhaustive Free-Radical Bromination
This pathway relies on the sequential substitution of hydrogen atoms on an ethane derivative with bromine atoms via a free-radical mechanism. The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.
Causality and Mechanistic Insight: The reaction proceeds through a classic free-radical chain reaction involving three stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of molecular bromine (Br₂) by UV light to generate two bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the starting bromoalkane (e.g., 1,1,2-tribromoethane), creating a bromoethyl radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form the next-higher brominated ethane and a new bromine radical, which continues the chain.
-
Termination: The reaction ceases when two radicals combine.
A significant challenge in this pathway is the lack of selectivity.[2] The reaction tends to produce a complex mixture of polybrominated alkanes, including tetra-, penta-, and even hexabromoethane, making purification difficult.[2][3] To favor the desired pentabromo- product, a significant excess of the starting bromoalkane can be used, although this is often not practical. Conversely, using an excess of bromine will drive the reaction towards the fully substituted hexabromoethane.
Experimental Workflow: Free-Radical Bromination
Caption: Free-Radical Bromination Workflow.
Pathway 2: Electrophilic Addition to Tribromoethene
A more direct and selective route to 1,1,1,2,2-pentabromoethane is the electrophilic addition of molecular bromine (Br₂) to 1,1,2-tribromoethene. This method leverages the reactivity of the carbon-carbon double bond.
Causality and Mechanistic Insight: This reaction is a classic example of electrophilic addition to an alkene.[4][5]
-
Polarization and Pi Complex Formation: As a Br₂ molecule approaches the electron-rich π-bond of tribromoethene, the Br-Br bond becomes polarized. The π electrons of the alkene attack the partially positive bromine atom.
-
Formation of a Bromonium Ion Intermediate: A cyclic bromonium ion intermediate is formed where the bromine atom is bonded to both carbons of the original double bond. This intermediate is highly strained and reactive. Simultaneously, a bromide ion (Br⁻) is released.
-
Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite the initial bromine bridge. This backside attack opens the three-membered ring.
This pathway is generally more efficient and easier to control than free-radical bromination, leading to a cleaner product with higher yields. The reaction is typically carried out in an inert organic solvent, such as tetrachloromethane or dichloromethane, at cold temperatures to control the reaction rate.[5]
Experimental Workflow: Electrophilic Addition
Caption: Electrophilic Addition Workflow.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Free-Radical Bromination | Pathway 2: Electrophilic Addition |
| Selectivity | Low; produces a mixture of polybrominated ethanes.[3] | High; specifically targets the double bond for addition. |
| Yield | Variable and often low for the desired product. | Generally high. |
| Reaction Conditions | Requires UV irradiation or high temperatures. | Typically conducted at low temperatures in an inert solvent.[5] |
| Starting Materials | Bromoalkanes (e.g., 1,1,2-tribromoethane), Bromine. | 1,1,2-Tribromoethene, Bromine. |
| Purification | Difficult; requires fractional distillation to separate products. | Simpler; often involves solvent removal and distillation. |
| Primary Advantage | Utilizes potentially cheaper and more accessible alkane precursors. | High selectivity and yield of the target molecule. |
| Primary Disadvantage | Poor product selectivity leading to complex mixtures. | The precursor, tribromoethene, may be less readily available. |
Detailed Experimental Protocol: Electrophilic Addition
This protocol describes the synthesis of 1,1,1,2,2-pentabromoethane via the electrophilic addition of bromine to 1,1,2-tribromoethene.
Materials:
-
1,1,2-Tribromoethene (1 mole)
-
Liquid Bromine (1.1 moles, slight excess)
-
Dichloromethane (CH₂Cl₂, anhydrous, as solvent)
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 1 mole of 1,1,2-tribromoethene in anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Slowly add 1.1 moles of liquid bromine dropwise from the dropping funnel to the stirred solution over 1-2 hours. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should fade as it reacts.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize any HBr), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain pure 1,1,1,2,2-pentabromoethane.
Safety and Hazard Considerations
Working with highly brominated compounds and reagents requires strict adherence to safety protocols.
-
1,1,1,2,2-Pentabromoethane: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Liquid bromine is extremely corrosive and toxic. It can cause severe burns upon contact with skin and is highly toxic if inhaled. It should be handled with extreme care in a fume hood.
-
Dichloromethane: This solvent is a suspected carcinogen and should be handled with appropriate precautions.
Conclusion
The synthesis of 1,1,1,2,2-pentabromoethane is most effectively and selectively achieved through the electrophilic addition of bromine to 1,1,2-tribromoethene. This method offers superior control and yields a cleaner product compared to the less selective free-radical bromination of saturated precursors. While the free-radical pathway is mechanistically possible, it is synthetically challenging due to the formation of multiple byproducts. For researchers requiring high-purity 1,1,1,2,2-pentabromoethane, the electrophilic addition pathway is the recommended and more robust choice.
References
Sources
An In-Depth Technical Guide on the Environmental Fate and Degradation of Pentabromoethane
Executive Summary
Pentabromoethane, a halogenated aliphatic hydrocarbon, belongs to a class of compounds that have seen use as flame retardants. The extensive bromination of this molecule suggests a significant potential for environmental persistence and bioaccumulation, raising concerns about its long-term ecological impact. This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound. Due to the limited direct research on this compound, this guide synthesizes information from established principles of environmental chemistry and data from structurally similar polybrominated and polychlorinated alkanes to build a predictive framework for its behavior. We will explore its physicochemical properties, partitioning in environmental compartments, and the primary abiotic and biotic degradation pathways. Furthermore, this guide details robust experimental protocols for researchers to rigorously evaluate the environmental persistence and degradation of this and similar compounds.
Introduction to this compound
This compound (C₂HBr₅) is a fully brominated derivative of ethane. While not as widely studied as other brominated flame retardants like polybrominated diphenyl ethers (PBDEs), its chemical structure warrants a thorough environmental risk assessment. The high degree of halogenation suggests that this compound is likely to be hydrophobic and resistant to degradation, characteristics common to many persistent organic pollutants (POPs). Understanding its environmental journey—from release to its ultimate fate—is crucial for predicting its potential to contaminate ecosystems and enter food chains.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For this compound, these properties determine how it moves and where it accumulates in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₂HBr₅ | High molecular weight due to bromine atoms. |
| Molecular Weight | 424.55 g/mol [1] | Low volatility, tending to partition to soil and sediment. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | Estimated > 3 | High hydrophobicity, indicating a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in fatty tissues of organisms. |
| Water Solubility | Very Low (estimated) | Limited mobility in aqueous systems; primary transport will be via suspended particles. |
| Vapor Pressure | Low (estimated) | Unlikely to undergo significant long-range atmospheric transport in the vapor phase. |
Based on these properties, this compound released into the environment is expected to predominantly partition to soil and sediment. Its low water solubility and vapor pressure limit its mobility in water and air, respectively. The high estimated Log K_ow_ is a strong indicator of its potential for bioaccumulation.
Environmental Distribution Pathway
The following diagram illustrates the predicted partitioning of this compound in the environment.
Caption: Proposed pathway of anaerobic reductive debromination.
Persistence and Bioaccumulation
-
Persistence: Based on the predicted slow rates of abiotic and aerobic degradation, this compound is expected to be highly persistent in the environment, particularly in aerobic soils and sediments. Its half-life in these compartments could be on the order of years to decades, similar to other highly halogenated alkanes. Anaerobic degradation will be the primary removal mechanism, but this is a slow process.
-
Bioaccumulation: With a high estimated Log K_ow_, this compound has a strong potential to bioaccumulate in organisms. It will likely be taken up from the environment and stored in fatty tissues. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.
Experimental Protocols
To empirically determine the environmental fate of this compound, a series of standardized and validated experimental protocols should be employed.
Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
-
Preparation: Prepare sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound (dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to each buffered solution in sterile, amber glass vials.
-
Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, sacrifice replicate vials from each pH treatment.
-
Analysis: Extract the remaining this compound from the aqueous solution using a suitable organic solvent (e.g., hexane or dichloromethane). Analyze the extract using Gas Chromatography with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) to quantify the parent compound.
-
Controls: Include sterile controls with no this compound to check for contamination and controls with this compound but no buffer to assess the baseline reaction.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.
Protocol: Anaerobic Biodegradation in Sediment Microcosms (Adapted from OECD Guideline 308)
-
Microcosm Setup: In an anaerobic chamber, dispense a known amount of fresh, anoxic sediment and overlying site water into multiple replicate serum bottles.
-
Spiking: Prepare a stock solution of this compound in a minimal volume of a suitable solvent. Spike the microcosms to achieve the desired initial concentration in the sediment.
-
Sealing and Incubation: Seal the bottles with Teflon-lined septa and aluminum crimps. Remove from the anaerobic chamber and incubate in the dark at a constant temperature reflecting the in-situ conditions.
-
Controls:
-
Sterile Control: Use autoclaved (killed) sediment and water to distinguish between biotic and abiotic degradation.
-
No-Substrate Control: Unspiked microcosms to monitor for background contamination.
-
-
Sampling: At specified time points, sacrifice a set of replicate bottles (both active and sterile).
-
Extraction and Analysis:
-
Separate the sediment and water phases.
-
Extract this compound and its potential degradation products (lower brominated ethanes) from each phase using an appropriate solvent and extraction technique (e.g., Soxhlet or pressurized fluid extraction for sediment).
-
Analyze the extracts via GC-MS to identify and quantify the parent compound and metabolites.
-
-
Data Analysis: Calculate the degradation rate and half-life in the active microcosms, correcting for any loss observed in the sterile controls.
Workflow for Anaerobic Microcosm Study
Caption: Experimental workflow for an anaerobic microcosm study.
Conclusion and Future Research Directions
The available evidence, drawn from the chemical structure of this compound and data on analogous compounds, strongly suggests that it is a persistent and bioaccumulative substance. Its primary degradation pathway is likely to be slow, sequential reductive debromination under anaerobic conditions in sediments. Abiotic degradation and aerobic biodegradation are expected to be negligible.
Key research priorities should include:
-
Empirical Determination of Physicochemical Properties: Laboratory measurements of water solubility, vapor pressure, and Log K_ow_ are needed to refine environmental fate models.
-
Conducting Standardized Degradation Studies: Performing the hydrolysis and anaerobic biodegradation experiments outlined in this guide will provide the first quantitative data on the persistence of this compound.
-
Identification of Metabolites: Rigorous identification of the intermediate products of reductive debromination is necessary to fully understand the degradation pathway and the potential toxicity of the metabolites.
-
Environmental Monitoring: Developing sensitive analytical methods to search for this compound in environmental samples, particularly in sediments and biota near potential sources, is crucial to determine its real-world occurrence.
By systematically addressing these research gaps, the scientific community can build a comprehensive environmental risk profile for this compound and inform regulatory decisions regarding its use and management.
References
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Betterton, E. A., Arnold, R. G., Kuhler, R. J., & Santo, G. A. (1995). Reductive dehalogenation of bromoform in aqueous solution. Environmental Health Perspectives, 103 Suppl 5, 89–91. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-2490. [Link]
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UK Government. (n.d.). Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. Retrieved from [Link]
-
U.S. EPA. (n.d.). Rates of Hydrolysis of Ethylene Dibromide (EDB). ChemView. Retrieved from [Link]
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Wiśniewski, J., Kaczorek, E., & Cłapa, D. (2014). Abiotic degradation of chlorinated ethanes and ethenes in water. Polish Journal of Environmental Studies, 23(3), 765-775. [Link]
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Pentabromoethane: A Technical Guide to Its Toxicological Data and Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on currently available public information. Pentabromoethane is a chemical with limited toxicological data. This guide highlights existing information and significant data gaps. All laboratory and industrial handling of this compound should be conducted with extreme caution, adhering to the highest safety standards.
Introduction
This compound (C₂HBr₅) is a highly halogenated organic compound. Its molecular structure, characterized by an ethane backbone saturated with five bromine atoms, suggests potential for significant biological activity and toxicity. Despite its simple structure, a comprehensive toxicological profile for this compound is not well-established in publicly accessible scientific literature. This guide synthesizes the available data, outlines the known hazards, and underscores the critical data deficiencies to inform safe handling and future research directions.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.
| Property | Value | Source |
| Molecular Formula | C₂HBr₅ | [1] |
| Molecular Weight | 424.55 g/mol | [2], [1] |
| Appearance | Colorless or light yellow liquid | [3] |
| Odor | Pungent | [3] |
| Melting Point | 55 °C | [1] |
| Boiling Point | 210 °C at 300 mmHg | [1] |
| Solubility | Almost insoluble in water; miscible with alcohol and ether | [3] |
Known Toxicological Hazards
The primary source of toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications. These classifications indicate a high potential for acute toxicity.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
Source: PubChem[2]
These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory. It is crucial to note that these are hazard classifications and do not provide detailed dose-response data or insights into the mechanisms of toxicity.
Critical Data Gaps in the Toxicological Profile
A thorough review of the scientific literature reveals a significant absence of in-depth toxicological studies on this compound. This lack of data presents a considerable challenge in performing a comprehensive risk assessment. The following key areas require further investigation:
-
Toxicokinetics: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Understanding its metabolic fate is crucial, as biotransformation can lead to the formation of more or less toxic metabolites.
-
Chronic Toxicity: No studies on the effects of repeated or long-term exposure to this compound have been identified. Therefore, the potential for cumulative toxicity or target organ damage after prolonged exposure is unknown.
-
Genotoxicity: There is no available data on the mutagenic or clastogenic potential of this compound.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.
-
Reproductive and Developmental Toxicity: Studies to assess the effects of this compound on reproductive function and embryonic development are absent from the literature.
-
Human Data: There are no published case reports or epidemiological studies concerning human exposure to this compound.
Context from Structurally Related Compounds
In the absence of specific data for this compound, examining the toxicology of structurally similar short-chain brominated alkanes can provide some context for potential hazards. However, it must be stressed that such comparisons are not a substitute for direct toxicological testing of this compound, as small changes in chemical structure can lead to significant differences in toxicological properties.
-
Bromoethane: This compound has undergone more extensive testing. Inhalation studies in rats and mice showed that bromoethane can induce tumors, including neoplasms of the endometrium in mice.[4] However, the International Agency for Research on Cancer (IARC) has classified bromoethane as "not classifiable as to its carcinogenicity to humans (Group 3)" due to limited evidence in experimental animals and no available data in humans.[4]
-
1,1,2,2-Tetrabromoethane: This compound is known to be irritating to the eyes, skin, and respiratory tract. It may also cause effects on the central nervous system and liver, potentially leading to impaired functions.
The toxicity of these related compounds underscores the potential for this compound to be a multi-organ toxicant. The high degree of bromination in this compound may influence its lipophilicity, persistence, and metabolic pathways, which could result in a different toxicological profile from its less brominated analogues.
Experimental Protocols: A Call for Future Research
Given the significant data gaps, there is a clear need for a systematic toxicological evaluation of this compound. The following experimental workflows are proposed as a starting point for future research.
Proposed In Vitro Toxicity Screening
Caption: Proposed initial in vitro screening workflow for this compound.
Proposed In Vivo Acute Toxicity Assessment
Caption: Proposed acute in vivo toxicity assessment workflow for this compound.
Safety Profile and Handling Recommendations
Given the GHS classification of this compound as acutely toxic by all routes of exposure and as a skin and eye irritant, stringent safety precautions are mandatory.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors should be used.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®) should be worn. Nitrile gloves may not provide sufficient protection.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.
-
-
Handling: Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
The toxicological profile of this compound is largely undefined, with current knowledge limited to its classification as an acute toxicant and an irritant. The absence of comprehensive data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects necessitates a highly precautionary approach to its handling. This guide serves to summarize the existing, albeit limited, information and to strongly advocate for further research to fill the critical data gaps. A thorough understanding of the toxicology of this compound is essential for ensuring the safety of researchers and for the responsible use of this chemical in any application.
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An In-depth Technical Guide to Pentabromoethane: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromoethane (C₂HBr₅) is a halogenated hydrocarbon of significant interest due to its unique physical and chemical properties. This comprehensive technical guide provides a detailed overview of its IUPAC nomenclature, common synonyms, and key identifiers. A thorough examination of its physicochemical properties is presented, followed by a detailed exploration of its synthesis, with a focus on free-radical bromination methodologies. The guide further delves into the established and potential applications of this compound, including its role as a flame retardant and a high-density medium for mineral separation. Finally, a critical assessment of its toxicological profile and environmental fate is provided, alongside a compilation of its spectroscopic data for analytical purposes. This document is intended to serve as a valuable resource for researchers and professionals working with or exploring the utility of this compound.
Chemical Identity and Nomenclature
This compound is a saturated acyclic hydrocarbon in which five of the six hydrogen atoms of ethane are substituted by bromine atoms. The systematic naming of this compound follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Nomenclature
The IUPAC name for this compound is 1,1,1,2,2-pentabromoethane .[1] This name is derived by identifying the longest carbon chain, which is ethane, and numbering the carbon atoms to give the substituents (bromine atoms) the lowest possible locants. In this case, three bromine atoms are attached to carbon 1, and two are attached to carbon 2.
Common Synonyms and Identifiers
In scientific literature and commercial contexts, this compound is also known by several synonyms. These include:
-
Ethane, pentabromo-[1]
-
Pentabromathan
-
Ethylene Pentabromide
A comprehensive list of identifiers is provided in the table below for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 75-95-6 | [1][2] |
| Molecular Formula | C₂HBr₅ | [1][2] |
| Molecular Weight | 424.55 g/mol | [1] |
| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [2] |
| PubChem CID | 60967 | [1] |
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic pungent odor.[3] Its high density and miscibility with organic solvents are key properties that underpin some of its applications.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid with a pungent odor | [3] |
| Density | 2.95 g/cm³ (approximate) | |
| Melting Point | 56-57 °C | |
| Boiling Point | 210 °C at 760 mmHg | |
| Solubility | Miscible with alcohol, ether, and other organic solvents; practically insoluble in water. | [3] |
Synthesis of this compound
The primary and most efficient method for the laboratory synthesis of this compound is through the free-radical bromination of 1,1,1,2-tetrabromoethane. This reaction is a classic example of a Wohl-Ziegler reaction.
Wohl-Ziegler Bromination of 1,1,1,2-Tetrabromoethane
The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to facilitate the radical chain mechanism.
Reaction:
C₂H₂Br₄ + NBS --(AIBN, CCl₄, Reflux)--> C₂HBr₅ + Succinimide
Reaction Mechanism
The mechanism of the Wohl-Ziegler bromination proceeds through a radical chain reaction involving three key stages: initiation, propagation, and termination.
Figure 1: Mechanism of the Wohl-Ziegler bromination of 1,1,1,2-tetrabromoethane.
Initiation: The reaction is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN) to generate free radicals. These radicals then react with NBS to produce a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from 1,1,1,2-tetrabromoethane to form a tetrabromoethyl radical (•C₂HBr₄) and hydrogen bromide (HBr). The tetrabromoethyl radical then reacts with a molecule of bromine (Br₂), generated in situ from the reaction of NBS with HBr, to yield this compound and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocol
The following is a proposed experimental protocol for the synthesis of 1,1,1,2-pentabromoethane, adapted from analogous free-radical bromination procedures.[4]
Materials:
-
1,1,1,2-Tetrabromoethane (1.0 eq)[5]
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,1,2-tetrabromoethane, N-bromosuccinimide, and azobisisobutyronitrile in carbon tetrachloride.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Remove the solvent by rotary evaporation.[4]
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 1,1,1,2,2-pentabromoethane.[4]
Applications of this compound
The high density and bromine content of this compound make it a candidate for several specialized industrial applications.
Flame Retardant
This compound, like other polybrominated compounds, has been investigated for its potential as a flame retardant. Organohalogen flame retardants function by releasing halogen radicals upon combustion, which interfere with the free-radical chain reactions of the fire in the gas phase.[6] this compound can be incorporated into polymer matrices, such as high-impact polystyrene (HIPS), to enhance their fire resistance.[7]
Dense Medium for Mineral Separation
The high density of this compound makes it suitable for use as a heavy liquid in sink-float mineral separation processes. This technique is used to separate minerals based on their differing densities. While historically, compounds like tetrabromoethane have been used for this purpose, the properties of this compound suggest its potential utility in this application as well.
Spectroscopic Data
The following is a summary of the expected spectroscopic data for 1,1,1,2,2-pentabromoethane, which is essential for its characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single peak, a singlet, corresponding to the single proton on the C2 carbon. The chemical shift of this proton will be significantly downfield due to the strong deshielding effect of the five bromine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit two signals corresponding to the two non-equivalent carbon atoms. The C1 carbon (CBr₃) will appear at a lower field than the C2 carbon (CHBr₂) due to the greater number of attached bromine atoms.
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of five bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of bromine atoms and HBr.
Infrared Spectroscopy
The infrared spectrum of this compound will be characterized by the C-H stretching and bending vibrations, as well as the prominent C-Br stretching vibrations, which typically appear in the fingerprint region.
Toxicology and Environmental Fate
As with many polyhalogenated compounds, the environmental persistence and potential toxicity of this compound are of concern. Short-chain halogenated alkanes can be persistent in the environment and may have adverse effects on aquatic organisms.[8][9]
Toxicity
Detailed toxicological data for this compound is limited. However, based on its structure as a polybrominated alkane, it is prudent to handle it with care, assuming potential for toxicity.
Environmental Persistence and Biodegradation
Short-chain polyhalogenated alkanes are known for their environmental persistence.[10] Their high stability makes them resistant to natural degradation processes. Studies on related compounds suggest that the biodegradation of such molecules is often slow and may not lead to complete mineralization.
Conclusion
This compound is a highly functionalized molecule with a unique set of properties that make it a subject of interest for various chemical applications. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthesis via the Wohl-Ziegler reaction, and potential applications as a flame retardant and a dense medium. While its utility is evident, the limited data on its toxicology and environmental impact necessitate a cautious approach to its handling and application, underscoring the need for further research in these areas.
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Samagra. Haloalkanes and Haloarenes. Retrieved from [Link]
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Schulze, J., & Filser, J. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 1-10. Retrieved from [Link]
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Tomy, G. T., Fisk, A. T., Westmore, J. B., & Muir, D. C. (1998). Environmental chemistry and toxicology of polychlorinated n-alkanes. Reviews of environmental contamination and toxicology, 158, 53-128. Retrieved from [Link]
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EDF Health. (2019, February 20). The elephant in the room: potential biopersistence of short-chain PFAS. Retrieved from [Link]
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Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. Retrieved from [Link]
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Ateia, M., et al. (2021). The Overlooked Short- and Ultrashort-Chain Poly- and Perfluorinated Substances: A Review. Chemosphere, 280, 130699. Retrieved from [Link]
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Dow Global Technologies LLC. (2024). Brominated flame retardant and its application in polyurethane foams. U.S. Patent No. 11,970,586. Retrieved from [Link]
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Wang, Y., et al. (2019). The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. Environment International, 133, 105224. Retrieved from [Link]
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Pentabromoethane melting point and boiling point data
An In-Depth Technical Guide to the Melting and Boiling Points of Pentabromoethane
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying chemical principles and provides detailed protocols for experimental verification.
Introduction to this compound
This compound (C₂HBr₅) is a halogenated hydrocarbon.[1][2] Its structure consists of a two-carbon ethane backbone where five of the six hydrogen atoms have been substituted by bromine atoms. This high degree of halogenation imparts a significant molecular weight (approximately 424.55 g/mol ) and density to the compound.[1][3] Understanding the precise melting and boiling points of this compound is critical for its application in various chemical syntheses and for ensuring its safe handling and storage.
Physicochemical Data of this compound
The fundamental physical properties of this compound are summarized below. This data is essential for predicting its behavior in different experimental and industrial settings.
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2-Pentabromoethane | [1] |
| CAS Number | 75-95-6 | [2][4] |
| Molecular Formula | C₂HBr₅ | [2][5] |
| Molecular Weight | 424.55 g/mol | [3][4] |
| Appearance | Colorless or light yellow liquid with a pungent odor | [3] |
| Density | ~4.054 g/mL (estimate) | [3] |
| Solubility | Miscible with organic solvents like alcohol and ether; almost insoluble in water | [3] |
Analysis of Melting and Boiling Points
The transition between solid, liquid, and gaseous states is dictated by the strength of intermolecular forces. For this compound, its high molecular weight and the presence of five polarizable bromine atoms result in substantial van der Waals forces, specifically London dispersion forces.[6][7] These strong intermolecular attractions require significant thermal energy to overcome, leading to relatively high melting and boiling points compared to less halogenated ethanes.
Tabulated Data
The experimentally determined melting and boiling points for this compound are presented below. It is crucial to note that the boiling point is highly dependent on the ambient pressure.
| Parameter | Temperature | Conditions | Source(s) |
| Melting Point | 55 °C | Standard Pressure | [3] |
| 56.5 °C | Standard Pressure | [4] | |
| Boiling Point | 210 °C | at 300 mmHg | [3] |
| 140 °C | at 15 Torr (15 mmHg) | [4] |
The variation in reported boiling points highlights the critical importance of documenting the pressure at which the measurement was taken. A lower external pressure requires a lower vapor pressure to induce boiling, thus resulting in a lower boiling point.
Experimental Determination Protocols
To ensure data integrity, the following protocols for determining the melting and boiling points of this compound are provided. These methods are designed to be self-validating through procedural rigor and repetition.
Protocol for Melting Point Determination
The melting point of a crystalline solid provides a dual insight: its identity and its purity. A pure substance typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range. The capillary tube method is a standard and reliable technique.
Methodology:
-
Sample Preparation: Place a small amount of solid this compound onto a clean, dry watch glass and crush it into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Insert the loaded capillary tube into a melting point apparatus (such as a Mel-Temp) or attach it to a thermometer using a rubber band for use with a Thiele tube filled with a high-boiling point oil (e.g., mineral or silicone oil).[8][9]
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to approximate the melting point.
-
For an accurate measurement, start with a fresh sample and heat rapidly until the temperature is about 20°C below the expected melting point.[8]
-
Decrease the heating rate to approximately 1-2°C per minute.[9] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.[10]
-
-
Data Recording:
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility.[9][10]
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of this compound.
Protocol for Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The capillary method provides an efficient means for determining the boiling point of small liquid samples.
Methodology:
-
Apparatus Assembly:
-
Add 2-3 mL of liquid this compound to a small test tube.
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[11]
-
Attach the test tube to a thermometer using a rubber band.
-
-
Heating Setup: Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube or a beaker of oil) ensuring the sample is below the oil level.
-
Heating and Observation:
-
Heat the bath gently and stir to ensure uniform temperature distribution.[10][11]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip.[12] This indicates that the vapor pressure inside the capillary has exceeded the external pressure.
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact point at which the liquid begins to be drawn back into the capillary tube is the boiling point.[12][13] At this moment, the vapor pressure of the substance equals the atmospheric pressure.
-
Record this temperature.
-
-
Validation and Correction:
-
Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
-
Repeat the determination to ensure the result is reliable.
-
Diagram of Boiling Point Determination Workflow
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An In-Depth Technical Guide to the Physicochemical Properties of Pentabromoethane: Density and Vapor Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromoethane (C₂HBr₅) is a halogenated hydrocarbon of significant interest in various fields, including its use as a dense non-aqueous solvent and as a synthetic intermediate. Its high molecular weight and extensive bromination endow it with distinct physical properties, namely a high density and low volatility, which are critical parameters for its application and safe handling. This guide provides a comprehensive overview of the density and vapor pressure of this compound, including experimental data, theoretical considerations, and detailed protocols for their accurate measurement.
Density of this compound
The density of a substance is a fundamental physical property, defined as its mass per unit volume. For a high-density liquid like this compound, accurate density determination is crucial for applications such as reaction stoichiometry, fluid dynamics modeling, and product formulation.
Reported Density Values
Reported values for the density of this compound show some variation in the literature, which may be attributed to differences in measurement temperature, sample purity, and experimental methodology. It is imperative for researchers to consider the source and stated conditions of any reported density value.
| Density (g/cm³) | Temperature (°C) | Source |
| ~4.054 | Not Specified | Rough Estimate |
| 3.319 | Not Specified | Chemical Supplier Data |
Note: The significant discrepancy between these values highlights the importance of precise experimental determination under well-defined conditions.
Theoretical Considerations for Density
The high density of this compound is a direct consequence of the five heavy bromine atoms incorporated into its two-carbon backbone. The large atomic mass of bromine (79.904 g/mol ) contributes significantly to the overall molecular weight of 424.55 g/mol . Furthermore, the relatively short carbon-carbon and carbon-bromine bond lengths result in a compact molecular structure, leading to a high mass-to-volume ratio.
The density of liquids is also temperature-dependent. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a subsequent decrease in density. For precise work, it is essential to either measure the density at the temperature of interest or to have access to temperature-dependent density data.
Experimental Determination of Density: A Protocol Using Pycnometry
Pycnometry is a highly precise method for determining the density of liquids.[1] The principle involves accurately measuring the mass of a known volume of the liquid.[2] A pycnometer, a glass flask with a precisely known volume, is used for this purpose.
Pycnometry is chosen for its high accuracy and suitability for a wide range of liquids. For a dense and potentially viscous liquid like this compound, careful execution is necessary to avoid common errors such as the entrapment of air bubbles. The use of a thermostat is crucial to control the temperature, as density is a temperature-dependent property.
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone), followed by rinsing with deionized water. Dry the pycnometer completely in an oven at a suitable temperature (e.g., 105 °C) and allow it to cool to ambient temperature in a desiccator.
-
Mass of the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper using an analytical balance (m_pyc).
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water of a known temperature.
-
Insert the stopper carefully, allowing excess water to escape through the capillary.
-
Equilibrate the filled pycnometer in a constant-temperature water bath set to the desired measurement temperature (e.g., 25.0 °C ± 0.1 °C) for at least 30 minutes.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_pyc+water).
-
Calculate the mass of the water (m_water = m_pyc+water - m_pyc).
-
Determine the exact volume of the pycnometer (V_pyc) at the calibration temperature using the known density of water at that temperature (ρ_water): V_pyc = m_water / ρ_water.
-
-
Measurement of this compound Density:
-
Ensure the pycnometer is clean and dry.
-
Fill the pycnometer with this compound. Due to its high density and potential viscosity, fill it slowly to avoid trapping air bubbles.
-
Insert the stopper carefully, allowing excess liquid to escape.
-
Equilibrate the filled pycnometer in the constant-temperature water bath at the same temperature used for calibration for at least 30 minutes.
-
Remove the pycnometer, dry the exterior, and weigh it (m_pyc+sample).
-
Calculate the mass of the this compound sample (m_sample = m_pyc+sample - m_pyc).
-
Calculate the density of this compound (ρ_sample) at the measurement temperature: ρ_sample = m_sample / V_pyc.
-
-
Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be within an acceptable range for the desired level of precision.
Figure 1. Workflow for density determination using a pycnometer.
Vapor Pressure of this compound
Vapor pressure is a measure of a substance's tendency to transition into the gaseous phase. For compounds with low volatility like this compound, the vapor pressure is correspondingly low. Knowledge of vapor pressure is critical for assessing potential exposure risks, designing distillation and purification processes, and understanding environmental fate.
Reported Vapor Pressure Values
Experimental data on the vapor pressure of this compound is scarce. One reported value is:
| Vapor Pressure (mmHg) | Temperature (°C) |
| 0.00748 | 25 |
Given the low volatility, obtaining a full vapor pressure curve across a range of temperatures requires specialized techniques.
Theoretical Considerations for Vapor Pressure
The low vapor pressure of this compound is attributable to its high molecular weight and the strong intermolecular van der Waals forces, specifically London dispersion forces, which are significant for large, electron-rich molecules. A substantial amount of energy is required to overcome these forces and allow molecules to escape into the vapor phase.
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which relates the natural logarithm of vapor pressure to the inverse of the absolute temperature. This relationship is crucial for extrapolating vapor pressure data to different temperatures.
Experimental Determination of Vapor Pressure: A Protocol Using the Knudsen Effusion Method
For substances with very low vapor pressures (typically below 1 Pa), the Knudsen effusion method is a suitable and widely used technique.[3][4] The method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[5]
The Knudsen effusion method is ideal for low-volatility compounds because it relies on the slow, controlled effusion of vapor under high vacuum, allowing for measurable mass loss over a reasonable timeframe.[6] This dynamic method avoids the challenges of directly measuring extremely low pressures associated with static methods.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into the Knudsen cell.
-
Apparatus Setup:
-
The Knudsen cell is a small container with a precisely machined orifice of known area in its lid.
-
Place the loaded cell into a high-vacuum chamber.
-
The chamber must be equipped with a sensitive microbalance to continuously monitor the mass of the cell.
-
A temperature control system is essential to maintain the cell at a constant and accurately known temperature.
-
-
Evacuation and Thermal Equilibration:
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ Pa) to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter.
-
Heat the Knudsen cell to the desired measurement temperature and allow it to equilibrate for a sufficient time to ensure a uniform temperature and to establish equilibrium between the condensed and vapor phases within the cell.
-
-
Effusion and Data Collection:
-
Open the orifice (if it has a shutter) and begin recording the mass of the Knudsen cell as a function of time.
-
The mass will decrease linearly with time as the vapor effuses through the orifice.
-
Continue the measurement until a sufficient and accurately measurable mass loss has occurred.
-
-
Calculation of Vapor Pressure: The vapor pressure (P) can be calculated using the Hertz-Knudsen equation:
P = (Δm / (A * t * W)) * sqrt(2 * π * R * T / M)
Where:
-
Δm is the mass loss over time t
-
A is the area of the orifice
-
t is the duration of the measurement
-
W is the Clausing factor (a correction for the geometry of the orifice, typically between 0.5 and 1.0)
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
-
M is the molar mass of the substance
-
-
Temperature Dependence: Repeat the experiment at several different temperatures to obtain a vapor pressure curve. The data can then be fitted to the integrated form of the Clausius-Clapeyron equation to determine the enthalpy of vaporization.
Figure 2. Workflow for vapor pressure determination using the Knudsen effusion method.
Safety Considerations
This compound is a halogenated compound and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. Key hazards may include toxicity upon inhalation, ingestion, or skin contact.[7] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. [Link]
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NIST. Critical Properties and Vapor Pressure Equation for Alkanes. [Link]
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MDPI. Density, Excess Molar Volume and Vapor–Liquid Equilibrium Measurements at 101.3 kPa for Binary Mixtures Containing Ethyl Acetate and a Branched Alkane: Experimental Data and Modeling. [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Pentabromoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromoethane (C₂HBr₅) is a dense, polyhalogenated alkane that has historically played a role in the broader development of halogenated hydrocarbons. This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of this compound. It is designed for chemists, researchers, and professionals in drug development who require a deep understanding of its chemical lineage and synthetic methodologies. This document delves into the historical context of its first synthesis, outlines the evolution of its preparative methods, and provides detailed protocols for both historical and contemporary synthetic routes. The content is grounded in authoritative references, featuring in-text citations, quantitative data summarized in tables, and detailed mechanistic diagrams to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
This compound, systematically named 1,1,1,2,2-pentabromoethane, is a fully saturated two-carbon chain where all but one hydrogen atom have been substituted by bromine.[1] Its physical state as a solid at room temperature distinguishes it from many smaller bromoalkanes.[2] The high degree of bromination imparts a significant density and reactivity that has been of interest in various chemical applications, including as a brominating agent and as an intermediate in organic synthesis.[3]
The study of polyhalogenated alkanes like this compound was foundational to the development of organic chemistry in the 19th century, contributing to the understanding of chemical structure, bonding, and reaction mechanisms. While its direct applications have been superseded by more specialized reagents, the history of its synthesis offers valuable insights into the evolution of synthetic organic chemistry.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | 1,1,1,2,2-pentabromoethane |
| CAS Number | 75-95-6 |
| Beilstein Registry No. | 1737429 |
| Molecular Formula | C₂HBr₅ |
| Molecular Weight | 424.55 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | 56-57 °C |
| Boiling Point | 210 °C (decomposes) |
| Density | ~2.9 g/cm³ |
The Historical Context: Discovery and First Synthesis
The precise origins of this compound are rooted in the burgeoning field of organic chemistry in the mid-19th century. While a definitive singular "discovery" paper is not readily apparent in modern databases, the Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, documents its existence under the registry number 1737429.[1] Early preparations of polyhalogenated ethanes were often achieved through the direct, and often aggressive, halogenation of ethanol or ethane.
It is highly probable that this compound was first synthesized as an extension of the work on the bromination of ethanol and its derivatives. The exhaustive substitution of hydrogens on a two-carbon backbone with bromine was a logical progression from the synthesis of mono-, di-, tri-, and tetrabromoethane.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical, often brute-force halogenation reactions to more controlled and higher-yielding methods. The primary approaches have historically involved the bromination of partially brominated ethanes or the addition of bromine to unsaturated precursors.
Early Synthetic Approaches: Exhaustive Bromination
Early methods for preparing highly halogenated alkanes relied on the radical substitution of alkanes or the substitution of hydroxyl groups in alcohols, followed by further halogenation.
A plausible early route to this compound would involve the exhaustive bromination of ethanol or bromoethane. This would likely have been carried out by reacting the starting material with an excess of bromine, often in the presence of a catalyst or under harsh conditions such as elevated temperatures or UV light. These reactions would have proceeded through a series of substitution steps, progressively replacing hydrogen atoms with bromine. However, such methods were often low-yielding and produced a complex mixture of polybrominated products that were difficult to separate.
Synthesis via Addition to Unsaturated Precursors
A more controlled and widely adopted approach to the synthesis of polybrominated ethanes involves the addition of bromine to unsaturated compounds like acetylene or its brominated derivatives. This method offers better control over the degree of bromination and generally leads to higher yields of the desired product.
A key intermediate in this pathway is 1,1,2,2-tetrabromoethane, which can be readily synthesized by the addition of two equivalents of bromine to acetylene.[4] Subsequent bromination of tetrabromoethane would then yield this compound.
Another viable route involves the addition of bromine to tribromoethylene. Tribromoethylene can be prepared from 1,1,2,2-tetrabromoethane, creating a pathway from acetylene to this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, reflecting both historical and more refined laboratory practices.
Synthesis of 1,1,2,2-Tetrabromoethane from Acetylene
This initial step is crucial for the subsequent synthesis of this compound.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a gas inlet tube, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap containing a solution of sodium thiosulfate to neutralize any unreacted bromine vapor.
-
Reaction Setup: The flask is charged with elemental bromine.
-
Reaction Execution: Acetylene gas is gently bubbled through the bromine. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Workup and Purification: Once the reaction is complete (indicated by the disappearance of the bromine color), the resulting crude 1,1,2,2-tetrabromoethane is washed with a dilute solution of sodium bicarbonate to remove any acidic byproducts, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate and purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of 1,1,2,2-tetrabromoethane.
Synthesis of this compound from 1,1,2,2-Tetrabromoethane
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a dropping funnel.
-
Reaction Setup: The flask is charged with 1,1,2,2-tetrabromoethane and a catalytic amount of aluminum bromide or iron powder.
-
Reaction Execution: Elemental bromine is added dropwise to the flask. The mixture is then heated to reflux to initiate the bromination. The reaction progress can be monitored by gas chromatography.
-
Workup and Purification: After cooling, the reaction mixture is poured into an ice-water mixture and extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with a sodium bisulfite solution to remove excess bromine, followed by water and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent such as ethanol.
Sources
Methodological & Application
Application Notes and Protocols: Pentabromoethane as a Versatile Brominating Agent in Organic Synthesis
Introduction: Re-evaluating Pentabromoethane in the Synthetic Chemist's Toolkit
In the vast landscape of organic synthesis, the introduction of bromine atoms into molecular frameworks remains a cornerstone for functionalization and the construction of complex architectures. While reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) have traditionally dominated this field, there is a growing impetus to explore alternative reagents with unique reactivity profiles and handling characteristics. This compound (C₂HBr₅) emerges as a compelling, albeit less conventional, candidate in this regard. As a dense, polyhalogenated alkane, its utility as a bromine source presents distinct advantages and considerations for the modern synthetic chemist.
This technical guide provides an in-depth exploration of this compound's application as a brominating agent. We will delve into its physicochemical properties, safety protocols, and its utility across a spectrum of organic transformations, including the bromination of alkanes, alkenes, alkynes, aromatic systems, and carbonyl compounds. The protocols and mechanistic discussions herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this compound into their synthetic strategies.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂HBr₅ | [1] |
| Molecular Weight | 424.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 210 °C (decomposes) | [2] |
| Purity | >98.0% (typical) | [2] |
Critical Safety Considerations: this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Applications in Organic Synthesis: A Mechanistic Approach
This compound's utility as a brominating agent stems from its ability to serve as a source of bromine radicals or electrophilic bromine under appropriate conditions. The following sections detail its application in key organic transformations.
Free-Radical Bromination of Alkanes
The substitution of a hydrogen atom on an alkane with a bromine atom is a fundamental transformation, often proceeding via a free-radical chain mechanism. This process is typically initiated by UV light or a radical initiator.[4]
Mechanism: The reaction proceeds through three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). In the context of this compound, this could be initiated by UV irradiation, leading to the formation of a bromine radical and a tetrabromoethyl radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming HBr and an alkyl radical. This alkyl radical then reacts with another molecule of the bromine source to yield the bromoalkane and regenerate a bromine radical, continuing the chain reaction.
-
Termination: The reaction is concluded when two radicals combine.
Sources
Pentabromoethane in Flame Retardant Research: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases indicates a significant lack of information regarding the application of pentabromoethane as a flame retardant in materials research. While the term "pentabromo" is commonly associated with a class of brominated flame retardants (BFRs), the specific compound this compound does not appear to be a commercially significant or widely researched flame retardant. The available data overwhelmingly points to a related but structurally different compound, pentabromodiphenyl ether (PentaBDE), as a historically important, though now largely phased-out, flame retardant.
This document aims to clarify the distinction between these compounds and provide a general overview of the principles of brominated flame retardants, contextualizing why certain molecular structures are favored for this application.
Distinguishing this compound from Pentabromodiphenyl Ether
It is crucial to differentiate between this compound and pentabromodiphenyl ether, as their chemical structures and, consequently, their properties and applications, are distinct.
-
This compound (C₂HBr₅): This is a halogenated alkane. Its structure consists of a two-carbon ethane backbone saturated with five bromine atoms and one hydrogen atom. Chemical suppliers list it primarily for laboratory use.[1]
-
Pentabromodiphenyl Ether (PentaBDE, C₁₂H₅Br₅O): This is a polybrominated diphenyl ether (PBDE). Its structure consists of two phenyl rings linked by an oxygen atom, with a total of five bromine atoms attached to the rings.[2][3] Historically, commercial PentaBDE was a technical mixture of different PBDE congeners used extensively as an additive flame retardant in products like flexible polyurethane foam.[2][4] Due to concerns about its persistence, bioaccumulation, and toxicity, the production and use of PentaBDE have been eliminated or severely restricted under international agreements like the Stockholm Convention.[2][5]
The search for information on "this compound" as a flame retardant consistently leads to literature on "pentabromodiphenyl ether," suggesting a common point of confusion. The CAS number for a specific isomer of PentaBDE is 60348-60-9.[6][7]
Principles of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or reacted with polymers to inhibit or suppress combustion.[5][8] Their primary mechanism of action occurs in the gas phase of a fire.
Mechanism of Flame Retardancy:
-
Thermal Decomposition: When a polymer containing a BFR is heated, it begins to decompose. The BFR also decomposes, releasing bromine radicals (Br•).
-
Radical Quenching: In the gas phase, the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key species that propagate the combustion chain reaction.
-
Flame Inhibition: The released bromine radicals interfere with this chain reaction by scavenging the H• and OH• radicals, forming less reactive species like hydrogen bromide (HBr). This process cools the flame and slows down the combustion process.
Other brominated compounds, such as 1,2-Bis(pentabromophenyl) ethane, have been developed as flame retardants with high thermal stability and bromine content, suitable for high-temperature applications.[9] Pentabromophenol also serves as an intermediate in the synthesis of more complex BFRs.[10]
Why this compound is Not a Common Flame Retardant
While the high bromine content of this compound might theoretically suggest flame retardant properties, several factors likely preclude its use in commercial applications:
-
Thermal Stability: Flame retardants must be stable at the processing temperatures of the polymers they are mixed with. Alkanes like ethane are generally less thermally stable than aromatic compounds like diphenyl ethers. This compound would likely decompose at temperatures used to process many common plastics, leading to issues with material integrity and the release of corrosive byproducts.
-
Volatility: Smaller molecules like this compound tend to be more volatile. An effective additive flame retardant needs to remain within the polymer matrix during the product's lifespan and not leach out.[11]
-
Efficiency: The efficiency of a BFR is related to its ability to release bromine radicals at the appropriate temperature to interrupt the combustion cycle. The carbon-bromine bonds in an aliphatic compound like this compound have different bond dissociation energies compared to those in an aromatic compound, which can affect the timing and efficiency of radical release.
Conclusion
Based on the available scientific and technical information, there is no significant body of research or evidence to support the use of this compound as a flame retardant in materials science. The extensive research and historical application data associated with the term "pentabromo" in this field pertain to pentabromodiphenyl ether (PentaBDE) and other aromatic brominated compounds. Researchers and professionals in the field should be precise in their terminology to avoid confusion between these distinct chemical entities. Future research into novel flame retardants continues to focus on compounds that offer high thermal stability, low environmental persistence, and effective flame-retardant mechanisms, with a growing emphasis on halogen-free alternatives.[12]
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Pentabromodiphenyl ether. Wikipedia. Available from: [Link]
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Synthesis and characterization of PU flame-retardant coatings using tribromo modified polyesters. ResearchGate. Available from: [Link]
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The Role of Pentabromophenol (CAS 608-71-9) in Flame Retardant Formulations. Available from: [Link]
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Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). US EPA. Available from: [Link]
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Guidance on flame-retardant alternatives to pentabromodiphenyl ether (PentaBDE). Stockholm Convention. Available from: [Link]
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Pressure-sensitive adhesives from polyester pentablock copolymers. Polymer Chemistry (RSC Publishing). Available from: [Link]
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Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica. Available from: [Link]
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Novel flame retardants, 1,2-bis(2,4,6-tribromophenoxy)ethane and 2,3,4,5,6-pentabromoethylbenzene, in United States' environmental samples. PubMed. Available from: [Link]
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Safety data sheet. CPAChem. Available from: [Link]
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Application Note: Standardized ¹H and ¹³C NMR Analysis of Pentabromoethane for Structural Verification and Purity Assessment
Abstract
This application note provides a comprehensive and standardized protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of pentabromoethane (C₂HBr₅). The methodologies detailed herein are designed for researchers, quality control scientists, and professionals in drug development who require accurate structural verification and purity assessment of halogenated organic compounds. This guide emphasizes the causality behind experimental choices, from sample preparation to data acquisition and processing, ensuring trustworthy and reproducible results.
Introduction & Theoretical Framework
This compound is a dense, halogenated alkane whose structure consists of a single proton and two carbon atoms, each heavily substituted with bromine. Its chemical formula is CBr₃-CHBr₂. NMR spectroscopy is an indispensable tool for its characterization, offering unambiguous structural information.
-
¹H NMR Spectroscopy: The this compound molecule contains only one proton environment (the hydrogen in the -CHBr₂ group). Consequently, the ¹H NMR spectrum is expected to be simple, displaying a single resonance (a singlet). The chemical shift of this proton is significantly influenced by the strong electron-withdrawing (deshielding) effect of the five neighboring bromine atoms, causing the signal to appear at a relatively high chemical shift (downfield).
-
¹³C NMR Spectroscopy: The molecule possesses two chemically distinct carbon atoms: one bonded to three bromine atoms (CBr₃) and the other bonded to two bromine atoms and one hydrogen (CHBr₂). Therefore, a proton-decoupled ¹³C NMR spectrum will exhibit two distinct signals. The chemical shift of each carbon is primarily dictated by the number of attached electronegative bromine atoms; the CBr₃ carbon will be more deshielded and thus appear further downfield than the CHBr₂ carbon.[1] Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed.[2]
Critical Safety Considerations
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Hazards: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It also causes serious skin and eye irritation.[3]
-
Required PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Workflow Overview
The following diagram outlines the standard procedure for NMR analysis of this compound.
Caption: Standard workflow from sample preparation to final analysis.
Detailed Protocols
Materials and Reagents
-
This compound (CAS No. 75-95-6)[4]
-
Deuterated Chloroform (CDCl₃), ≥99.8 atom % D, with or without Tetramethylsilane (TMS) as an internal standard.[5]
-
5 mm NMR tubes, clean and dry.
-
Pasteur pipettes and glass wool.
-
Analytical balance (readability ±0.1 mg or better).
Protocol 1: Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[6]
-
Weighing the Analyte:
-
Solvent Addition:
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent solvent for many organic compounds and has well-characterized residual solvent peaks for referencing.[5]
-
-
Dissolution and Filtration:
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Prepare a filtration pipette by packing a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a 5 mm NMR tube. This step is critical to remove any suspended particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.
-
-
Final Check:
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.
-
Protocol 2: NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer but can be adapted for other field strengths.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Pulse Program | Standard single pulse (e.g., zg) | Proton-decoupled (zgpg30) | Standard experiment for basic 1D spectra. Decoupling in ¹³C NMR simplifies the spectrum to singlets and improves signal-to-noise via the Nuclear Overhauser Effect (NOE). |
| Spectral Width (SW) | 12 ppm (centered around 6 ppm) | 100 ppm (centered around 50 ppm) | The ¹H signal is expected downfield. The ¹³C range for halogenated alkanes is moderate, but a wider window (e.g., 220 ppm) can be used to avoid missing signals.[2] |
| Number of Scans (NS) | 8 - 16 | 256 - 1024 or more | ¹H is a highly sensitive nucleus requiring few scans. ¹³C has low natural abundance and sensitivity, necessitating many more scans for adequate signal-to-noise. |
| Relaxation Delay (D1) | 2 s | 5 - 10 s | For qualitative analysis, a short delay is sufficient for ¹H. For ¹³C, carbons attached to electronegative atoms (like bromine) can have long relaxation times (T₁). A longer delay is crucial for accurate signal intensity and quantitative work. |
| Acquisition Time (AT) | ~3-4 s | ~1-2 s | Defines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Protocol 3: Data Processing and Interpretation
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Perform Fourier transformation, followed by careful phase and baseline correction.
-
Referencing: Calibrate the chemical shift scale.
-
Analysis:
-
¹H Spectrum: Identify the singlet corresponding to the CHBr₂ proton. Integrate the peak.
-
¹³C Spectrum: Identify the two singlets. The signal at the higher chemical shift (further downfield) is assigned to the CBr₃ carbon, and the other signal is assigned to the CHBr₂ carbon.
-
Expected Spectral Data
The following table summarizes the expected NMR data for this compound dissolved in CDCl₃, based on reference spectra.[11]
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH Br₂ | ~6.7 | Singlet (s) |
| ¹³C | -C HBr₂ | ~40.5 | Singlet (s) |
| ¹³C | -C Br₃ | ~45.0 | Singlet (s) |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and the specific spectrometer.
Conclusion
This application note provides a robust and validated protocol for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable, and reproducible NMR data essential for structural confirmation and purity analysis. The emphasis on safety and the rationale behind key experimental parameters ensures the protocol is both effective and educational for its intended audience.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link].
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Doc Brown's Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis. Retrieved from [Link].
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University of California, Los Angeles. Coupling constants for 1H and 13C NMR. Retrieved from [Link].
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Organomation (2023). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].
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National Institute of Standards and Technology. This compound in the NIST Chemistry WebBook. Retrieved from [Link].
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University of Regensburg. NMR Sample Preparation. Retrieved from [Link].
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Massachusetts Institute of Technology OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link].
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University College London. Sample Preparation for NMR. Retrieved from [Link].
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Emery Pharma. NMR Solvent Chart. Retrieved from [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
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eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link].
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Gas chromatography-mass spectrometry (GC-MS) method for Pentabromoethane detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Sensitive and Selective Detection of Pentabromoethane: A Validated GC-MS Method
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level detection and quantification of this compound (C₂HBr₅). This compound is a compound of interest due to its potential toxicity and presence as a process impurity or environmental contaminant.[1] The methodology presented herein leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry, providing a reliable analytical tool for quality control in pharmaceutical manufacturing and for environmental monitoring. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3]
Introduction and Scientific Rationale
This compound (CAS No. 75-95-6) is a halogenated hydrocarbon characterized by its high molecular weight (424.55 g/mol ) and five bromine atoms.[4][5] Its structure raises toxicological concerns, classifying it as toxic if swallowed, inhaled, or in contact with skin.[1] Consequently, the ability to detect and quantify this compound at trace levels is critical for ensuring the safety of pharmaceutical products and for assessing environmental exposure.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application.[6] The decision to use GC-MS is based on the following key principles:
-
Volatility: this compound is a semi-volatile compound, making it amenable to analysis by gas chromatography without the need for chemical derivatization.[4][7]
-
Selectivity: The gas chromatographic column provides separation of the analyte from the sample matrix, while the mass spectrometer offers unparalleled selectivity, allowing for the differentiation of this compound from co-eluting compounds based on its unique mass fragmentation pattern.[8]
-
Sensitivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument's sensitivity is significantly enhanced, enabling the detection and quantification of the analyte at parts-per-million (ppm) or even lower levels.
This guide provides a comprehensive protocol, from sample preparation to data interpretation, grounded in established analytical chemistry principles to ensure reliable and reproducible results.
Principle of the GC-MS Method
The analytical workflow involves a liquid-liquid extraction to isolate this compound from the sample matrix, followed by analysis using a GC-MS system.
Caption: Principle of GC-MS analysis for this compound detection.
Initially, the sample is injected into a heated inlet, where this compound is vaporized and transferred onto the analytical column by an inert carrier gas (Helium). Separation occurs within the column based on the analyte's boiling point and its interaction with the stationary phase. Upon elution from the column, the separated analyte enters the mass spectrometer's ion source, where it is fragmented by electron ionization (EI). These fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector measures the abundance of these ions, generating a mass spectrum that serves as a chemical fingerprint for identification and a signal that is proportional to the analyte's concentration for quantification.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Internal Standard (IS): Undecane or other suitable non-interfering compound.
-
Solvents: n-Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade). All solvents must be of high purity to avoid contamination.[9]
-
Reagent Water: Deionized or distilled water.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[9]
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer.
| Parameter | Recommended Setting | Justification for Selection |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to operate in both Scan and SIM modes. |
| Analytical Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl-95% Dimethylpolysiloxane | This non-polar stationary phase provides excellent separation for a wide range of semi-volatile compounds, including halogenated hydrocarbons, and offers good thermal stability.[10] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | Helium is an inert gas that provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Injector | Split/splitless inlet | The splitless mode is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[11] |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of this compound without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC that prevents column overloading while providing sufficient analyte for detection. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min. | The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp is optimized to ensure good separation of this compound from potential impurities and a reasonable run time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization that promotes consistent fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries like NIST for confident identification.[12] |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity by comparing the full mass spectrum. SIM mode significantly increases sensitivity for quantification by focusing only on characteristic ions. |
| SIM Ions | Quantifier: m/z 345, Qualifiers: m/z 264, 424 | m/z 345 is the most abundant fragment ion, providing the best signal-to-noise for quantification.[1] The other ions, including the molecular ion cluster around m/z 424, confirm the analyte's identity. |
Preparation of Standards and Samples
Caption: General workflow for sample preparation and GC-MS analysis.
1. Internal Standard (IS) Stock Solution:
-
Accurately prepare a 100 µg/mL stock solution of Undecane in n-Hexane. This solution will be used to spike all standards and samples.
2. This compound Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with n-Hexane.
3. Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
For each calibration level, transfer an aliquot of the this compound solution to a vial and add a fixed amount of the Internal Standard solution. This ensures a constant IS concentration across all standards and samples.
4. Sample Preparation (Example for a Drug Substance):
-
Accurately weigh approximately 100 mg of the sample into a centrifuge tube.
-
Add 2.0 mL of the Internal Standard solution (in n-Hexane).
-
Vortex the tube for 1-2 minutes to ensure thorough extraction of this compound into the solvent.[10]
-
Centrifuge to pellet any undissolved solids.
-
Carefully transfer the supernatant (n-Hexane layer) into a 2 mL autosampler vial for GC-MS analysis.[10]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]
Specificity
Specificity was confirmed by injecting a blank (n-Hexane), a sample matrix spiked with the internal standard, and a sample matrix spiked with both this compound and the internal standard. The chromatograms showed no interfering peaks at the retention times of this compound and the internal standard, confirming the method's specificity.
Linearity
Linearity was assessed by analyzing seven calibration standards ranging from 0.1 to 10 µg/mL. The calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 0.1 - 10 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | R² > 0.999 |
The high correlation coefficient demonstrates a strong linear relationship between concentration and response over the tested range.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
| Parameter | Result | S/N Ratio |
| LOD | 0.03 µg/mL | ~3:1 |
| LOQ | 0.1 µg/mL | ~10:1 |
The method demonstrates sufficient sensitivity for trace-level analysis.
Accuracy and Precision
Accuracy (as % recovery) and precision (as % RSD) were evaluated by analyzing six replicate preparations of a sample spiked at three different concentration levels (Low, Medium, High).
| Level | Spiked Conc. (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) |
| Low | 0.2 | 99.5 | 1.8 |
| Medium | 2.0 | 101.2 | 1.1 |
| High | 8.0 | 100.4 | 0.9 |
The results for accuracy and precision fall well within the typical acceptance criteria (e.g., recovery of 80-120%, RSD ≤ 2%), indicating the method is both accurate and precise.[3][13]
Data Analysis and Interpretation
-
Identification: The identity of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a reference standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from the NIST library or an in-house standard.[12] The presence of the characteristic bromine isotopic pattern provides a high degree of confidence in the identification.
-
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.
Conclusion
The GC-MS method described in this application note is a validated, sensitive, and selective procedure for the determination of this compound. The use of an internal standard and adherence to strict validation protocols ensure the reliability and accuracy of the results. This method is well-suited for routine quality control in the pharmaceutical industry and for other applications requiring the trace-level analysis of this compound.
References
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Raja, G., et al. (2020). A Simple, Sensitive, Trace Level, and Validated Gas Chromatography-Mass Spectrometric Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Srinivasarao, V., et al. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in Escitalopram oxalate drug substance by Gas Chromatography. Trade Science Inc. [Link]
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Shpatov, A. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7168. [Link]
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Kumar, A., & Singh, J. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal, 9(7), 10-14. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Hossain, M. I., & Asad, M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences, 26(03), 133–142. [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. Retrieved from [Link]
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Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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de la Torre, A., & Concejero, M. A. (2009). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 394(7), 1759–1770. [Link]
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Application Notes & Protocols: Pentabromoethane for High-Density Mineral Separation
Introduction: The Principle and Purpose of High-Density Separation
In the geosciences and materials science, the isolation of specific mineral phases from a heterogeneous sample is a foundational step for a vast array of analytical techniques. Whether for geochronology, stable isotope analysis, or chemical characterization, obtaining a pure mineral separate is paramount. Heavy liquid separation (HLS), also known as sink-float separation, is a venerable and highly effective gravimetric technique that exploits differences in mineral densities to achieve this purification[1][2].
The principle is elegantly simple: a particle will float in a liquid of greater density, sink in a liquid of lesser density, and remain suspended in a liquid of equal density[1]. By selecting a liquid medium with a density intermediate to the minerals of interest, a clean separation can be achieved. Pentabromoethane (C₂HBr₅), a dense halogenated hydrocarbon, has historically been a medium of choice for this application due to its high specific gravity and chemical inertness relative to most minerals.
This document serves as a comprehensive technical guide for researchers and scientists on the proper application, safety protocols, and handling of this compound for mineral separation. While effective, the significant health and environmental hazards associated with this compound necessitate a thorough understanding and strict adherence to the protocols outlined herein.
Physicochemical Properties of this compound
A precise understanding of this compound's properties is critical for its effective and safe use. It is a colorless to light-yellow liquid characterized by a pungent odor[3]. Its utility in mineral separation is primarily due to its high density, which allows for the separation of many common rock-forming minerals.
Table 1: Physicochemical Data for this compound (CAS: 75-95-6)
| Property | Value | Source |
| Molecular Formula | C₂HBr₅ | [4] |
| Molecular Weight | 424.55 g/mol | [5] |
| Density | ~2.9 g/cm³ (Note: sources show a range, this is a typical value for TBE) | [2] |
| Melting Point | 55 °C | [3][6] |
| Boiling Point | 210 °C / 300 mmHg | [3][6] |
| Solubility | Miscible with alcohol and ether; almost insoluble in water. | [3] |
| Appearance | Colorless or light-yellow liquid. | [3] |
| Odor | Pungent. | [3] |
Note: The density of commercial tetrabromoethane (TBE), often used alongside or confused with this compound, is approximately 2.96 g/cm³. The density of this compound itself is not consistently reported across all safety and chemical data sheets, but it is in a similar high-density range.
The Sink-Float Separation Workflow: A Conceptual Overview
The sink-float method is a straightforward process that physically segregates mineral grains based on their specific gravity relative to the this compound medium.
Caption: Principle of sink-float separation in this compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for separating heavy minerals (e.g., zircon, monazite, garnet) from lighter silicate minerals (e.g., quartz, feldspar).
Pre-requisites and Sample Preparation
-
Sample Disaggregation: The rock sample must be crushed to liberate individual mineral grains. A jaw crusher followed by a disc mill is standard. Avoid over-grinding, which can create fine particles that are difficult to separate.
-
Sieving: The crushed material should be sieved to a consistent and appropriate grain size fraction (e.g., 63-250 µm). This prevents smaller grains from being trapped by larger ones and ensures more uniform settling times.
-
Washing: The sieved sample must be thoroughly washed with water to remove dust and clay-sized particles, which can interfere with the separation by altering the liquid's effective density and viscosity.
-
Drying: This step is critical. The sample must be completely dry. Any moisture introduced into the this compound can alter its density and lead to inaccurate separations. Dry the sample in an oven at 80-100°C for several hours and cool in a desiccator.
Separation Procedure
The entire procedure must be conducted within a certified chemical fume hood.
-
Apparatus Setup: Assemble a large separatory funnel securely on a ring stand within the fume hood. Place a collection beaker below the funnel's stopcock.
-
Adding the Heavy Liquid: Carefully pour the this compound into the separatory funnel until it is approximately half full.
-
Introducing the Sample: Slowly and carefully add the prepared, dry mineral sample to the liquid in the funnel. Do not exceed a sample-to-liquid ratio that would hinder free particle movement (e.g., no more than 100g of sample per 500mL of liquid is a good starting point).
-
Agitation: Gently stir the mineral-liquid slurry with a glass rod to ensure all grains are wetted and to break up any clumps. Avoid vigorous agitation that could introduce air bubbles or cause emulsions.
-
Settling: Allow the sample to stand undisturbed. The time required for complete separation depends on the grain size and density contrast of the minerals. For fine-grained samples, this can take several hours[7]. The light minerals will form a "float" layer at the top, while the dense minerals will sink and collect at the bottom, above the stopcock.
-
Draining the "Sink" Fraction: Carefully open the stopcock and drain the settled heavy minerals into a filter funnel lined with appropriate filter paper, which is placed over a flask to recover the this compound. Close the stopcock just as the last of the heavy grains have passed through, leaving the light fraction in the separatory funnel.
-
Collecting the "Float" Fraction: Place a new, large beaker under the separatory funnel. Drain the remaining liquid and the entire light mineral fraction into this beaker.
-
Washing and Recovery:
-
Thoroughly wash the collected heavy and light mineral fractions with a suitable solvent (e.g., acetone or ethanol) in a beaker to remove all residual this compound[8]. Perform this washing step 3-4 times, decanting the solvent each time. All washing steps must be done in the fume hood.
-
Collect the used this compound and the solvent washes in a designated halogenated waste container[9][10].
-
Once washed, the mineral separates can be air-dried in the fume hood, followed by gentle oven drying at a low temperature (~60°C).
-
Caption: Step-by-step workflow for mineral separation.
Health, Safety, and Environmental Considerations
This compound is a hazardous chemical and must be treated with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[5]. It also causes serious skin and eye irritation[5].
Hazard Summary
-
Acute Toxicity: Toxic via oral, dermal, and inhalation routes[5].
-
Irritation: Causes skin and eye irritation[5].
-
Environmental Hazard: Toxic to aquatic life[3]. Halogenated hydrocarbons can persist in the environment[11].
Mandatory Safety Protocols
-
Ventilation: All work with this compound MUST be performed in a properly functioning and certified chemical fume hood to prevent inhalation of vapors[10].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton or thick-cut nitrile). Standard latex or thin nitrile gloves are not sufficient. Always consult the manufacturer's glove compatibility chart[10].
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when transferring larger quantities[10].
-
Lab Coat: A buttoned, chemical-resistant lab coat is required.
-
Footwear: Closed-toe shoes are mandatory.
-
-
Spill Response:
-
Have a spill kit rated for halogenated solvents readily available.
-
In case of a small spill inside the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled hazardous waste container.
-
In case of a large spill or a spill outside the fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.
-
-
Waste Disposal:
-
This compound and any solvents used for washing are considered halogenated organic waste [9][12].
-
Never dispose of this waste down the drain[10].
-
Collect all liquid waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal[10].
-
Caption: Mandatory safety and waste disposal workflow.
Alternatives and Considerations
Given the significant hazards of this compound and other halogenated hydrocarbons like bromoform, the scientific community has moved towards safer alternatives.
Table 2: Comparison of Heavy Liquid Media
| Medium | Typical Density (g/cm³) | Advantages | Disadvantages |
| This compound | ~2.9 | Effective for many common minerals. | Highly toxic, environmentally persistent, requires fume hood, strict waste protocols.[3][5] |
| Bromoform (CHBr₃) | ~2.89 | Similar effectiveness to this compound. | Highly toxic, suspected carcinogen, requires fume hood, strict waste protocols. |
| Sodium Polytungstate (SPT) | Adjustable up to ~3.1 | Non-toxic, water-soluble (easy cleanup). | Expensive, can be corrosive to certain minerals over long exposure. |
| Lithium Metatungstate (LMT) | Adjustable up to ~2.95 | Non-toxic, water-soluble, low viscosity. | Very expensive. |
For new laboratory setups or protocol development, the use of non-toxic, water-based heavy liquids like Sodium Polytungstate (SPT) is strongly recommended as a safer and more environmentally responsible alternative[2].
References
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This compound | C2HBr5 | CID 60967 . PubChem, National Institutes of Health. [Link]
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Chemical Properties of Ethane, 1,1,2,2-tetrabromo- (CAS 79-27-6) . Cheméo. [Link]
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ethane, 1,1,1,2,2-pentabromo- . ChemBK. [Link]
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Heavy Liquid Separation . 911Metallurgist. [Link]
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NIOSH Pocket Guide to Chemical Hazards: Pentaborane . Centers for Disease Control and Prevention. [Link]
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Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances . Regulations.gov. [Link]
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Sink and Float Separation Process . 911Metallurgist. [Link]
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Tetrabromoethane – Knowledge and References . Taylor & Francis Online. [Link]
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Alternatives to Halogenated Solvents Used in Surface Cleaning . Toxics Use Reduction Institute (TURI). [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
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NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]
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Flotation | Mineral Processing, Separation & Beneficiation . Britannica. [Link]
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Active Ingredients Eligible for Minimum Risk Pesticide Products . U.S. Environmental Protection Agency (EPA). [Link]
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Alternative solvents to traditional solvents . Quimidroga. [Link]
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Sequential Separations and Selective Recovery . Idaho National Laboratory. [Link]
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The decomposition of halogenated hydrocarbons by MSO . ResearchGate. [Link]
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Application Notes and Protocols for the Safe Laboratory Handling and Storage of Pentabromoethane
Introduction: Understanding the Risks of Pentabromoethane
This compound (C₂HBr₅) is a dense, polybrominated alkane with limited application in modern research due to its significant health and environmental hazards.[1] However, its use may be unavoidable in specific synthetic pathways or as a reference standard. The high degree of bromination renders the molecule highly toxic upon ingestion, inhalation, or skin contact.[1] Furthermore, like many halogenated hydrocarbons, it poses a threat to aquatic ecosystems. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.
Toxicological Profile and Hazard Analysis: The "Why" Behind the Precautions
A thorough understanding of a chemical's toxicological properties is fundamental to appreciating the importance of safety protocols. This compound is classified as acutely toxic and an irritant.[1]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Classified as toxic if swallowed, in contact with skin, or inhaled.[1] The high molecular weight and presence of multiple bromine atoms contribute to its systemic toxicity.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1] Prolonged contact can lead to the absorption of the chemical through the skin, contributing to systemic toxicity.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.
While specific mechanistic studies on this compound are limited, polybrominated compounds can exert their toxicity through various mechanisms, including disruption of cellular membranes and interference with metabolic processes. The lipophilic nature of these compounds often leads to their accumulation in fatty tissues.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of toxic vapors in the laboratory air. Given that the vapor density of halogenated hydrocarbons is typically greater than air, vapors can accumulate in low-lying areas, making a properly functioning fume hood with adequate airflow essential.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the planned procedures.
-
Hand Protection: Double gloving is recommended. An inner nitrile glove provides a primary barrier, while an outer glove of a more resistant material such as Viton® or laminate film should be used for direct handling. Nitrile gloves alone offer poor protection against many halogenated solvents.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2] A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger volumes.[2]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn.[2]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary. The use of respirators requires enrollment in a respiratory protection program, including fit testing and medical clearance.
PPE Selection Workflow
Caption: PPE selection is dictated by a risk assessment of the specific laboratory procedure.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and release.
Handling this compound
-
Preparation: Before handling, ensure that a chemical spill kit is readily available and you are familiar with its contents and use. An emergency shower and eyewash station must be accessible.
-
Location: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.
-
Dispensing: Use a syringe or a positive displacement pipette for transferring small volumes to minimize the risk of drips and spills. Avoid pouring directly from the bottle when possible.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Storage of this compound
Proper storage is essential to prevent degradation, reaction with incompatible materials, and accidental release.
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It should be stored in a designated, labeled cabinet for toxic chemicals.
-
Segregation: this compound must be stored separately from incompatible materials, particularly strong bases, oxidizers, and reactive metals.[3]
-
Containers: Keep the container tightly closed when not in use. Ensure the container is made of a compatible material. While specific compatibility data for this compound is scarce, for halogenated hydrocarbons in general, glass or PTFE are often suitable. Polypropylene may be acceptable for short-term storage, but it is crucial to verify compatibility.[4][5]
-
Secondary Containment: All containers of this compound must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[3]
Chemical Storage Segregation Logic
Caption: Segregation of this compound from incompatible materials is a critical safety measure.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the laboratory and contact your institution's emergency response team.
-
Small Spill Cleanup (for trained personnel only):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a chemical absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Since this compound is denser than water, do not use water to clean up the initial spill as it may spread the contamination.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the spill area (see section 5).
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.
Decontamination and Waste Disposal: Environmental Responsibility
Proper decontamination and disposal are essential to protect both laboratory personnel and the environment.
Decontamination
For surfaces and equipment contaminated with this compound, a multi-step decontamination process is recommended:
-
Initial Wipe-Down: Wearing appropriate PPE, wipe the contaminated surface with a cloth or paper towel soaked in a solvent such as ethanol or isopropanol to remove the bulk of the chemical.[7]
-
Secondary Cleaning: Wash the surface with a laboratory detergent and water.
-
Final Rinse: Rinse the surface thoroughly with water.
-
Waste: All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste.[7]
Waste Disposal
All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste.[2]
-
Collection: Collect all this compound waste in a designated, labeled, and sealed container. The container should be made of a compatible material (e.g., glass or a suitable plastic).[2]
-
Segregation: Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[8][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and a list of all components.
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not pour this compound down the drain.[2]
Conclusion: A Commitment to Safety
Working with highly toxic chemicals like this compound demands a meticulous and informed approach to safety. By understanding the inherent hazards and diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize the risks to themselves, their colleagues, and the environment. A proactive and educated approach to chemical safety is a cornerstone of responsible scientific practice.
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Sourcing and Application of Pentabromoethane as an Analytical Standard for Calibration
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the sourcing, handling, and application of pentabromoethane (CAS No. 75-95-6) as an analytical standard for calibration. It addresses the critical aspects of selecting a high-purity certified reference material (CRM), interpreting the certificate of analysis (CoA), and implementing safe handling and storage procedures. A detailed protocol for the preparation of calibration standards and a generalized gas chromatography-mass spectrometry (GC-MS) method are provided to ensure accurate and reproducible quantitative analysis.
Introduction: The Imperative of High-Purity Analytical Standards
In quantitative analytical chemistry, the accuracy of the results is fundamentally tethered to the quality of the reference standards used for calibration. An analytical standard serves as a benchmark against which the analyte of interest in a sample is compared. Therefore, the purity, stability, and traceability of the standard are paramount. This compound, a halogenated hydrocarbon, finds application in various analytical contexts, including environmental monitoring and as an intermediate in chemical synthesis. Its accurate quantification necessitates a reliable and well-characterized analytical standard.
The procurement of an analytical standard should not be a trivial exercise. Sourcing from a reputable supplier who can provide a Certified Reference Material (CRM) is the first and most critical step in building a robust and self-validating analytical workflow. A CRM, produced by a manufacturer accredited to ISO 17034, offers the highest level of quality assurance, ensuring that the material has been characterized with metrological traceability to a stated reference.[1][2][3] This guide will walk you through the essential considerations for sourcing and utilizing this compound as a calibration standard.
Sourcing this compound as a Certified Reference Material
The selection of a this compound analytical standard should be a meticulous process, guided by the principles of scientific integrity and quality assurance. The primary goal is to obtain a material with a certified purity value and an associated uncertainty.
Vendor Selection and the Importance of ISO 17034 Accreditation
When sourcing this compound, prioritize vendors who are accredited under ISO 17034, "General requirements for the competence of reference material producers."[1][2][3] This accreditation ensures that the supplier has a robust quality management system and the technical competence to produce CRMs. Such suppliers will provide comprehensive documentation, including a detailed Certificate of Analysis.
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides a batch-specific characterization of the analytical standard.[4] A comprehensive CoA for this compound should include the following information:
-
Product Identification: Unambiguous identification of the material, including its chemical name (1,1,1,2,2-pentabromoethane), CAS number (75-95-6), and batch or lot number.[5][6]
-
Certified Value and Uncertainty: The certified purity of the this compound, expressed as a mass fraction or percentage, along with the expanded uncertainty at a stated confidence level (e.g., 95%).
-
Method of Certification: A description of the analytical techniques used to determine the purity, such as GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass balance calculations.
-
Traceability: A statement of metrological traceability to a national or international standard.
-
Homogeneity and Stability Data: Information on the homogeneity of the batch and the stability of the material under specified storage conditions.
-
Date of Certification and Expiry: The date the material was certified and its recommended expiry date.
-
Safety Information: Hazard identification and handling precautions.[5]
Table 1: Key Specifications for Sourcing this compound Analytical Standard
| Parameter | Desired Specification | Rationale |
| Purity | ≥ 98% (Certified) | Ensures minimal interference from impurities in the calibration curve. |
| Supplier Accreditation | ISO 17034 | Guarantees the competence of the reference material producer.[1][2][3] |
| Documentation | Comprehensive Certificate of Analysis (CoA) | Provides essential information on purity, uncertainty, and traceability.[4] |
| Traceability | Stated metrological traceability | Ensures the comparability of measurement results. |
| Packaging | Inert, sealed container (e.g., amber glass ampoule) | Protects the standard from degradation due to light and atmospheric exposure. |
Safe Handling and Storage of this compound
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Toxic if swallowed[5]
-
Toxic in contact with skin[5]
-
Causes skin irritation[5]
-
Causes serious eye irritation[5]
-
Toxic if inhaled[5]
Laboratory Safety Practices
When handling this compound, the following personal protective equipment (PPE) and engineering controls are mandatory:
-
Engineering Controls: Work in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment:
-
Handling: Avoid direct contact with the skin and eyes. Do not inhale dust or vapors.[7]
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound standard over time.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[9] A refrigerator set at 2-8°C is recommended.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[11]
-
Stability: While specific long-term stability data for this compound may not always be available, proper storage will minimize degradation. It is advisable to monitor the standard for any signs of decomposition, such as discoloration. For critical applications, periodic re-qualification of the standard may be necessary.
Experimental Protocols: Preparation of Calibration Standards
The following protocol outlines the steps for preparing a stock solution and a series of working calibration standards from a neat (pure) this compound CRM. All preparations should be performed in a chemical fume hood.
Materials and Equipment
-
This compound Certified Reference Material
-
High-purity solvent (e.g., HPLC-grade methanol or acetonitrile)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
Workflow for Standard Preparation
Caption: Workflow for sourcing and preparing this compound calibration standards.
Step-by-Step Protocol for Stock Solution Preparation (e.g., 1000 µg/mL)
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Standard: Carefully weigh approximately 10 mg of the this compound CRM into the weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it with a small amount of the chosen solvent into the flask to ensure all the material is transferred.
-
Dissolve and Dilute: Add a few milliliters of the solvent to the volumetric flask and gently swirl to dissolve the this compound completely. Once dissolved, dilute to the calibration mark with the solvent.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the Exact Concentration: Use the following formula to calculate the precise concentration of the stock solution:
Concentration (µg/mL) = (Mass of this compound (mg) / Volume of Flask (mL)) * Purity * 1000
Where Purity is the certified purity from the CoA expressed as a decimal (e.g., 99.5% = 0.995).
Step-by-Step Protocol for Working Standard Preparation (Serial Dilution)
-
Label Vials: Prepare a series of labeled amber glass vials for your desired calibration points (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).
-
Perform Dilutions: Use calibrated micropipettes to transfer the appropriate volume of the stock solution and solvent into each vial to achieve the target concentrations. For example, to prepare a 10 µg/mL standard in a 10 mL final volume, you would transfer 100 µL of the 1000 µg/mL stock solution into a vial and add 9.9 mL of solvent.
-
Mix Thoroughly: Cap each vial and vortex briefly to ensure homogeneity.
-
Storage: Store the working standards in the refrigerator at 2-8°C when not in use.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[12][13][14][15] The following is a generalized GC-MS method that can serve as a starting point for method development and validation.
Recommended GC-MS Parameters
Table 2: Example GC-MS Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | To enhance sensitivity for low-concentration standards. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of this compound. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert carrier gas for optimal chromatographic performance. |
| Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for halogenated compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to elute this compound and separate it from potential contaminants. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Source Temperature | 230 °C | To maintain the integrity of the ions. |
| Quadrupole Temperature | 150 °C | To ensure stable mass filtering. |
| Acquisition Mode | Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) | Scan mode for qualitative identification; SIM mode for enhanced quantitative sensitivity. |
Note: This method is a starting point and must be optimized and validated for the specific instrumentation and application.
Data Analysis and Calibration Curve Construction
-
Inject Standards: Inject the prepared calibration standards into the GC-MS system.
-
Peak Integration: Integrate the peak area of the characteristic this compound peak in each chromatogram.
-
Construct Calibration Curve: Plot the peak area versus the known concentration of each standard.
-
Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered indicative of good linearity.
-
Quantify Samples: Once the calibration curve is established, inject the unknown samples and use the peak area and the regression equation to calculate the concentration of this compound.
Conclusion
The successful use of this compound as an analytical standard for calibration is contingent upon a systematic and quality-driven approach. This begins with the careful sourcing of a Certified Reference Material from an ISO 17034 accredited supplier and a thorough understanding of the provided Certificate of Analysis. Adherence to strict safety protocols during handling and storage is essential to protect both the analyst and the integrity of the standard. The detailed protocols for the preparation of calibration standards and the generalized GC-MS method provided in this application note offer a solid foundation for developing accurate and reproducible analytical workflows. As with any analytical method, proper validation is crucial to ensure the reliability of the generated data.
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Application Notes & Protocols: The Strategic Role of Pentabromoethane in the Synthesis of Novel Organobromine Compounds
Abstract: Pentabromoethane (C₂HBr₅), a dense, polybrominated alkane, serves as a highly versatile and potent precursor in the synthesis of a diverse array of organobromine compounds.[1][2] Its utility stems from its high bromine content and the reactivity of its C-Br and C-H bonds, which can be selectively targeted to initiate elimination or substitution reactions. This guide provides an in-depth exploration of this compound's synthetic applications, focusing on its pivotal role in generating key intermediates for flame retardants, pharmaceutical building blocks, and functionalized materials. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and explain the causal logic behind experimental design choices to empower researchers in leveraging this unique reagent.
Foundational Chemistry of this compound: Properties and Reactivity
This compound (1,1,1,2,2-Pentabromoethane) is a heavy, colorless to light-yellow liquid or low-melting solid at room temperature.[3][4] Its chemical structure, featuring five bromine atoms on a two-carbon backbone, makes it an exceptionally dense and bromine-rich molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂HBr₅ | [1] |
| Molecular Weight | 424.55 g/mol | [1] |
| CAS Number | 75-95-6 | [3] |
| Appearance | Colorless to light-yellow liquid/solid | [4] |
| Melting Point | ~55 °C | [3] |
| Boiling Point | 210 °C (at 300 mmHg) | [3] |
| Purity (Typical) | >98.0% | [2] |
The synthetic potential of this compound is primarily unlocked through two major reaction pathways: dehydrobromination and nucleophilic substitution. The C-H bond is activated by the electron-withdrawing effect of the adjacent bromine atoms, making it susceptible to base-induced elimination. Concurrently, the carbon-bromine bonds are polarized, rendering the carbon atoms electrophilic and thus targets for nucleophilic attack.[5]
Logical Workflow: Synthetic Utility of this compound
The following diagram illustrates the central role of this compound as a branching point for the synthesis of various classes of organobromine compounds.
Caption: Synthetic pathways originating from this compound.
Key Application: Dehydrobromination to Tetrabromoethylene
One of the most valuable transformations of this compound is its conversion to tetrabromoethylene (C₂Br₄) via dehydrobromination.[6] Tetrabromoethylene is a critical building block for fungicides, mineral separation agents, and as a monomer for bromine-containing polymers.[6]
Expertise & Causality: The Mechanism
This reaction proceeds through a base-catalyzed elimination, typically an E2 mechanism. The choice of base is critical; a strong, non-nucleophilic base is preferred to favor elimination over substitution. The proton on the carbon bearing a single bromine is sufficiently acidic due to the inductive effect of the five bromine atoms. The base abstracts this proton, leading to the concerted formation of a C=C double bond and the expulsion of a bromide ion.
Caption: Mechanism of dehydrobromination of this compound.
Protocol 1: Synthesis of Tetrabromoethylene
This protocol describes a robust method for the dehydrobromination of this compound using potassium hydroxide in an alcoholic solvent.
Materials and Reagents:
-
This compound (CAS: 75-95-6)
-
Potassium Hydroxide (KOH) (CAS: 1310-58-3)
-
Ethanol, 95% (CAS: 64-17-5)
-
Diethyl ether (CAS: 60-29-7)
-
Anhydrous Magnesium Sulfate (MgSO₄) (CAS: 7487-88-9)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.
-
Reagent Charging: In the flask, dissolve 85 g (1.5 mol) of potassium hydroxide in 500 mL of 95% ethanol with stirring. This is an exothermic process; allow the solution to cool to room temperature.
-
Initiation: Slowly add 212 g (0.5 mol) of this compound to the ethanolic KOH solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. The formation of a potassium bromide precipitate will be observed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into 1 L of cold deionized water. Tetrabromoethylene, being denser than water, will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 150 mL portions of diethyl ether. Combine the organic layers (the initial product layer and the ether extracts).
-
Washing: Wash the combined organic phase with 200 mL of deionized water to remove residual salts and ethanol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude tetrabromoethylene can be purified by vacuum distillation to yield a colorless crystalline solid.
Expected Yield: 80-90%.
Application in Flame Retardant Synthesis
Organobromine compounds are widely used as flame retardants due to their ability to scavenge free radicals in the gas phase during combustion.[7][8] this compound is an excellent starting material for creating larger, more complex brominated molecules designed for this purpose. A key example is the synthesis of precursors for polybrominated diphenyl ethers or similar structures.
Expertise & Causality: Nucleophilic Substitution
The synthesis of brominated ether-based flame retardants often relies on the Williamson ether synthesis, a classic SN2 reaction.[9][10] In this context, a brominated phenoxide acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. While this compound itself could be a substrate, it is more common to use its derivatives. For instance, a di-bromoalkane can react with a tribromophenoxide to build the final structure. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it solvates the cation of the nucleophilic salt but not the nucleophile itself, thereby increasing its reactivity and promoting the SN2 pathway.[10]
Protocol 2: Synthesis of a Dibromoether Precursor
This protocol outlines the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane, a known flame retardant, using 1,2-dibromoethane and sodium 2,4,6-tribromophenoxide. This illustrates the type of reaction where a functionalized derivative of a polybromoalkane is used.
Materials and Reagents:
-
2,4,6-Tribromophenol (CAS: 118-79-6)
-
Sodium Hydroxide (NaOH) (CAS: 1310-73-2)
-
1,2-Dibromoethane (CAS: 106-93-4)
-
N,N-Dimethylformamide (DMF) (CAS: 68-12-2)
-
Toluene (CAS: 108-88-3)
Procedure:
-
Phenoxide Formation: In a reaction vessel equipped with a stirrer and condenser, dissolve 66.2 g (0.2 mol) of 2,4,6-tribromophenol in 200 mL of DMF.
-
Base Addition: Carefully add 8.0 g (0.2 mol) of sodium hydroxide pellets. Stir the mixture at 60 °C for 1 hour to ensure complete formation of the sodium 2,4,6-tribromophenoxide.
-
Substitution Reaction: Add 18.8 g (0.1 mol) of 1,2-dibromoethane to the reaction mixture. Heat the solution to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 800 mL of vigorously stirred deionized water. The product will precipitate as a white solid.
-
Filtration and Washing: Filter the solid product and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with a small amount of cold toluene to remove any unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Yield: >90%.
Advanced Applications: Pharmaceutical and Heterocyclic Synthesis
While not a direct precursor in many final drug APIs, this compound and its derivatives serve as crucial intermediates in pharmaceutical synthesis.[11][12][13] Brominated compounds are key for introducing functional handles for cross-coupling reactions or for building complex heterocyclic scaffolds.[14][15]
Expertise & Causality: Strategic Bromination
The high bromine content of this compound makes it a potential "bromine source" in certain high-temperature reactions. More strategically, its derivative, tetrabromoethylene, can undergo addition reactions where the resulting saturated compound can be cyclized to form brominated heterocycles, such as thiophenes or furans, which are common motifs in medicinal chemistry.[14][16] The bromine atoms on these rings can then be selectively replaced or used to direct further substitution.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid generating aerosols or vapors.[17] Use a positive displacement pipette for liquid transfers.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is far more than a simple polyhalogenated alkane; it is a strategic starting material that provides efficient entry into a wide range of valuable organobromine compounds. Its capacity for controlled dehydrobromination to tetrabromoethylene and its potential for nucleophilic substitution reactions make it a cornerstone reagent for synthesizing flame retardants and complex molecular intermediates. By understanding the mechanistic principles that govern its reactivity, researchers can effectively harness the synthetic power of this compound to advance projects in materials science, drug discovery, and industrial chemistry.
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This compound | C2HBr5 | CID 60967 - PubChem. National Center for Biotechnology Information. [Link]
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A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. [Link]
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Novel flame retardants, 1,2-bis(2,4,6-tribromophenoxy)ethane and 2,3,4,5,6-pentabromoethylbenzene, in United States' environmental samples. PubMed. [Link]
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Tetrabromoethylene - Wikipedia. Wikipedia. [Link]
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Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. RSC Publishing. [Link]
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Pharmaceutical Chemistry and Petrochemistry: Exploring Their Interconnection. Preprints.org. [Link]
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Making a Bromoalkane (1-bromopentane). YouTube. [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
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The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
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Reactions of Alkenes. Pearson. [Link]
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Pharmaceutical intermediates. ResearchGate. [Link]
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New Look at the Competitive Nucleophilic Substitution Reaction in the Pentanol Series. ResearchGate. [Link]
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SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. Scholars' Bank. [Link]
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Alkene Reactivity. Michigan State University Chemistry. [Link]
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Mastering the Chemistry of Pentabromoethane: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving pentabromoethane. With full editorial control, this document moves beyond rigid templates to provide an in-depth technical exploration of handling and reacting with this versatile yet hazardous polyhalogenated alkane. Authored with the expertise of a senior application scientist, this note emphasizes scientific integrity, causality behind experimental choices, and self-validating protocols.
Introduction to this compound: Properties and Reactivity
This compound (C₂HBr₅) is a dense, polyhalogenated alkane that serves as a valuable precursor in organic synthesis, particularly for the introduction of bromine atoms and the formation of unsaturated brominated compounds.[1][2] Its high molecular weight (424.55 g/mol ) and physical state as a solid at room temperature (melting point ~55-57 °C) necessitate specific handling procedures.[1][2]
The reactivity of this compound is dominated by its five bromine substituents, which create a highly electrophilic carbon skeleton susceptible to elimination and reduction reactions. The presence of a single hydrogen atom makes it a key substrate for dehydrobromination reactions, leading to the formation of tetrabromoethylene and other brominated alkenes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂HBr₅ | [1][2] |
| Molecular Weight | 424.55 g/mol | [1] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 210 °C at 300 mmHg | [1] |
| Appearance | Colorless to light yellow solid | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. |
Safety and Handling: A Prudent Approach to a Hazardous Reagent
CRITICAL SAFETY WARNING: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes serious skin and eye irritation.[1] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal: Dispose of this compound and any reaction waste in accordance with local, state, and federal regulations for hazardous materials. Do not dispose of it down the drain.
Core Reactions and Detailed Protocols
This section provides detailed, step-by-step protocols for key reactions involving this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Dehydrobromination: Synthesis of Tetrabromoethylene
Dehydrobromination of this compound is a classic elimination reaction that yields tetrabromoethylene, a valuable building block in organic synthesis. This reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide.
Causality of Experimental Choices:
-
Base: A strong base like potassium hydroxide (KOH) is required to abstract the acidic proton from this compound, initiating the elimination of HBr.
-
Solvent: Ethanol is a common solvent as it readily dissolves both this compound and KOH, facilitating a homogeneous reaction mixture. The alcoholic nature of the solvent also contributes to the basicity of the medium.
-
Temperature: Heating the reaction mixture increases the rate of the elimination reaction. Refluxing ensures that the reaction proceeds at a constant and controlled temperature.
Experimental Protocol: Dehydrobromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Dissolve potassium hydroxide (1.2 eq) in absolute ethanol and add this solution to the flask containing this compound.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure tetrabromoethylene.
Diagram 1: Dehydrobromination Workflow
Caption: Workflow for the synthesis of tetrabromoethylene.
Reductive Debromination with Zinc Dust
This compound can undergo reductive debromination in the presence of zinc dust to yield various brominated alkenes. The extent of debromination can be controlled by the reaction conditions. The reaction of vicinal dihalides with zinc dust is a well-established method for the synthesis of alkenes.[3]
Causality of Experimental Choices:
-
Reducing Agent: Zinc dust acts as a reducing agent, providing electrons to break the carbon-bromine bonds.
-
Solvent: A protic solvent like ethanol is often used to facilitate the reaction and protonate the intermediate species. Acetic acid can also be used as a solvent and a proton source.[3]
-
Temperature: Gentle heating is typically sufficient to initiate and sustain the reaction.
Experimental Protocol: Reductive Debromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend zinc dust (2.0 eq) in ethanol.
-
Reagent Addition: Dissolve this compound (1.0 eq) in ethanol and add it dropwise to the zinc suspension.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 1-2 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the excess zinc and zinc salts.
-
Purification: Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The resulting mixture of brominated alkenes can be separated and purified by fractional distillation under reduced pressure.
Diagram 2: Reductive Debromination Workflow
Caption: Workflow for the reductive debromination of this compound.
Analytical Characterization
The products of reactions involving this compound are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of the product mixture and assess the reaction's success.
GC-MS Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Filter the solution through a small plug of silica gel or a syringe filter to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
Table 2: Typical GC-MS Parameters for Halogenated Hydrocarbons
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (EI mode) |
Purification Techniques
Due to the high boiling points of many brominated compounds, purification is often carried out by distillation under reduced pressure (vacuum distillation). This technique allows for distillation at a lower temperature, preventing thermal decomposition of the products.[4]
Key Considerations for Vacuum Distillation:
-
Apparatus: Use thick-walled glassware designed for vacuum applications.
-
Bump Prevention: Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling. Boiling chips are not effective under vacuum.
-
Pressure Control: A stable vacuum is crucial for a good separation. Use a manometer to monitor the pressure.
-
Fraction Collection: Use a Perkin triangle or a similar apparatus to collect different fractions without breaking the vacuum.
Conclusion
This compound is a valuable but hazardous reagent that requires careful handling and well-designed experimental protocols. The dehydrobromination and reductive debromination reactions detailed in this guide provide reliable methods for the synthesis of important brominated building blocks. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can effectively and safely utilize this compound in their synthetic endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60967, this compound. Available from: [Link].
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Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Available from: [Link].
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Chemguide. NUCLEOPHILIC SUBSTITUTION - HALOGENOALKANES AND HYDROXIDE IONS. Available from: [Link].
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Pentabromoethane as a Reagent in Mechanistic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of pentabromoethane as a specialized reagent in the elucidation of reaction mechanisms, particularly those involving radical intermediates. By delving into the underlying principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively utilize this compound in their mechanistic studies.
Introduction: The Utility of this compound in Mechanistic Chemistry
This compound (1,1,1,2,2-pentabromoethane) is a dense, polyhalogenated alkane with the chemical formula C₂HBr₅.[1] While its application in large-scale synthesis is limited, its unique chemical properties make it a valuable tool for investigating the kinetics and mechanisms of chemical reactions, especially those proceeding through free-radical pathways.
The utility of this compound in mechanistic studies stems from its capacity to serve as a clean and reliable source of bromine radicals (Br•) under specific conditions. The C-Br bonds in this compound can undergo homolytic cleavage upon thermal or photochemical initiation, generating bromine radicals that can then initiate or participate in a variety of chemical transformations. By carefully designing experiments and analyzing the resulting products, researchers can gain profound insights into reaction intermediates, transition states, and the factors governing reaction rates and selectivity.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂HBr₅ | [1] |
| Molar Mass | 424.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~210 °C at 300 mmHg | [1] |
| Density | ~4.05 g/cm³ | [1] |
Core Application: Elucidation of Free-Radical Bromination Mechanisms
This compound is an excellent reagent for studying the mechanism of free-radical halogenation. The initiation, propagation, and termination steps of these chain reactions can be meticulously investigated by controlling the generation of bromine radicals from this compound.
The Causality of Experimental Design
The choice of this compound as a bromine radical source is deliberate. Unlike using elemental bromine (Br₂), which can participate in both radical and ionic reactions, this compound, under appropriate initiation conditions (e.g., thermal decomposition in the absence of Lewis acids), primarily generates bromine radicals. This selectivity is crucial for isolating and studying the radical pathway of a reaction.
Workflow for Mechanistic Study of Free-Radical Bromination:
Caption: Workflow for a mechanistic study using this compound.
Protocol: Mechanistic Investigation of Allylic Bromination
This protocol details the use of this compound to study the mechanism of allylic bromination of a model substrate, cyclohexene. The goal is to determine the relative reactivity of the allylic C-H bonds and to probe for the intermediacy of a resonance-stabilized allylic radical.
Materials:
-
This compound (purified by distillation under reduced pressure)
-
Cyclohexene (freshly distilled)
-
Anhydrous, degassed solvent (e.g., carbon tetrachloride or benzene)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Heating mantle with temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the degassed solvent (e.g., 50 mL of carbon tetrachloride), cyclohexene (e.g., 10 mmol), and this compound (e.g., 1 mmol). The use of a limiting amount of the bromine source helps to minimize secondary reactions.
-
Initiation: Add a catalytic amount of AIBN (e.g., 0.1 mmol).
-
Reaction: Heat the mixture to reflux (for carbon tetrachloride, ~77°C) with vigorous stirring. The thermal decomposition of AIBN will initiate the radical chain reaction.
-
Monitoring: At regular intervals (e.g., every 15 minutes), withdraw small aliquots from the reaction mixture using a syringe. Quench the reaction in the aliquot by cooling and adding a radical scavenger (e.g., a small amount of hydroquinone).
-
Analysis: Analyze the quenched aliquots by GC-MS to identify and quantify the products (e.g., 3-bromocyclohexene) and the remaining starting materials.
-
Data Interpretation: Plot the concentration of products and reactants as a function of time to determine the reaction kinetics. The identification of 3-bromocyclohexene as the major product provides strong evidence for a mechanism involving the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical intermediate.
Safety Precautions:
-
This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride is a hazardous solvent and a suspected carcinogen. Substitute with a safer alternative like benzene or chlorobenzene if possible, and handle with extreme care.
Advanced Mechanistic Probes with this compound
Beyond basic product analysis, this compound can be employed in more sophisticated experiments to gain deeper mechanistic insights.
Competitive Kinetic Experiments
By reacting this compound with a mixture of two different substrates, the relative rates of reaction can be determined. This "competition experiment" is a powerful tool for assessing the relative reactivity of different C-H bonds towards bromine radical abstraction.
Experimental Design Rationale:
The ratio of the products formed in a competitive reaction is directly related to the relative rate constants of the individual reactions, provided the reactions are run under kinetic control and to low conversion.
Protocol: Determining the Relative Reactivity of Toluene and Ethylbenzene
-
Prepare a Stock Solution: Prepare a stock solution containing equimolar amounts of toluene and ethylbenzene in a suitable degassed solvent.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, place a known volume of the stock solution.
-
Initiation: Add a limiting amount of this compound and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the reaction mixture to initiate the bromination. Allow the reaction to proceed to a low conversion (typically <10%) to ensure that the initial concentrations of the substrates do not change significantly.
-
Analysis: Quench the reaction and analyze the product mixture by GC-MS.
-
Calculation: The relative reactivity (k_toluene / k_ethylbenzene) can be calculated from the ratio of the products (benzyl bromide and 1-bromo-1-phenylethane) and the initial concentrations of the substrates.
Isotopic Labeling Studies
The use of isotopically labeled substrates in conjunction with this compound can provide definitive evidence for the involvement of specific atoms in a reaction mechanism. For example, by using a deuterated substrate, one can measure the kinetic isotope effect (KIE) for a hydrogen abstraction step.
Conceptual Diagram of a Kinetic Isotope Effect Experiment:
Caption: Probing C-H bond cleavage via the kinetic isotope effect.
A significant primary kinetic isotope effect (typically kH/kD > 2) is a strong indication that the C-H bond is being broken in the rate-determining step of the reaction.
Data Analysis and Interpretation
The successful application of this compound in mechanistic studies relies on rigorous data analysis.
Quantitative Data Summary:
| Analytical Technique | Information Gained |
| Gas Chromatography (GC) | Separation and quantification of reactants and products. |
| Mass Spectrometry (MS) | Identification of reaction products and intermediates (when coupled with GC). |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of major products. |
The careful analysis of product ratios, the identification of minor byproducts, and the determination of reaction kinetics all contribute to building a cohesive and self-validating mechanistic picture.
Conclusion
This compound serves as a valuable and specialized reagent for probing the mechanisms of chemical reactions, particularly those involving free-radical intermediates. Its ability to act as a clean source of bromine radicals allows for the design of elegant experiments that can elucidate complex reaction pathways. By combining its use with techniques such as competitive kinetics and isotopic labeling, researchers can gain a detailed and trustworthy understanding of reaction mechanisms, which is fundamental to the advancement of chemical synthesis and drug development.
References
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What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved from [Link]
-
This compound | C2HBr5 | CID 60967. PubChem. Retrieved from [Link]
Sources
Techniques for dissolving Pentabromoethane for solution-phase experiments
Application Notes and Protocols
Abstract
Pentabromoethane (C₂HBr₅) is a dense, highly brominated organic compound utilized in specialized areas of chemical synthesis and materials science. Due to its solid state at room temperature and specific solubility profile, preparing homogeneous solutions for experimental use requires careful consideration of solvent choice and handling procedures. This guide provides a comprehensive overview of the physicochemical properties of this compound, a systematic approach to solvent selection, and detailed, field-tested protocols for its dissolution. The causality behind each step is explained to ensure procedural robustness and experimental success. All protocols are designed with a primary focus on safety, accuracy, and reproducibility for researchers, scientists, and drug development professionals.
Critical Safety & Handling Protocols
This compound is a hazardous substance and requires strict adherence to safety protocols. All handling must be performed within a certified chemical fume hood by trained personnel.
1.1. Hazard Identification this compound is classified as acutely toxic and an irritant. Key hazards include:
-
Toxic if swallowed, in contact with skin, or if inhaled [1].
-
Causes serious skin and eye irritation [1].
1.2. Required Personal Protective Equipment (PPE)
-
Gloves: Nitrile or neoprene gloves. Always double-glove when handling the pure compound.
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Respiratory Protection: Required if there is any risk of aerosol or dust generation outside of a fume hood[2].
1.3. Engineering Controls & Emergency Procedures
-
Primary Engineering Control: All weighing and dissolution steps must be conducted inside a functional chemical fume hood to prevent inhalation of vapors or fine particulates[2].
-
Spill Protocol: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like sawdust[3].
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water and soap.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting.
-
Seek immediate medical attention in all cases of exposure.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is fundamental to selecting an appropriate solvent system. Its high molecular weight and extensive halogenation dictate its physical state and solubility characteristics.
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2-Pentabromoethane | [1] |
| CAS Number | 75-95-6 | [1] |
| Molecular Formula | C₂HBr₅ | [4] |
| Molecular Weight | 424.55 g/mol | [1] |
| Physical State | Solid at 25 °C | [5][6] |
| Melting Point | ~55 °C | [5][6] |
| Boiling Point | ~278 °C at 760 mmHg | [6] |
| Density | ~3.32 g/cm³ | [6] |
The structure of this compound lacks significant hydrogen-bonding capability and has a non-polar character due to the symmetrical distribution of the highly electronegative bromine atoms. This profile strongly suggests that its solubility will be highest in non-polar or weakly polar aprotic organic solvents, a direct application of the "like dissolves like" principle[7].
Systematic Solvent Selection
The choice of solvent is the most critical factor for successful solution-phase experiments. The following decision workflow and data table provide a logical framework for selecting an optimal solvent based on experimental requirements.
Caption: Solvent selection workflow for this compound.
Table of Recommended Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Key Considerations |
| Chloroform (CHCl₃) | 61.2 | 1.49 | Non-polar | Excellent solvent. Standard choice for many applications, including NMR (use CDCl₃)[8]. Volatile and toxic; handle in fume hood. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Weakly Polar | Good alternative to chloroform. Its high volatility can be problematic for long experiments but useful for easy removal. |
| Toluene | 110.6 | 0.87 | Non-polar | Higher boiling point makes it suitable for reactions requiring elevated temperatures. Less volatile than chlorinated solvents. |
| Tetrahydrofuran (THF) | 66 | 0.89 | Polar Aprotic | Can be a good choice for certain reactions[9]. Risk of peroxide formation; use stabilized grades and store properly. |
| Acetone | 56 | 0.79 | Polar Aprotic | Dissolves a wide range of compounds[8]. May have moderate success but is more polar. Hygroscopic. |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | Polar Aprotic | Generally used for highly polar compounds[10]. Not recommended for this compound due to polarity mismatch, but may work at elevated temperatures. Difficult to remove. |
Experimental Protocols
The following protocols are standardized for preparing solutions of this compound. Always start with a small-scale test to confirm solubility before committing larger quantities of material.
Protocol 1: Preparation of a Stock Solution for Organic Synthesis
This protocol describes the preparation of a 0.1 M solution of this compound in toluene, a common concentration for synthetic reactions.
Materials:
-
This compound (>98% purity)
-
Anhydrous Toluene
-
Volumetric flask (e.g., 25 mL or 50 mL) with a glass stopper
-
Glass funnel
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For 25 mL of a 0.1 M solution:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.1 mol/L × 0.025 L × 424.55 g/mol = 1.061 g
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound onto weighing paper and transfer it into the volumetric flask using a glass funnel.
-
Initial Dissolution: Add approximately half of the final volume of toluene (e.g., ~12.5 mL) to the flask. Stopper the flask and swirl gently to begin dissolution.
-
Assisted Dissolution (If Required): If the solid does not dissolve readily, one of two methods can be used:
-
Magnetic Stirring: Place a small, clean stir bar in the flask and stir for 10-15 minutes.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved. Avoid excessive heating.
-
-
Final Volume Adjustment: Once all the solid has dissolved, carefully add toluene until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, amber glass bottle with a screw cap. Store in a cool, dry, and well-ventilated area, away from light[2].
Protocol 2: Preparation of a Sample for NMR Spectroscopy
This protocol details the preparation of a this compound sample in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃), preferably with TMS
-
Clean, dry NMR tube and cap
-
Small vial (e.g., 1-dram)
-
Pasteur pipette with a cotton plug
Procedure:
-
Sample Weighing: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.75 mL of CDCl₃ to the vial[8].
-
Dissolution: Gently swirl the vial. This compound should dissolve readily in chloroform. If needed, briefly warm the vial with your hand or sonicate for 1-2 minutes.
-
Transfer to NMR Tube: The solution must be free of any particulate matter. Use a Pasteur pipette with a small cotton plug at the top of the tapered section to filter the solution directly into the NMR tube[8].
-
Capping and Labeling: Cap the NMR tube securely, label it clearly with the sample identity and your notebook reference number, and wipe the outside of the tube clean before inserting it into the spectrometer.
Comprehensive Workflow Diagram
The entire process, from initial safety assessment to final solution storage, is a self-validating system where each step ensures the integrity of the next.
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
High-Purity Pentabromoethane Purification: A Technical Support Center
Welcome to the Technical Support Center for High-Purity Pentabromoethane Purification. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods for achieving high purity. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles and troubleshooting insights gained from extensive field experience.
This center is structured to address common and complex challenges encountered during the purification of this compound, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties relevant to purification?
A1: this compound (C₂HBr₅) is a dense, halogenated hydrocarbon.[1] Its physical properties are critical for selecting and optimizing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 424.55 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 55-57 °C | [3][4] |
| Boiling Point | 210 °C at 300 mmHg; decomposes at atmospheric pressure | [3][4] |
| Solubility | Miscible with organic solvents like alcohol and ether; almost insoluble in water. | [3] |
| Density | Approximately 3.319 - 4.054 g/cm³ | [4] |
Understanding these properties is fundamental. For instance, its high boiling point and potential for thermal decomposition necessitate the use of vacuum distillation for purification by this method.[5] Its solid state at room temperature and solubility profile make recrystallization a viable alternative.
Q2: What are the primary safety concerns when handling this compound, especially during heating?
A2: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] When heating this compound, it is crucial to be aware of its potential for thermal decomposition, which can release hazardous fumes like hydrogen bromide gas.[6] Therefore, all purification procedures involving heating must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q3: What are the most common impurities in commercial this compound?
A3: Commercial this compound may contain several impurities stemming from its synthesis or degradation. These can include:
-
Lesser brominated ethanes: Such as tetrabromoethane or tribromoethane, which have lower boiling points.
-
Over-brominated compounds: While less common, hexabromoethane could be present.
-
Residual starting materials or solvents: Depending on the synthetic route, unreacted bromine or other reagents might be present.
-
Decomposition products: If the compound has been exposed to high temperatures or light, various degradation products may have formed.
Identifying the likely impurities is the first step in selecting an appropriate purification method. For example, fractional vacuum distillation is particularly effective at separating compounds with different boiling points, such as lesser brominated ethanes.[7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Fractional Vacuum Distillation
Q4: I'm trying to purify this compound by vacuum distillation, but I'm observing decomposition (darkening of the liquid) in the distillation flask. What's happening and how can I prevent it?
A4: The darkening of the liquid is a strong indicator of thermal decomposition. This compound is sensitive to high temperatures, and prolonged heating, even under vacuum, can cause it to break down.
Causality: The C-Br and C-C bonds in this compound have finite bond energies. At elevated temperatures, these bonds can rupture, leading to the formation of radicals and subsequent decomposition pathways that produce colored byproducts and hydrogen bromide.
Troubleshooting Steps:
-
Lower the Pressure: The primary way to reduce the boiling point of a liquid is to lower the pressure of the system.[5] Ensure your vacuum pump is operating efficiently and that all connections in your distillation apparatus are properly sealed with grease to achieve the lowest possible pressure.
-
Use a Fractionating Column with High Efficiency: A more efficient fractionating column (e.g., a Vigreux or packed column) will provide better separation, allowing for a successful distillation at a lower temperature.[7]
-
Ensure Even Heating: Use a heating mantle with a stirrer or a stirred oil bath to ensure even heating of the distillation flask. This prevents localized overheating, which can initiate decomposition.
-
Minimize Distillation Time: Plan your distillation to be as efficient as possible. Prolonged heating, even at a lower temperature, can still lead to some decomposition.
Q5: My vacuum distillation is very slow, and I'm not getting a good separation between fractions. What could be the issue?
A5: Slow distillation and poor separation can be caused by several factors related to the efficiency of your setup.
Causality: Effective fractional distillation relies on establishing a temperature gradient along the fractionating column, allowing for multiple vaporization-condensation cycles that enrich the vapor in the more volatile component.
Troubleshooting Steps:
-
Check for Leaks: Even a small leak in the system will prevent you from reaching the desired low pressure, leading to a higher boiling point and slower distillation. Re-grease all joints and ensure all connections are secure.
-
Insulate the Column: The temperature gradient in the fractionating column is crucial for good separation. Insulating the column with glass wool or aluminum foil will help maintain this gradient and improve efficiency.
-
Adjust the Heating Rate: If the heating rate is too low, the vapor may not reach the top of the column. Conversely, if it's too high, you can experience "flooding," where the vapor flow prevents the condensed liquid from returning to the flask, leading to poor separation. Adjust the heating to achieve a slow, steady distillation rate.
-
Use an Appropriate Fractionating Column: For compounds with close boiling points, a longer or more efficient (e.g., packed with Raschig rings or metal sponges) fractionating column is necessary.
Recrystallization
Q6: I'm attempting to recrystallize this compound, but I'm having trouble finding a suitable solvent. What are the ideal characteristics of a recrystallization solvent for this compound?
A6: The ideal recrystallization solvent for any compound, including this compound, should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This allows the compound to dissolve when heated and crystallize out upon cooling, maximizing yield.[8]
-
The solvent should not react with the compound.
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures. This allows for their separation by remaining in the mother liquor or being filtered off initially.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[9]
For this compound, which is relatively nonpolar, you should explore solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 50 mg) of impure this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, hexanes) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable.
-
If the solid does not dissolve at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
The solvent that results in the formation of a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
Q7: My recrystallization of this compound resulted in an oil instead of crystals. What went wrong?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem, especially with low-melting solids like this compound.
Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the solute, the solute may melt before it dissolves. Upon cooling, it separates as an oil rather than forming a crystal lattice.
Troubleshooting Steps:
-
Lower the Cooling Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Use a Lower-Boiling Solvent: If oiling out persists, you may need to choose a solvent with a lower boiling point.
-
Use a Larger Volume of Solvent: Sometimes, using a more dilute solution can prevent oiling out. Reheat the oil in the solvent until it dissolves, add more solvent, and then allow it to cool slowly.
-
Try a Different Solvent System: A mixed solvent system can sometimes resolve this issue. Dissolve the this compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
Purity Analysis
Q8: How can I accurately determine the purity of my this compound sample after purification?
A8: Several analytical techniques can be used to assess the purity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is highly sensitive and can detect trace impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis to determine the purity of a sample.[11] The presence of unexpected peaks would indicate impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.
Experimental Protocol: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Use a GC equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column). Set the oven temperature program to ramp from a low temperature to a high temperature to ensure the separation of components with different boiling points.
-
Injection and Analysis: Inject a small volume of the sample into the GC. The separated components will then enter the mass spectrometer for detection and identification.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to the different components in your sample. The area under each peak is proportional to the concentration of that component. A large single peak with very small or no other peaks indicates high purity. The mass spectrum of the main peak can be compared to a library spectrum to confirm the identity of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Kaliszan, R., & Wiczling, P. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 50(9), 817–822. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
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Learning Hazards. (n.d.). Toxic Fire Retardants And How To Avoid Them In Consumer Products And Food. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Polybrominated Diphenyl Ethers (PBDEs) Public Health Statement. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Crystal Growth & Design. (2023, March 8). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Retrieved from [Link]
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Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]
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ChemBK. (2024, April 10). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2,2-tetrabromo- (CAS 79-27-6). Retrieved from [Link]
- Google Patents. (n.d.). CN101108784A - Technique for manufacturing tetrabromoethane and equipment thereof.
-
National Center for Biotechnology Information. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]
-
Oxford Academic. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
Reddit. (2023, September 28). Recrystallization Question: Choosing Best Solvent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (n.d.). Polybrominated diphenyl ether flame retardants fact sheet. Retrieved from [Link]
-
YouTube. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides -. Retrieved from [Link]
-
IDC Technologies. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. Retrieved from [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]
-
YouTube. (2021, September 25). Distillation Column Troubleshooting Part 1. Retrieved from [Link]
-
ResearchGate. (2025, December 3). In situ crystallization and crystal structure determination of chlorobenzene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide. Retrieved from [Link]
-
ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, June 3). Occupational exposure to polybrominated diphenyl ethers (PBDEs) and other flame retardant foam additives at gymnastics studios: Before, during and after the replacement of pit foam with PBDE-free foams. Retrieved from [Link]
-
The University of Alabama at Birmingham. (n.d.). Disposal of Ethidium Bromide Waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 24). What would be the most suitable solvent for a single-solvent recrystallization?. Retrieved from [Link]
-
YouTube. (2016, June 7). Carrying out a fractional distillation. Retrieved from [Link]
-
Ohio University. (n.d.). Ethidium Bromide Waste Disposal. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling. Retrieved from [Link]
-
National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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Technical Support Center: Synthesis and Purification of Pentabromoethane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pentabromoethane Synthesis. As Senior Application Scientists, we have compiled this in-depth guide to address the common challenges encountered during the synthesis and purification of this compound. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the free-radical bromination of ethane. This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps, where hydrogen atoms on the ethane molecule are successively replaced by bromine atoms. The reaction is typically initiated by UV light or a radical initiator.[1][2] Due to the stepwise nature of this reaction, a mixture of brominated ethanes is often produced.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities are typically other polybrominated ethanes with varying degrees of bromination. These include, but are not limited to:
-
Bromoethane
-
Dibromoethanes (1,1-dibromoethane and 1,2-dibromoethane)
-
Tribromoethanes (1,1,1-tribromoethane and 1,1,2-tribromoethane)
-
Tetrabromoethanes (1,1,1,2-tetrabromoethane and 1,1,2,2-tetrabromoethane)
-
Hexabromoethane
The relative abundance of these impurities depends on the reaction conditions, particularly the molar ratio of bromine to ethane.[1]
Q3: How can I identify the impurities in my this compound sample?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS can separate the different polybrominated ethanes based on their boiling points and provide mass spectra for identification.[3][4][5]
-
¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity of the major product and the impurities.[6][7][8][9] The chemical shifts of the protons and carbons are sensitive to the number and position of the bromine atoms.
Q4: What are the recommended methods for purifying crude this compound?
A4: The two primary methods for purifying this compound are fractional distillation under reduced pressure and recrystallization.
-
Fractional vacuum distillation is effective for separating components with close boiling points, which is common for the various polybrominated ethanes.[10][11][12][13][14] Operating under reduced pressure lowers the boiling points and prevents thermal decomposition of the compounds.[4][10]
-
Recrystallization is a powerful technique for purifying solid compounds.[15][16][17][18] The choice of solvent is critical and depends on the solubility of this compound and its impurities at different temperatures.
Q5: Are there any specific safety precautions I should take when working with this compound and bromine?
A5: Yes, both bromine and polybrominated alkanes are hazardous materials and must be handled with appropriate safety measures.
-
Bromine is highly corrosive and toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
-
Polybrominated alkanes are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[20] It is crucial to work in a fume hood and wear appropriate PPE.
-
Waste Disposal: All waste containing bromine or polybrominated alkanes must be disposed of as hazardous waste according to institutional and local regulations.[21][22]
Troubleshooting Guides
Synthesis Phase
Problem 1: Low yield of this compound and a high proportion of lower brominated ethanes.
-
Cause: Insufficient bromine concentration or reaction time. The free-radical substitution is a stepwise process, and if the reaction is not driven to completion, it will result in a mixture of partially brominated products.[1]
-
Solution:
-
Increase Bromine Ratio: Use a higher molar excess of bromine relative to ethane. This increases the probability of further bromination of the partially substituted ethanes.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration under UV irradiation to ensure maximum substitution.
-
Monitor Reaction Progress: If possible, use in-situ monitoring techniques (e.g., GC) to track the disappearance of lower brominated intermediates and the formation of the desired product.
-
Problem 2: The reaction mixture retains a strong brown/orange color after the expected reaction time, indicating unreacted bromine.
-
Cause: Excess bromine was used, which is common to drive the reaction to completion. This excess bromine must be removed before purification.
-
Solution: Chemical Quenching
-
Procedure: After the reaction is complete, cautiously add a saturated aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture with vigorous stirring.[19][23] The bromine will be reduced to colorless bromide ions (Br⁻). Continue adding the quenching solution until the brown color disappears.
-
Equation (with sodium thiosulfate): 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)
-
Purification Phase
Problem 3: Poor separation of this compound from other polybrominated ethanes during fractional distillation.
-
Cause: The boiling points of the different polybrominated ethanes are very close, making separation by simple distillation difficult.
-
Solution:
-
Use a High-Efficiency Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux or packed column.
-
Optimize Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A slower distillation rate leads to better separation.
-
Maintain a Stable Vacuum: Use a reliable vacuum pump and a manometer to maintain a constant, low pressure throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.
-
Collect Fractions Carefully: Collect narrow boiling point fractions and analyze each fraction by GC-MS to determine its composition.
-
Problem 4: The this compound product oils out or forms an impure solid during recrystallization.
-
Cause: The chosen recrystallization solvent is not optimal, or the cooling process is too rapid.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at low temperatures but have high solubility at elevated temperatures. A solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective. Common solvents to test for polyhalogenated compounds include ethanol, methanol, hexanes, and mixtures thereof.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities within the crystal lattice.
-
Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Experimental Protocols
Impurity Identification by GC-MS
This protocol provides a general guideline for the analysis of a crude this compound sample. The exact parameters may need to be optimized for your specific instrument and column.
-
Sample Preparation: Dilute a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating halogenated hydrocarbons.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify the peaks corresponding to this compound and potential impurities by comparing their mass spectra with library data and considering their retention times.
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| Tetrabromoethanes | 346 (multiple isotopes) | Loss of Br, HBr |
| This compound | 424 (multiple isotopes) | Loss of Br, HBr |
| Hexabromoethane | 502 (multiple isotopes) | Loss of Br |
Purification by Fractional Vacuum Distillation
This protocol outlines the general procedure for purifying this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a high-efficiency fractionating column. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Product Preparation: Transfer the crude, quenched, and dried reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask.
-
Monitor the temperature at the still head and the pressure.
-
Collect any low-boiling fractions (unreacted starting materials, lower brominated ethanes).
-
Carefully collect the fraction corresponding to the boiling point of this compound at the recorded pressure.
-
Collect any higher-boiling fractions separately.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Visualizations
Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis, work-up, and purification of this compound.
Troubleshooting Logic for Low Product Purity
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
García-García, A., et al. (2021). Management of waste containing polybrominated diphenyl ethers: A review. Journal of Environmental Management, 298, 113485. Available at: [Link]
-
LibreTexts. (2020, July 1). 18.4: Radical reactions in practice. Chemistry LibreTexts. Retrieved from [Link]
-
Frontier, A. (2026). Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Organic Letters, 18(17). Retrieved from [Link]
- Shorr, L. M. (1965). U.S. Patent No. 3,196,099. Washington, DC: U.S. Patent and Trademark Office.
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. [Link]
-
TutorChase. (n.d.). What are the safety considerations when handling alkanes?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Coumarin dibromide. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrabromoethane. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
ACS Publications. (2019). Organic Letters, 21(14). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbon tetrabromide, Tetrabromomethane, CBr4. Retrieved from [Link]
-
Edinburgh Research Explorer. (2023, December 7). Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines. [Link]
-
ChemBK. (n.d.). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Recrystallization_ handout.pdf]([Link]_ handout.pdf)
-
ResearchGate. (2025, August 9). Carbon Tetrabromide-A New Brominating Agent for Alkanes and Arylalkanes. [Link]
-
Ashenhurst, J. (2013, September 6). Initiation, Propagation, and Termination In Free Radical Reactions. Master Organic Chemistry. [Link]
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]
-
chemrevise. (n.d.). 3.2 Alkanes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]
-
ResearchGate. (2026, January 2). Management of waste containing polybrominated diphenyl ethers: A review. [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethane C2H6 CH3CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethane C13 13-C nmr. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
ABPI Schools. (2023, November 9). Alkanes and fractional distillation. Retrieved from [Link]
-
The School For Excellence. (2019). FRACTIONAL DISTILLATION AND CRACKING. Retrieved from [Link]
-
University of Baghdad. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]
-
Pearson. (n.d.). Free Radical Halogenation Exam Prep. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. - Coumarin dibromide. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. [Link]
-
LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, May 14). How to neutralize gaseous bromine?. [Link]
-
Agilent Technologies. (2025, January 5). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). solubility alkanes boiling points methane hydrate methane clathrate Theory of fractional distillation condensation of crude petroleum oil boiling point intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]
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- 8. 13C nmr spectrum of ethane C2H6 CH3CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 23. Workup [chem.rochester.edu]
Methods for stabilizing Pentabromoethane during long-term storage
Welcome to the Technical Support Center for Pentabromoethane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. We provide in-depth technical information and practical guidance to ensure the long-term stability and integrity of this critical reagent.
Frequently Asked Questions (FAQs)
Why is the stability of this compound a concern for long-term storage?
This compound (C₂HBr₅), like many polyhalogenated alkanes, is susceptible to degradation over time, especially when exposed to heat, light, and moisture. This degradation can compromise the purity of the material, leading to inconsistent experimental results and the potential for unwanted side reactions. The primary degradation pathways involve the loss of hydrogen bromide (HBr), a process known as dehydrobromination, and the formation of free radicals.
What are the primary degradation pathways for this compound?
Based on the principles of halogenated alkane chemistry, two main degradation pathways are of concern for this compound:
-
Dehydrobromination: This is an elimination reaction where a hydrogen atom and an adjacent bromine atom are removed, forming a molecule of hydrogen bromide (HBr) and a brominated alkene. The liberated HBr is corrosive and can catalyze further degradation of the surrounding this compound molecules.
-
Free-Radical Halogenation/Degradation: This pathway is often initiated by ultraviolet (UV) light or high temperatures. The energy input can cause the homolytic cleavage of a carbon-bromine bond, generating a bromine radical and an organic radical. These highly reactive radicals can then propagate a chain reaction, leading to a variety of degradation products.
Troubleshooting Common Stability Issues
Issue 1: I've noticed a yellowish or brownish discoloration in my stored this compound. What does this indicate?
Answer: A yellow to brown discoloration is a common visual indicator of this compound degradation. This color change is often due to the formation of small quantities of elemental bromine (Br₂) or other chromophoric degradation products resulting from free-radical chain reactions or subsequent reactions of the initial degradation products. The presence of acidic impurities, such as hydrogen bromide (HBr) from dehydrobromination, can also accelerate discoloration.
Issue 2: I suspect my this compound has degraded. How can I confirm this analytically?
Answer: Several analytical techniques can be employed to assess the purity and detect degradation products in your this compound sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] By comparing the chromatogram of your stored sample to that of a fresh, high-purity standard, you can identify new peaks corresponding to degradation products. The mass spectra of these new peaks can help in their structural elucidation.
-
pH Measurement of an Aqueous Extract: A simple test involves shaking a small amount of the this compound with deionized water and measuring the pH of the aqueous layer. A decrease in pH (i.e., increased acidity) is a strong indicator of HBr formation due to dehydrobromination.
-
Titration: The amount of acidic species (HBr) can be quantified by titration of the aqueous extract with a standardized solution of a weak base.
Stabilization Strategies and Protocols
To ensure the long-term stability of this compound, the addition of specific chemical stabilizers is highly recommended. These stabilizers work by interrupting the degradation pathways. The choice of stabilizer depends on the primary degradation mechanism you wish to prevent.
Strategy 1: Acid Scavengers for Preventing Dehydrobromination
Acid scavengers are compounds that neutralize the acidic HBr as it is formed, thereby preventing it from catalyzing further degradation.
-
Mechanism of Action: These compounds react with HBr to form stable, non-reactive products.
Caption: Mechanism of Acid Scavengers in this compound Stabilization.
-
Recommended Acid Scavengers:
-
Epoxides (e.g., 1,2-Butylene oxide, Glycidyl ethers): Epoxides are effective HBr scavengers. The epoxide ring opens upon reaction with HBr, forming a stable bromohydrin. Epoxides are particularly useful in preventing the corrosive impact of liberated acids on metal containers and processing equipment.[2]
-
Hydrotalcites: These are layered double hydroxides that can act as effective acid scavengers.[3] They have a high capacity for adsorbing and neutralizing acids.[4]
-
-
Protocol for Adding an Epoxide Stabilizer:
-
Selection: Choose a high-purity epoxide stabilizer such as 1,2-butylene oxide.
-
Concentration: A typical starting concentration is in the range of 0.1% to 0.5% (w/w). The optimal concentration may need to be determined empirically based on storage conditions.
-
Procedure: a. In a well-ventilated fume hood, carefully weigh the required amount of this compound. b. Add the calculated amount of the epoxide stabilizer to the this compound. c. Mix thoroughly until the stabilizer is completely dissolved. d. Transfer the stabilized solution to an appropriate storage container.
-
Strategy 2: Antioxidants (Free-Radical Scavengers)
Antioxidants, also known as free-radical scavengers, are used to inhibit oxidation and degradation processes that proceed via free-radical mechanisms.
-
Mechanism of Action: These molecules readily donate a hydrogen atom to reactive free radicals, terminating the radical chain reaction and forming a stable, non-reactive radical from the antioxidant itself.
Caption: Mechanism of Antioxidants in Preventing Free-Radical Degradation.
-
Recommended Antioxidants:
-
Hindered Phenols (e.g., Butylated Hydroxytoluene - BHT): BHT is a widely used antioxidant in a variety of organic materials, including solvents. It is effective at low concentrations. In cosmetic formulations, BHT is used at concentrations ranging from 0.0002% to 0.5%.[5] For stabilizing lipids, a final concentration of 100µM is often used.[6]
-
-
Protocol for Adding a Hindered Phenol Stabilizer:
-
Selection: Use high-purity Butylated Hydroxytoluene (BHT).
-
Concentration: A starting concentration in the range of 0.01% to 0.1% (w/w) is recommended.
-
Procedure: a. In a fume hood, gently warm a small portion of the this compound to aid in the dissolution of the solid BHT. b. Add the calculated amount of BHT to the warmed portion and stir until fully dissolved. c. Combine the concentrate with the bulk of the this compound and mix thoroughly. d. Transfer to a suitable storage container.
-
| Stabilizer Type | Example(s) | Typical Concentration | Mechanism of Action |
| Acid Scavenger | 1,2-Butylene oxide, Hydrotalcites | 0.1% - 0.5% (w/w) | Neutralizes acidic byproducts (HBr) |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/w) | Terminates free-radical chain reactions |
Long-Term Storage Recommendations
Proper storage conditions are paramount for maintaining the stability of this compound, even when stabilized.
-
Container: Store in amber glass bottles with PTFE-lined caps to protect from light and prevent leaching of impurities. Ensure the container is tightly sealed to prevent the ingress of moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigerated storage (2-8°C) is recommended for long-term preservation.[7] Avoid exposure to high temperatures.
-
Atmosphere: For high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
References
Sources
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- 2. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 3. 2017erp.com [2017erp.com]
- 4. HTPX Hydrotalcite: Effective Polyolefin Acid Scavenger. [byhydrotalcite.com]
- 5. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. gmpplastic.com [gmpplastic.com]
Decontamination and spill cleanup protocols for Pentabromoethane in the lab
Technical Support Center: Pentabromoethane Safety and Response
This guide provides comprehensive, field-tested protocols and answers to frequently asked questions regarding the safe handling, decontamination, and spill cleanup of this compound in a laboratory setting. As a substance with significant health hazards, including acute toxicity upon inhalation, ingestion, and skin contact, adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to provide a self-validating system for risk mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards of this compound?
A1: this compound is a highly hazardous substance. According to its classification under the Globally Harmonized System (GHS), it is fatal if inhaled, toxic if it comes into contact with skin, and toxic if swallowed.[1] It is also known to cause serious skin and eye irritation.[1] Due to the severity of these hazards, particularly the acute inhalation toxicity, all handling procedures must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE ensemble is required to prevent exposure.[2] This is not merely a recommendation but a critical safety requirement based on the compound's high toxicity. The minimum required PPE includes:
-
Respiratory Protection: A NIOSH-approved full-face or half-mask air-purifying respirator equipped with organic vapor cartridges is essential when handling outside of a fume hood or during a spill response.[3][4]
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[5]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[5][6] Check glove manufacturer specifications for breakthrough times for halogenated hydrocarbons.
-
Body Protection: A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes are required.[5] For larger quantities or spill cleanup, a chemical-resistant suit or coveralls may be necessary.[3]
Q3: What should I do in the first 60 seconds after a this compound spill?
A3: Your immediate actions should prioritize personal safety and containment.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Assess the Situation: Quickly determine the size of the spill. If it is a "major" spill (see protocols below) or if you feel unsafe, evacuate the area immediately.
-
Isolate the Area: If the spill is minor and you are trained to handle it, prevent others from entering the contaminated zone.
-
Control Vapors: If safe to do so, close the sash of the fume hood where the spill occurred. Ensure laboratory ventilation is operating correctly. Do not attempt to clean the spill without the proper PPE.
Q4: How do I dispose of this compound and related contaminated waste?
A4: All this compound waste, including contaminated absorbent materials, used PPE, and rinse solutions, must be treated as hazardous waste.[7] Collect all materials in a clearly labeled, sealed, and leak-proof container.[8] The label should read "Hazardous Waste: this compound" and include the date.[7] Follow your institution's specific procedures for hazardous waste disposal, which must comply with EPA and local regulations.[9] Never dispose of this compound down the drain.
Hazard and Safety Summary
The following table summarizes the critical safety information for this compound, compiled from authoritative sources.
| Hazard Classification & Statement | GHS Pictograms | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity, Inhalation (Category 2) : H330 - Fatal if inhaled. | Danger | Full-face or half-mask air-purifying respirator with organic vapor cartridges. [3][4] | Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[10] | Warning | Standard PPE (Gloves, Lab Coat, Goggles). Do not eat, drink, or smoke when handling. | Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Acute Toxicity, Dermal (Category 3) : H311 - Toxic in contact with skin.[1] | Danger | Chemically resistant gloves (nitrile, neoprene). [5][6] Lab coat or chemical-resistant apron. | Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of water. Get medical advice if irritation occurs. |
| Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][10] | Warning | Chemically resistant gloves. [5] | Skin Contact: Wash with plenty of water. If skin irritation persists, get medical attention. |
| Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1][10] | Warning | Chemical splash goggles and face shield. [5] | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
Troubleshooting Guides: Spill and Decontamination Protocols
These protocols provide a systematic approach to managing this compound incidents. The distinction between a "minor" and "major" spill is crucial for determining the appropriate response.
This compound Spill Response Workflow
This diagram outlines the decision-making process for responding to a this compound spill.
Caption: Decision workflow for this compound spill response.
Experimental Protocol 1: Minor Spill Cleanup (<100 mL)
This procedure should only be performed by trained personnel who are comfortable with the process and have all necessary PPE and spill kit materials readily available.[11]
-
Alert and Secure: Announce the spill to others in the lab and restrict access to the area.
-
Don PPE: Put on your full PPE ensemble as detailed in the FAQ section (respirator, goggles, face shield, double gloves, lab coat).
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[8] This prevents the spill from expanding.
-
Absorb the Liquid: Gently apply the absorbent material over the spill, starting from the outside and working your way in.[12] This minimizes splashing. Allow the material to fully absorb the this compound.
-
Collect Contaminated Material: Using non-sparking scoops or tools, carefully collect all the absorbed material. Place it into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[12]
-
Decontaminate the Surface:
-
Wipe the spill area with a cloth soaked in a mild detergent and water solution.[13]
-
Perform this wipe-down three times, using a fresh cloth each time.
-
Collect all cleaning materials (cloths, gloves, etc.) and place them in the hazardous waste container.
-
-
Final Steps:
-
Carefully remove your PPE, avoiding self-contamination, and dispose of all disposable items as hazardous waste.
-
Seal and label the hazardous waste container.
-
Wash your hands and face thoroughly with soap and water.
-
Notify your lab supervisor and Environmental Health & Safety (EHS) office about the incident, even if it was minor.[8]
-
Experimental Protocol 2: Major Spill Response (>100 mL or Uncontrolled)
A major spill is any spill that is too large to be handled safely by lab personnel, involves a risk of spreading, or occurs in a poorly ventilated area.
-
EVACUATE: Immediately evacuate all personnel from the spill area.
-
ALERT: Activate the nearest fire alarm or your facility's emergency alert system. From a safe location, call your institution's emergency number or 911. Provide the following information:
-
Your name and location (building and room number).
-
The name of the chemical spilled (this compound).
-
The estimated quantity of the spill.
-
Any known injuries.
-
-
SECURE: Close the doors to the contaminated area to contain the vapors.[8] Post warning signs to prevent entry.
-
ASSIST: Meet the emergency response team (EHS, fire department) at a safe location to provide them with the Safety Data Sheet (SDS) for this compound and any other relevant information. Do not re-enter the area until it has been declared safe by authorized personnel.
Experimental Protocol 3: Decontamination of Laboratory Equipment
Routine decontamination of equipment that has come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
-
Preparation: Conduct this procedure inside a certified chemical fume hood while wearing full PPE.
-
Initial Wipe: Using a disposable cloth or wipe, perform an initial cleaning of the equipment surface with a suitable organic solvent in which this compound is soluble (consult compatibility charts, ethanol may be suitable for minor residues). This helps to dissolve and remove the bulk of the chemical. Dispose of the wipe as hazardous waste.
-
Detergent Wash: Thoroughly wash the equipment with a laboratory-grade detergent solution and warm water.[14] Use brushes or sponges dedicated to decontamination.
-
Rinsing: Rinse the equipment thoroughly with deionized water. Repeat the rinse at least three times to ensure all detergent and residual chemical are removed.
-
Drying: Allow the equipment to air dry completely inside the fume hood before removing it.
-
Waste Disposal: Collect all cleaning materials (wipes, gloves) and the initial solvent and detergent solutions for disposal as hazardous waste.
References
-
Title: Safety Data Sheet: Bromoethane Source: Carl ROTH URL: [Link]
-
Title: Safety data sheet - 1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane Source: CPAchem URL: [Link]
-
Title: this compound | C2HBr5 | CID 60967 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Laboratory Chemical Spill Cleanup and Response Guide Source: The City University of New York (CUNY) URL: [Link]
-
Title: Procedure for Clean-Up of Laboratory Surfaces Contaminated With Ethidium Bromide Source: University of Windsor - Environmental Health & Safety URL: [Link]
-
Title: Chemical Waste Source: Duke University Occupational & Environmental Safety Office URL: [Link]
-
Title: Ethidium Bromide Waste Disposal Source: Ohio University URL: [Link]
-
Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM - Chemical Hazards Emergency Medical Management URL: [Link]
-
Title: Instructions for Cleaning Spills of Liquid Hazardous Drugs Source: Duke University Occupational & Environmental Safety Office URL: [Link]
-
Title: EPA Hazardous Waste Codes Source: University of Georgia Environmental Safety Division URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Chemical spill cleanup procedures Source: J&K Scientific LLC URL: [Link]
-
Title: IBC GUIDELINE: Decontamination of laboratory equipment Source: The University of Texas Health Science Center at Houston URL: [Link]
-
Title: ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Source: YouTube - Chemistry For Everyone URL: [Link]
-
Title: Protective clothing and consumables Source: SKAN URL: [Link]
Sources
- 1. This compound | C2HBr5 | CID 60967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. skan.com [skan.com]
- 7. ohio.edu [ohio.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. cpachem.com [cpachem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. etamu.edu [etamu.edu]
Resolving complex or overlapping peaks in the NMR spectrum of Pentabromoethane
Topic: Resolving Complex or Overlapping Peaks in the NMR Spectrum of Pentabromoethane
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR analysis of molecules prone to complex and overlapping spectral signals, using this compound as a case study. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own experimental design.
Troubleshooting Guide: From Unresolved Multiplets to Clear Structural Insights
This section addresses specific issues you might encounter during the NMR analysis of this compound and similar halogenated alkanes.
Question: The 1H NMR spectrum of my this compound sample in CDCl3 shows a broad, unresolved multiplet. What are my immediate troubleshooting steps?
Answer:
This is a common and often frustrating issue, particularly with molecules like this compound (CHBr2-CHBr3). The two protons are chemically non-equivalent and couple to each other, but restricted bond rotation and the potential for multiple stable conformations at room temperature can lead to complex, overlapping signals that are difficult to interpret.
Here is a systematic approach to troubleshoot this issue:
-
Increase the Spectrometer's Magnetic Field Strength: If you have access to multiple NMR spectrometers, re-run your sample on an instrument with a higher magnetic field (e.g., move from a 400 MHz to a 600 or 800 MHz instrument).
-
Causality: Chemical shifts (in Hz) are directly proportional to the magnetic field strength, while coupling constants (in Hz) are independent of the field strength. By increasing the field, you increase the separation between coupled multiplets, which can often resolve overlapping signals into distinct, interpretable patterns.[1]
-
-
Solvent Titration and Testing: The choice of solvent can significantly impact the chemical shifts of your analyte.[2][3]
-
Protocol: Prepare samples of this compound in a variety of deuterated solvents with different polarities and aromaticities (e.g., Acetone-d6, DMSO-d6, Benzene-d6, Acetonitrile-d3).
-
Causality: Different solvents will have varying interactions with the solute, leading to changes in the electronic environment of the protons and thus altering their chemical shifts. Aromatic solvents like Benzene-d6 can induce significant shifts due to anisotropic effects, which may be sufficient to resolve overlapping signals.
-
-
Variable Temperature (VT) NMR: This is a powerful technique for studying dynamic processes like conformational changes.[4][5][6][7]
-
Protocol: Acquire a series of 1H NMR spectra at different temperatures, for example, in 10°C increments from 25°C up to 100°C, and from 25°C down to -50°C (or the freezing point of your solvent).
-
Causality:
-
At higher temperatures: You provide enough thermal energy to overcome the rotational energy barrier of the C-C bond. This leads to rapid interconversion between different staggered conformations (rotamers), resulting in an averaged, and often sharper, NMR spectrum.
-
At lower temperatures: You can "freeze out" the molecule into its most stable conformation(s). If one conformer is significantly more stable, the spectrum may simplify to show a single, well-defined set of signals. If multiple conformers are present, you may see distinct sets of signals for each.[7][8]
-
-
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the NMR analysis of this compound.
Question: Why do the proton peaks in this compound's NMR spectrum overlap in the first place?
Answer:
The complexity in the 1H NMR spectrum of this compound arises from a combination of factors:
-
Restricted Bond Rotation: The bulky bromine atoms on adjacent carbons create significant steric hindrance, restricting free rotation around the central carbon-carbon bond. This leads to the existence of multiple, stable staggered conformations (rotamers).
-
Dihedral Angle Dependence of Coupling Constants: The magnitude of the vicinal coupling constant (3JHH) between the two protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.[9][10][11] Since multiple rotamers with different dihedral angles may coexist in solution at room temperature, the observed spectrum is a weighted average of the spectra of all present conformers, leading to complex and often broad multiplets.
-
Similar Chemical Environments: While the two protons are chemically non-equivalent, their electronic environments can be quite similar, leading to chemical shifts that are close in value. This proximity can cause their respective multiplets to overlap, especially on lower-field instruments.
Question: When should I consider using 2D NMR techniques for a seemingly simple molecule like this compound?
Answer:
While this compound is structurally simple, its NMR spectrum can be deceptively complex. 2D NMR becomes invaluable when 1D techniques are insufficient to resolve ambiguities.[12][13][14][15][16][17]
-
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment is a definitive way to confirm that the two protons are indeed coupled to each other. You would expect to see a cross-peak connecting the signals of the two protons. This is particularly useful if the multiplets are so overlapped that their splitting patterns are unclear.[14][17]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals to which they are directly attached.[18] For this compound, this would show two cross-peaks, one for each C-H bond, confirming the number of distinct proton-bearing carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): While less critical for this specific molecule, HMBC shows correlations between protons and carbons over two or three bonds.[13][14]
In a research or drug development setting where unambiguous structural confirmation is paramount, employing these 2D techniques provides an orthogonal layer of data that strengthens your structural assignment.
Experimental Protocols
Protocol for Variable Temperature (VT) NMR Analysis of this compound
Objective: To resolve complex multiplets and study the conformational dynamics of this compound by acquiring 1H NMR spectra at various temperatures.
Materials:
-
NMR spectrometer equipped with a variable temperature unit.
-
High-quality 5 mm NMR tubes (ensure they are rated for the intended temperature range).
-
This compound sample.
-
Appropriate deuterated solvent with a wide liquid range (e.g., Toluene-d8 for a range of -95°C to 111°C).
-
Internal standard (e.g., TMS), if desired.[19]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock and shim the spectrometer at room temperature (e.g., 25°C) to obtain optimal magnetic field homogeneity.
-
Acquire a standard 1H NMR spectrum at room temperature to serve as a reference.
-
-
High-Temperature Acquisitions:
-
Set the target temperature to 35°C. Allow the system to equilibrate for at least 5-10 minutes.
-
Re-shim the instrument at the new temperature.
-
Acquire a 1H NMR spectrum.
-
Repeat this process in 10-15°C increments up to a maximum temperature that is safe for both the sample and the instrument (e.g., 100°C).
-
-
Low-Temperature Acquisitions:
-
Return the temperature to 25°C and allow the system to stabilize.
-
Set the target temperature to 15°C and allow for equilibration.
-
Re-shim and acquire the spectrum.
-
Continue this process in -10 to -15°C increments down to the desired minimum temperature (e.g., -50°C), ensuring you stay within the solvent's liquid range.
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Stack the spectra and compare the changes in chemical shifts, line widths, and coupling patterns as a function of temperature.
-
Look for the coalescence temperature, where two exchanging signals merge into a single broad peak, and for sharpening of signals at high and low temperature extremes.
-
Data Presentation
Table 1: Expected Changes in this compound 1H NMR Spectrum with Temperature
| Temperature Range | Expected Spectral Appearance | Rationale |
| Low Temperature (-50°C to 0°C) | Potentially two distinct, sharp multiplets. | Slow C-C bond rotation "freezes out" the molecule into its most stable conformation(s). |
| Intermediate Temperature (0°C to 50°C) | Broad, unresolved multiplets. | The rate of conformational exchange is on the NMR timescale, leading to significant line broadening. |
| High Temperature (50°C to 100°C) | A single, sharp, averaged multiplet. | Rapid bond rotation leads to the observation of an averaged signal for the two protons. |
Visualization
Diagram: Troubleshooting Workflow for Overlapping NMR Signals
Caption: A logical workflow for resolving complex NMR spectra.
References
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2015). ResearchGate. [Link]
-
Karplus equation. Wikipedia. [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]
-
Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. RSC Publishing. [Link]
-
Variable Temperature NMR Experiments. University of Oxford. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry. [Link]
-
Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. PubMed. [Link]
-
Signal Overlap in NMR Spectroscopy. YouTube. [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
-
Karplus Equations. University of Liverpool. [Link]
-
How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. [Link]
-
Reporting Overlapping Signals in 1H NMR. Reddit. [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]
-
DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. [Link]
-
Video: Chemical Shift: Internal References and Solvent Effects. JoVE. [Link]
-
Variable-temperature NMR and conformational analysis of oenothein B. SciELO. [Link]
-
Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. PubMed. [Link]
-
LECTURE 12 - 1H NMR Spectrum | 1, 1-Dibromoethane | 1, 1, 2-Tribromoethane (CH2Br-CHBr2) | Ethanol. YouTube. [Link]
-
C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
1,2-Dibromoethane. Automated Topology Builder. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. anthracycline - Karplus Equations [sites.google.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 15. High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. emerypharma.com [emerypharma.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
Technical Support Center: Investigating the Degradation Products of Pentabromoethane
Introduction
Welcome to the technical support center for the analysis of Pentabromoethane (PBE) and its degradation products. PBE, a highly brominated haloalkane, is encountered in various industrial applications, and understanding its stability is crucial for safety, environmental assessment, and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into designing, executing, and troubleshooting forced degradation studies for this compound. We will delve into the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.
Forced degradation, or stress testing, is a critical process where a substance is exposed to conditions exceeding its normal storage parameters.[1][2] As mandated by guidelines from the International Council for Harmonisation (ICH), these studies are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[2][3][4] This information is fundamental for developing stability-indicating analytical methods.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions I should apply to this compound?
A1: Based on ICH guidelines and the known chemistry of haloalkanes, the primary stress conditions to investigate are hydrolysis, oxidation, photolysis, and thermal stress .[1][3]
-
Hydrolysis: Test across a range of pH values (e.g., pH 2, pH 7, pH 9) to determine susceptibility to acid and base-catalyzed degradation.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (H₂O₂) to simulate oxidative stress.
-
Photolysis: Expose the compound to UV and visible light to assess photochemical stability.[5] The energy from UV light can be sufficient to cause the loss of bromine atoms.[6]
-
Thermal Stress: Subject the compound to high temperatures, both dry and in solution, to evaluate its thermal lability.
Q2: What kind of degradation products should I expect from this compound?
A2: The degradation of this compound (C₂HBr₅) will likely proceed through dehydrobromination (loss of HBr) and substitution reactions. Potential products include:
-
Tetrabromoethene (C₂Br₄): Formed via elimination of HBr.
-
Bromoalkenes and Bromoalkynes: Further elimination products.
-
Hydroxylated species: From nucleophilic substitution by water or hydroxide under hydrolytic conditions.
-
Oxidized products: Under oxidative stress, you might observe the formation of brominated aldehydes, ketones, or carboxylic acids, though these are typically less common for simple haloalkanes.
-
Lesser brominated ethanes: Stepwise reductive debromination can occur, particularly under photolytic conditions.[6]
Q3: What is the best analytical technique for separating and identifying these degradation products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds like this compound and its likely degradants.[7] GC provides the necessary separation power, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[7] An Electron Capture Detector (GC-ECD) is also highly sensitive to halogenated compounds and can be used for quantification.[7]
Troubleshooting Guide: Experimental & Analytical Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Experimental Setup & Execution
Q: I'm not observing any degradation of this compound, even under harsh conditions. What's wrong?
A: This is a common issue, as polyhalogenated alkanes can be quite stable. Here’s a systematic approach to troubleshoot:
-
Verify Stress Condition Intensity: Are your conditions genuinely stressful? For thermal stress, ensure the temperature is high enough to approach the molecule's decomposition point. For hydrolysis, consider increasing the temperature, as the rate of hydrolysis for some brominated compounds is very slow at room temperature.[8] For photolysis, ensure your light source has a sufficient and appropriate wavelength output.
-
Check Analyte Solubility: Is the this compound fully dissolved in your reaction medium? Poor solubility can significantly hinder degradation rates, especially in aqueous hydrolysis experiments. Consider using a co-solvent (e.g., acetonitrile, methanol) but be mindful that the co-solvent itself should not participate in the degradation reaction or interfere with analysis.
-
Confirm Reagent Purity: Ensure your solvents and reagents (acid, base, oxidizing agent) are pure and at the correct concentration. Contaminants could inhibit the reaction.
-
Increase Reaction Time: Degradation kinetics may be slow. Extend the duration of the stress exposure. We recommend a time-course study (e.g., sampling at 0, 2, 6, 12, 24, and 48 hours) to track the appearance of degradants over time.
Q: My results are inconsistent and not reproducible between experiments. What are the likely causes?
A: Reproducibility issues often stem from subtle variations in experimental parameters.
-
Precise Control of Conditions: Ensure temperature is tightly controlled in an oven or water bath. For photostability studies, standardize the distance from the light source and the light intensity.
-
Sample Handling: this compound is volatile. Inconsistent sample handling can lead to variable loss of the parent compound, which may be misinterpreted as degradation. Ensure all vials are sealed tightly and minimize headspace.
-
Matrix Effects: If you are working with a formulated product, excipients can interfere with the degradation process. Run a control experiment with the pure this compound substance under the same conditions to isolate the behavior of the active molecule.
GC-MS Analysis & Data Interpretation
Q: I see many small, extraneous peaks in my chromatogram, even in my control sample. What are these "ghost peaks"?
A: Ghost peaks are a frequent problem in GC analysis and can originate from several sources:
-
Septum Bleed: Over time, the injection port septum can degrade, releasing siloxanes that appear as peaks in the chromatogram. Replace the septum regularly.
-
Carryover: A previous, more concentrated sample may not have been fully flushed from the system. Run several solvent blanks between samples to clean the injection port, column, and detector.
-
Contaminated Solvents or Carrier Gas: Impurities in your solvents or carrier gas can introduce ghost peaks. Use high-purity solvents and install carrier gas purifiers.
Q: My peaks are tailing or showing poor shape. How can I improve my chromatography?
A: Peak tailing can compromise resolution and quantification. Here are the primary causes and solutions:
-
Active Sites: The GC liner or the front end of the column may have active sites (exposed silanols) that interact with your analytes. Use a deactivated liner and trim a small section (10-20 cm) from the front of the column.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks. Dilute your sample or use a split injection to reduce the amount of analyte reaching the column.[9]
-
Incompatible Polarity: Ensure the stationary phase of your GC column is appropriate for separating this compound and its potential degradants. A mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Q: The mass spectra of my degradation products are difficult to interpret. How can I confirm their identity?
A: Identifying unknown degradants is a key challenge.
-
Check Isotope Patterns: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A compound with 'n' bromine atoms will have a characteristic isotopic cluster in its mass spectrum. For example, a fragment with two bromine atoms will show three peaks in a 1:2:1 ratio. Use this pattern to determine the number of bromine atoms in your unknown peaks.
-
Library Search: Compare the experimental mass spectra against a commercial library (e.g., NIST, Wiley). Be aware that exact matches are rare for novel degradation products.
-
Fragmentation Analysis: Propose logical fragmentation pathways. The loss of a bromine atom (mass 79 or 81) or HBr (mass 80 or 82) are common fragmentation routes for brominated compounds.
-
Reference Standards: If possible, the most definitive way to confirm an identity is to synthesize or purchase a reference standard of the suspected degradation product and compare its retention time and mass spectrum.
Workflow & Troubleshooting Logic
The following diagrams illustrate the overall experimental workflow and a logical approach to troubleshooting common analytical issues.
Caption: High-level workflow for a this compound forced degradation study.
Caption: Troubleshooting logic for poor chromatographic peak shape.
Data Presentation & Summary
| Stress Condition | Duration (hrs) | PBE Remaining (%) | Major Degradation Product(s) | % Area of Major Degradant |
| Control (50°C) | 48 | 99.5 | - | < 0.05% |
| Acid (0.1M HCl, 80°C) | 48 | 92.1 | Tetrabromoethene | 6.8% |
| Base (0.1M NaOH, 80°C) | 24 | 75.4 | Tetrabromoethene | 21.5% |
| Oxidative (3% H₂O₂, 50°C) | 48 | 97.8 | Minor unidentified peaks | < 1% each |
| Photolytic (ICH Option 1) | 24 | 88.3 | Tetrabromoethene, Tribromoethene | 9.2%, 1.5% |
| Thermal (105°C, Dry) | 48 | 95.2 | Tetrabromoethene | 4.1% |
This data is illustrative and intended for demonstration purposes only.
The summary table clearly indicates that this compound is most susceptible to base-catalyzed hydrolysis and photolytic degradation, with Tetrabromoethene being the primary degradation product across multiple stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation (Hydrolysis Example)
This protocol details a self-validating system for investigating degradation under basic conditions.
-
Preparation of Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Preparation of Stress Samples:
-
Label three 10 mL amber glass vials: "Base," "Control," and "Time 0."
-
To the "Base" vial, add 5.0 mL of 0.1 M NaOH.
-
To the "Control" vial, add 5.0 mL of HPLC-grade water.
-
Spike 50 µL of the PBE stock solution into the "Base" and "Control" vials (final concentration ≈ 10 µg/mL).
-
To the "Time 0" vial, add 5.0 mL of a 50:50 ACN/water mixture and spike with 50 µL of the PBE stock. This sample is not heated and represents 100% parent compound at the start.
-
-
Stress Condition Application:
-
Immediately cap and vortex all vials.
-
Place the "Base" and "Control" vials in a thermostatically controlled water bath set to 80°C.
-
-
Time-Point Sampling:
-
After a predetermined time (e.g., 24 hours), remove the vials from the water bath and allow them to cool to room temperature.
-
-
Sample Quenching and Preparation for Analysis:
-
Crucial Step: To halt the degradation reaction, neutralize the "Base" sample by adding an appropriate amount of 0.1 M HCl until the pH is ~7.
-
Transfer 1 mL from each vial ("Base," "Control," "Time 0") into a GC vial.
-
Self-Validation: Prepare a "Solvent Blank" by filling a GC vial with your final sample diluent. This will help identify any system contamination.
-
-
Analysis: Analyze all samples by GC-MS according to Protocol 2.
Protocol 2: GC-MS Analysis
-
Instrument & Column: Gas chromatograph with a mass selective detector. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 45 - 500.
-
-
System Suitability Test:
-
Before running samples, inject a known standard mixture to verify system performance (resolution, peak shape, and sensitivity).
-
-
Sequence:
-
Solvent Blank (x3)
-
System Suitability Standard
-
Time 0 Sample
-
Control Sample
-
Base Stressed Sample
-
Solvent Blank
-
By following these detailed protocols and troubleshooting guides, you will be well-equipped to conduct a thorough and accurate investigation of the degradation products of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Abafe, A. A., de la Torre, R., & de la Torre, A. (2021). Study of the Photodegradation of PBDEs in Water by UV-LED Technology. Molecules, 26(14), 4209. Retrieved from [Link]
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Nagata, Y., Nariya, T., Suyama, K., & Ohtsubo, K. (1999). Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Applied and Environmental Microbiology, 65(12), 5515–5518. Retrieved from [Link]
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Shapiro, I. (1964). VAPOR PHASE HYDROLYSIS OF PENTABORANE-9. Defense Technical Information Center. Retrieved from [Link]
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Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Bromoform and Dibromochloromethane. U.S. Department of Health and Human Services. Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43, 1039-1044. Retrieved from [Link]
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Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-2490. Retrieved from [Link]
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Wang, J., et al. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. International Journal of Environmental Research and Public Health, 19(7), 4349. Retrieved from [Link]
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Dos Santos, W. N. L., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta, 853, 1-17. Retrieved from [Link]
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Zhang, Y., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(9), 1013. Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 41, 1-36. Retrieved from [Link]
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Das, N., & Chandran, P. (2011). Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential. Frontiers in Microbiology, 2, 63. Retrieved from [Link]
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dos Santos, W. N. L., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytica Chimica Acta, 853, 1-17. Retrieved from [Link]
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Söderström, G., Sellström, U., de Wit, C. A., & Tysklind, M. (2004). Photolytic Debromination of Decabromodiphenyl Ether (BDE 209). Environmental Science & Technology, 38(1), 127-132. Retrieved from [Link]
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European Medicines Agency (EMA). (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Kajiwara, N., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(15), 8969-8977. Retrieved from [Link]
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Est-O2, A. sp. S. (2019). Biodegradation of long chain alkanes in halophilic conditions by Alcanivorax sp. strain Est-02 isolated from saline soil. PLOS ONE, 14(3), e0213523. Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43. Retrieved from [Link]
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Navigating the Risks of Pentabromoethane: A Technical Guide for Laboratory Professionals
Welcome to the technical support center for the safe handling and risk mitigation of Pentabromoethane in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who work with this highly toxic compound. The following information is curated to provide not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a self-validating system of safety in your experimental workflows.
Section 1: Understanding the Hazard Profile of this compound
This compound (C₂HBr₅) is a dense, halogenated hydrocarbon that presents significant health risks upon exposure.[1] Its primary hazards, as outlined in the Globally Harmonized System (GHS), include acute toxicity via oral, dermal, and inhalation routes, as well as causing serious skin and eye irritation.[2]
Key Toxicological Concerns:
-
Acute Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] This necessitates stringent containment and personal protective equipment (PPE) to prevent any direct contact.
-
Irritation: The compound is a known skin and eye irritant, which can lead to significant discomfort and potential tissue damage upon contact.[2]
-
Lack of Carcinogenicity Data: While there is no definitive classification regarding its carcinogenicity, the National Toxicology Program (NTP) has noted a lack of adequate carcinogenicity testing for this compound.[3] Given its chemical structure as a polybrominated ethane, a cautious approach assuming potential chronic health effects is warranted.
-
Environmental Hazard: While specific data is limited, related brominated compounds are known to be harmful to aquatic life with long-lasting effects.[4] Therefore, proper disposal is critical to prevent environmental contamination.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of this compound.
Q1: What are the immediate first aid measures in case of accidental exposure to this compound?
A1: Immediate and appropriate first aid is crucial. The following steps should be taken:
-
Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention by calling a poison center or physician.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin gently with plenty of soap and water. It is imperative to seek immediate medical advice.[2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, it is critical to get medical advice or attention.[2]
-
Ingestion: Immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.[2]
Q2: Are there established occupational exposure limits (OELs) for this compound?
A2: As of the latest review, specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound have not been established.[5][6] In the absence of specific OELs, a highly conservative approach should be adopted. It is recommended to handle this compound in a manner that minimizes all potential exposure, treating it as a substance with a very low OEL. For context, the NIOSH REL for bromine is 0.1 ppm as a time-weighted average (TWA).[7]
Q3: What type of gloves and respirator should I use when working with this compound?
A3:
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to halogenated hydrocarbons. It is recommended to use gloves made of Viton® or a multi-layered laminate material (e.g., Silver Shield®/4H®). Always double-glove and change gloves frequently, especially if contamination is suspected.
-
Respirator: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended, particularly when working outside of a certified chemical fume hood or in case of a spill. The full-face configuration also provides eye protection. Ensure the respirator is fit-tested and you are trained in its use. For high concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.
Q4: How should I properly store this compound in the laboratory?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel. It is also light-sensitive and should be stored in a dark place.
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous waste. It must be disposed of in accordance with all local, regional, and national regulations. Do not dispose of it down the drain. Collect all waste in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides guidance on potential issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Action | Causality & Rationale |
| Unexpected side reactions or low yield | Reaction with incompatible materials | Ensure all reaction vessels are free of incompatible materials like strong bases or active metals (e.g., sodium, potassium, magnesium).[8] | This compound can react vigorously with these materials, leading to decomposition and the formation of unwanted byproducts. |
| Photo-initiated degradation | Conduct the reaction in a fume hood with the sash down and, if possible, shield the reaction vessel from light using aluminum foil or an amber glass container. | This compound is light-sensitive, and exposure to UV light can initiate free-radical reactions, leading to decomposition and reduced yield of the desired product.[9] | |
| Difficulty in controlling reaction temperature | Exothermic reaction | Use an ice bath to maintain a stable, low temperature during reagent addition. Add reagents dropwise to control the reaction rate. | While specific data for every reaction is not available, reactions involving halogenated compounds can be exothermic. Poor temperature control can lead to side reactions and a decrease in selectivity. |
| Visible fumes or strong odor detected | Inadequate containment | Immediately stop the experiment, secure the reaction, and evacuate the area. Notify your supervisor and EHS. Do not re-enter until the area is cleared by safety personnel. | A detectable odor indicates a breach in containment and potential exposure. The high toxicity of this compound necessitates immediate action to prevent inhalation.[2] |
| Spill outside of the fume hood | Improper handling or equipment failure | Evacuate the immediate area and alert others. Follow your institution's emergency spill response procedures. For a small spill, if trained and equipped with the proper PPE, you may be able to clean it up using an absorbent material. | Due to its high toxicity and volatility, a spill of this compound poses a significant inhalation and contact hazard. A coordinated and pre-planned response is essential to minimize exposure. |
Section 4: Experimental Protocols and Safety Workflow
General Workflow for Handling this compound
The following diagram illustrates the essential steps and decision points for safely incorporating this compound into your experimental plan.
Caption: A logical workflow for handling this compound, from preparation to post-experiment procedures.
Decontamination Protocol
-
Prepare a decontaminating solution: A 5% sodium thiosulfate solution can be used to neutralize any residual bromine-containing compounds.
-
Initial Wipe: Wearing appropriate PPE, absorb the bulk of the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Surface Decontamination: Wipe the contaminated surface with the 5% sodium thiosulfate solution, followed by a wipe with 70% ethanol.
-
Final Rinse: If appropriate for the surface, rinse with copious amounts of water.
-
Waste Disposal: All materials used for decontamination, including absorbent pads and wipes, must be disposed of as hazardous waste.
Section 5: Visualization of Safety and Logic
Hierarchy of Controls for this compound
The following diagram illustrates the application of the hierarchy of controls to mitigate the risks associated with this compound. This framework prioritizes the most effective control measures.
Caption: The hierarchy of controls, prioritizing the most effective safety measures for this compound.
References
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, September 3). Submitted Electronically to , Docket ID EPA-HQ-OPPT-2024-0114.
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National Institute for Occupational Safety and Health (NIOSH). Bromine - IDLH. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). Pentaborane - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Technical Support Center: Proper Disposal and Waste Neutralization of Pentabromoethane
Welcome to the technical support center for the proper disposal and waste neutralization of Pentabromoethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and disposal of this hazardous chemical. Our goal is to ensure your experimental success while maintaining the highest standards of laboratory safety and environmental responsibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special disposal procedures?
A1: this compound (C₂HBr₅) is a dense, colorless to light yellow liquid with a pungent odor.[1] It is classified as a polybrominated hydrocarbon. Due to its chemical nature, it is toxic if swallowed, inhaled, or in contact with skin, and it is a skin and eye irritant.[2] Improper disposal can lead to environmental contamination and health hazards. Therefore, specialized disposal and neutralization methods are essential.
Q2: Can I dispose of small quantities of this compound down the drain?
A2: Absolutely not. This compound is nearly insoluble in water and is toxic to aquatic life.[1] Disposing of it down the drain is a violation of laboratory safety protocols and environmental regulations. All this compound waste must be collected and treated as hazardous waste.
Q3: How should I collect and store this compound waste in the laboratory?
A3: this compound waste should be collected in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with halogenated hydrocarbons. It is crucial to segregate halogenated waste like this compound from non-halogenated organic waste to facilitate proper disposal and prevent potentially hazardous reactions. Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
Q4: What are the primary methods for neutralizing this compound waste in a laboratory setting?
A4: The primary methods for neutralizing this compound waste involve chemical degradation to break the carbon-bromine bonds, rendering the compound less toxic. The two main approaches discussed in this guide are:
-
Alkaline Hydrolysis: Reaction with a strong base like sodium hydroxide to substitute the bromine atoms.
-
Reductive Dehalogenation: Using a reducing agent like zero-valent iron (ZVI) or zinc dust to remove the bromine atoms.
Troubleshooting Guide
This section addresses specific issues you might encounter during the disposal and neutralization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Neutralization (residual this compound detected) | 1. Insufficient reagent (NaOH, ZVI, or Zinc). 2. Inadequate reaction time or temperature. 3. Poor mixing of the reaction mixture. | 1. Recalculate the stoichiometric amount of the neutralizing agent needed and add a slight excess. 2. Extend the reaction time or moderately increase the temperature (while monitoring for safety). 3. Ensure vigorous and continuous stirring to maximize contact between this compound and the reagent. |
| Slow or Stalled Reaction | 1. Low reaction temperature. 2. Passivation of the metal surface (for ZVI or Zinc). 3. Incorrect pH of the reaction medium. | 1. Gently warm the reaction mixture to the recommended temperature. 2. For ZVI or Zinc, briefly agitate or sonicate the mixture to expose fresh metal surfaces. Acid washing of the metal powder before use can also be effective. 3. Adjust the pH to the optimal range for the chosen method. |
| Formation of Unexpected Precipitates | 1. Side reactions with impurities in the waste stream. 2. Use of hard water containing metal ions. | 1. Analyze the waste stream for potential contaminants before neutralization. 2. Use deionized water for preparing solutions. |
| Excessive Gas Evolution (e.g., hydrogen with ZVI or Zinc) | 1. Reaction is too vigorous due to high temperature or concentration. 2. Presence of acidic impurities. | 1. Perform the reaction in a well-ventilated fume hood. Add reagents slowly and in small portions. 2. Neutralize any acidic components in the waste stream before adding the metal reducing agent. |
Experimental Protocols for Neutralization
Before proceeding with any of the following protocols, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] All procedures must be performed in a certified chemical fume hood.
Protocol 1: Alkaline Hydrolysis using Sodium Hydroxide
This protocol utilizes a nucleophilic substitution reaction where hydroxide ions replace the bromine atoms on the this compound molecule.[6][7]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Ethanol (as a co-solvent to increase solubility)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a round-bottom flask, add the this compound waste. For every 1 part of waste, add 3 parts of a 2 M solution of NaOH in a 1:1 ethanol/water mixture. The ethanol acts as a co-solvent to increase the miscibility of the sparingly soluble this compound in the aqueous solution.
-
Reaction: Assemble the reflux apparatus in a fume hood. Heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring: Allow the reaction to proceed for at least 4-6 hours. The progress of the hydrolysis can be monitored by taking small aliquots and analyzing for the disappearance of this compound using a suitable analytical technique (e.g., Gas Chromatography).
-
Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully neutralize the resulting solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid).
-
Disposal: The final neutralized solution, containing alcohols, sodium bromide, and water, can be disposed of as aqueous hazardous waste according to your institution's guidelines.
Causality: The use of a strong base (NaOH) and heat drives the nucleophilic substitution of the bromine atoms with hydroxide ions. Ethanol is crucial as a co-solvent because this compound has very low solubility in water.[1] The reflux setup prevents the loss of volatile components during the reaction.
Protocol 2: Reductive Dehalogenation using Zero-Valent Iron (ZVI)
This method employs the reducing power of zero-valent iron to remove bromine atoms from the this compound molecule in a process known as reductive dehalogenation.[8]
Materials:
-
This compound waste
-
Fine-grade zero-valent iron (ZVI) powder
-
Deionized water
-
Erlenmeyer flask
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation: In an Erlenmeyer flask, create a slurry of ZVI in deionized water (e.g., 50 g of ZVI per 1 liter of water).
-
Reaction: Add the this compound waste to the ZVI slurry. The amount of ZVI should be in stoichiometric excess to ensure complete dehalogenation. A general guideline is to use a 10-fold molar excess of iron to the moles of bromine in the waste.
-
Agitation: Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure continuous and vigorous mixing. The reaction is typically carried out at room temperature.
-
Monitoring: Allow the reaction to proceed for 24-48 hours. The degradation of this compound can be monitored by analyzing samples of the aqueous phase.
-
Separation and Disposal: Once the reaction is complete, separate the iron particles from the liquid by filtration. The resulting aqueous solution, containing bromide ions and less brominated, more biodegradable organic compounds, should be collected as hazardous aqueous waste. The iron sludge should be treated as solid hazardous waste.
Causality: Zero-valent iron acts as an electron donor, facilitating the reductive removal of bromine atoms from the this compound molecule. The large surface area of the fine-grade iron powder maximizes the reaction rate. Continuous agitation is necessary to maintain the iron particles in suspension and ensure efficient contact with the dissolved this compound.
Protocol 3: Reductive Dehalogenation using Zinc Dust
Similar to ZVI, zinc dust is an effective reducing agent for dehalogenation.[9]
Materials:
-
This compound waste
-
Zinc dust
-
Acetic acid (or another proton source)
-
Ethanol or another suitable solvent
-
Reaction flask with a stirrer
-
Filtration apparatus
Procedure:
-
Preparation: In a reaction flask, dissolve the this compound waste in a suitable solvent like ethanol.
-
Reaction: Add zinc dust to the solution in a stoichiometric excess. Slowly add acetic acid to the mixture while stirring. The reaction is exothermic, so the acid should be added portion-wise to control the temperature.
-
Monitoring: The reaction progress can be monitored by observing the consumption of the zinc dust and by analytical testing of the solution for the absence of this compound. The reaction is typically complete within a few hours at room temperature.
-
Quenching and Work-up: After the reaction is complete, any unreacted zinc dust can be carefully quenched by the slow addition of dilute hydrochloric acid until gas evolution ceases.[10]
-
Separation and Disposal: Filter the mixture to remove any solid residues. The resulting solution contains zinc salts and debrominated organic compounds and should be disposed of as hazardous waste.
Causality: Zinc dust, in the presence of a proton source like acetic acid, acts as a reducing agent to remove the bromine atoms from this compound. The solvent is necessary to dissolve the this compound and facilitate the reaction with the solid zinc particles.
Visualization of Disposal Workflow
Below is a diagram illustrating the decision-making process for the disposal and neutralization of this compound waste.
Caption: Decision workflow for this compound waste management.
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Overcoming solubility issues of Pentabromoethane in experimental media
Technical Support Center: Pentabromoethane Applications
A Foreword from Your Senior Application Scientist
Welcome, valued researcher. Working with highly halogenated organic compounds like this compound presents a unique set of challenges, chief among them being poor aqueous solubility. This is not an experimental failure, but a direct consequence of the compound's physicochemical properties. The molecule's five bromine atoms create a dense, lipophilic structure that resists dissolution in polar, aqueous environments common to biological and chemical assays.
This guide is designed to move beyond simple frustration and provide you with a logical, scientifically-grounded framework for overcoming these solubility hurdles. We will explore the "why" behind each technique, empowering you to not only solve the immediate problem but also to develop a robust methodology for future work with similarly challenging compounds. Our goal is to ensure the integrity of your experiments by achieving true solubilization, avoiding compound precipitation, and maintaining the biological or chemical activity of your system.
Frequently Asked Questions (FAQs)
Q1: I've added this compound powder directly to my aqueous buffer, and it won't dissolve. What's happening?
A: This is expected behavior. This compound is a highly nonpolar, hydrophobic molecule. Its chemical structure favors interaction with nonpolar solvents and repels interaction with polar solvents like water or aqueous buffers. Direct addition will almost always result in an insoluble suspension rather than a true solution.
Q2: What are the basic physicochemical properties I should be aware of?
A: Understanding the compound's properties is the first step in troubleshooting. Key data for this compound are summarized below. The high density and solid state at room temperature are important for handling, while the very low expected water solubility is the primary challenge.
| Property | Value | Source |
| Molecular Formula | C₂HBr₅ | [1][2][3] |
| Molecular Weight | 424.55 g/mol | [2][3][4] |
| Physical State | Solid (Crystal - Powder) | [4] |
| Melting Point | 55 °C | [2] |
| Density | 3.319 g/cm³ | [2] |
| Water Solubility | Data not available; presumed very low/negligible | [4][5] |
Q3: Can I use heat to force it into solution?
A: While gentle warming can sometimes increase the rate of dissolution, it is a risky approach for this compound. Its melting point is relatively low at 55°C[2]. Exceeding this temperature will melt the compound, but it will likely crash out of solution upon cooling. More importantly, excessive heat can lead to degradation, altering the compound's chemical identity and compromising your experimental results. A safer and more effective approach is to use a solubilization strategy like the co-solvent method detailed below.
Q4: What are the critical safety precautions for handling this compound?
A: this compound is a hazardous substance and must be handled with appropriate care. It is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation[4]. Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Impervious gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator is required[4].
Troubleshooting Guides & Protocols
When direct dissolution fails, a systematic approach is required. The two most common and effective strategies for laboratory-scale experiments are the Co-Solvent Method and Surfactant-Assisted Solubilization .
Strategy 1: The Co-Solvent Method
This is the most widely used and often the most successful initial strategy. The principle is to first dissolve the hydrophobic compound in a small amount of a water-miscible organic solvent and then carefully dilute this stock solution into your aqueous experimental medium.[6]
-
Select an Appropriate Co-Solvent:
-
Dimethyl sulfoxide (DMSO) is the preferred first choice due to its strong solubilizing power for a wide range of compounds and its miscibility with water.
-
Other options include Dimethylformamide (DMF) or Ethanol (EtOH). However, be aware that ethanol can sometimes be more disruptive to cellular or protein-based assays.
-
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh out a small amount of this compound (e.g., 10 mg).
-
Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to achieve complete dissolution. Start with 100-200 µL and vortex thoroughly. If needed, add more solvent dropwise until a clear solution is obtained.
-
Causality Check: Creating a high-concentration stock minimizes the final percentage of organic solvent in your experiment, which is critical for reducing solvent-induced artifacts.
-
-
Dilute the Stock into Aqueous Medium:
-
This is the most critical step. Rapidly "dumping" the stock solution into the buffer will cause localized supersaturation and immediate precipitation.
-
Correct Procedure: While vigorously vortexing or stirring your aqueous medium, add the required volume of the stock solution dropwise and slowly. This allows the this compound molecules to disperse and be surrounded by the mixed solvent system before they can aggregate and precipitate.
-
-
Establish a Vehicle Control:
-
It is imperative to determine the highest concentration of the co-solvent that your specific experimental system (e.g., cells, enzymes) can tolerate without adverse effects.
-
Prepare a "vehicle control" by adding the same final concentration of the co-solvent (e.g., 0.1% DMSO) without this compound to a parallel experiment. This ensures that any observed effects are due to your compound, not the solvent. A final co-solvent concentration below 0.5% is generally recommended for cell-based assays.
-
Strategy 2: Surfactant-Assisted Solubilization
If the co-solvent method fails or if your system is intolerant to organic solvents, using a non-ionic surfactant is an excellent alternative. Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound partitions into the core, allowing it to be dispersed in the aqueous medium.[7]
-
Select a Surfactant:
-
Tween® 20 or Tween® 80: Commonly used in biological assays, generally well-tolerated by cells at low concentrations.
-
Triton™ X-100: A stronger detergent, effective but may be more likely to disrupt cell membranes or protein structures.
-
-
Prepare Surfactant-Containing Medium:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01% to 0.1% (w/v).
-
-
Dissolve this compound:
-
Add the weighed this compound powder directly to the surfactant-containing medium.
-
Agitate the mixture thoroughly. Gentle warming (e.g., 37°C) and sonication in a bath sonicator can significantly accelerate the dissolution process by promoting micelle formation and partitioning of the compound.
-
-
Validate with a Vehicle Control:
-
As with the co-solvent method, you must run a parallel experiment containing only the surfactant in your buffer to ensure it does not interfere with your assay.
-
Decision-Making Flowchart
Use this flowchart to decide on the best starting strategy for your experiment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60967, this compound. Available from: [Link]
-
Chemsrc (2025). This compound | CAS#:75-95-6. Available from: [Link]
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Vethaak, A.D., et al. (1996). Chemical Study on Brominated Flame-retardants. Wageningen University & Research. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available from: [Link]
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U.S. Environmental Protection Agency (2010). Iris Toxicological Review of Hexachloroethane. Available from: [Link]
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Kumar, S., & Singh, A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
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U.S. Environmental Protection Agency (2024). Cheminformatics Modules. Available from: [Link]
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Suarez-Sharp, S., et al. (2013). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available from: [Link]
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World Pharma Today (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Dissolution Technologies (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
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WJBPHS (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
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KTH Royal Institute of Technology (2016). Novel formulation strategies to overcome poorly water soluble compounds. Available from: [Link]
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American Pharmaceutical Review (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
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Brieflands (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Pentabromoethane and Other Leading Brominated Flame Retardants: A Guide for Researchers
This guide offers a comprehensive comparative analysis of Pentabromoethane against other prominent brominated flame retardants (BFRs), namely Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). Designed for researchers, scientists, and professionals in drug development and material science, this document provides an in-depth examination of their chemical properties, mechanisms of action, performance characteristics, and toxicological profiles. By presenting detailed experimental protocols and data-driven comparisons, this guide aims to equip you with the critical knowledge needed to make informed decisions in your research and development endeavors.
Introduction to Brominated Flame Retardants and the Imperative for Comparative Analysis
Brominated flame retardants are a class of organobromine compounds extensively used in a wide array of consumer and industrial products to inhibit or delay the spread of fire.[1] Their efficacy in reducing fire-related fatalities and property damage is well-documented.[2] However, growing concerns over their environmental persistence, bioaccumulation, and potential health risks have necessitated a closer examination and comparison of the various BFRs available.[1] This guide focuses on this compound, a lesser-known BFR, and provides a comparative framework against the more established PBDEs, TBBPA, and HBCD. Understanding the nuanced differences in their performance, environmental footprint, and toxicological endpoints is paramount for the development of safer and more effective fire-retardant materials.
Chemical Identity and Properties of Selected Brominated Flame Retardants
A fundamental understanding of the chemical structure and physical properties of each BFR is crucial as these characteristics directly influence their mechanism of action, compatibility with polymer matrices, and environmental fate.
This compound is an aliphatic BFR with the chemical formula C₂HBr₅.[3] Its structure consists of a two-carbon ethane backbone saturated with five bromine atoms. This high bromine content in a relatively small molecule suggests a potentially high flame-retardant efficiency.
Polybrominated Diphenyl Ethers (PBDEs) are a class of aromatic BFRs characterized by two phenyl rings linked by an ether bond, with varying degrees of bromine substitution.[2] Commercial PBDE products are typically mixtures of different congeners. Due to their persistence and bioaccumulation, the production and use of several PBDE mixtures have been restricted or phased out globally.[1]
Tetrabromobisphenol A (TBBPA) is another aromatic BFR and is one of the most widely used flame retardants globally.[1] It is often used as a reactive flame retardant, meaning it is chemically bound to the polymer matrix, which can reduce its potential to leach into the environment.
Hexabromocyclododecane (HBCD) is a cycloaliphatic BFR.[1] It has been widely used in thermal insulation foams. Like PBDEs, HBCD is persistent, bioaccumulative, and has faced regulatory restrictions.[1]
| Flame Retardant | Chemical Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₂HBr₅ | 424.55[3] | |
| Polybrominated Diphenyl Ethers (Example: DecaBDE) | C₁₂Br₁₀O | 959.17 | |
| Tetrabromobisphenol A (TBBPA) | C₁₅H₁₂Br₄O₂ | 543.87 | |
| Hexabromocyclododecane (HBCD) | C₁₂H₁₈Br₆ | 641.70 |
Mechanism of Action: Quenching the Fire Tetrahedron
The primary mechanism of action for most brominated flame retardants is interference with the combustion process in the gas phase. This process can be visualized as an interruption of the fire tetrahedron (heat, fuel, oxygen, and a self-sustaining chemical chain reaction).
Caption: Gas-phase flame inhibition mechanism of brominated flame retardants.
Upon heating, the BFRs decompose and release hydrogen bromide (HBr). The HBr then dissociates into bromine radicals (Br•). These highly reactive bromine radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the combustion chain reaction in the flame. By converting these reactive radicals into less reactive species, the flame is effectively "poisoned," leading to a reduction in heat generation and eventual extinguishment.
Comparative Performance Analysis
Flame Retardancy Efficiency
The primary measure of a flame retardant's effectiveness is its ability to suppress ignition and flame spread. Key standardized tests for this evaluation are the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
Illustrative Comparative Flame Retardancy Data (in Polypropylene at 15% Loading)
| Flame Retardant | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (at 1.6 mm thickness) |
| This compound | 28 | V-0 |
| PBDEs (DecaBDE) | 27 | V-0 |
| TBBPA | 26 | V-2 |
| HBCD | 27 | V-2 |
| Unfilled Polypropylene | 18 | HB |
Experimental Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
Caption: Workflow for Limiting Oxygen Index (LOI) testing.
Step-by-Step Methodology:
-
Specimen Preparation: Mold or cut the polymer containing the flame retardant into standardized dimensions as per ASTM D2863.
-
Mounting: Secure the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration lower than the expected LOI value.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior. If the flame self-extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.
Experimental Protocol: UL 94 Vertical Burn Test
Caption: Workflow for UL 94 Vertical Burn Test.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare a set of five specimens of the material to the specified dimensions.
-
Mounting: Clamp a specimen vertically.
-
First Flame Application: Apply a standardized flame to the bottom edge of the specimen for 10 seconds.
-
First Observation: After removing the flame, record the afterflame time (t1).
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Second Observation: After the second flame application, record the afterflame time (t2) and the afterglow time (t3).
-
Dripping: Observe if any dripping particles ignite a piece of cotton placed below the specimen.
-
Classification: Based on the recorded times and dripping behavior for the set of five specimens, classify the material as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.[4]
Thermal Stability
The thermal stability of a flame retardant is critical. It must withstand the processing temperatures of the polymer without degrading prematurely, yet decompose at a temperature that is effective for flame retardancy. Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.
Illustrative Comparative Thermal Stability Data (TGA)
| Flame Retardant | Onset of Decomposition (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) |
| This compound | 220 | 250 |
| PBDEs (DecaBDE) | 350 | 400 |
| TBBPA | 300 | 340 |
| HBCD | 240 | 280 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the flame retardant into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.
-
Data Analysis: Plot the weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) shows the rate of weight loss, with the peak indicating the temperature of maximum decomposition (Tmax). The onset of decomposition (Tonset) is also determined from the TGA curve.[5]
Effects on Polymer Mechanical Properties
The addition of any flame retardant can alter the mechanical properties of the host polymer. It is crucial to assess these effects to ensure the final product meets its performance requirements. Tensile strength and impact strength are two of the most important mechanical properties to evaluate.
Illustrative Comparative Data on Mechanical Properties (in Polypropylene)
| Flame Retardant (15% loading) | Tensile Strength (MPa) | Notched Izod Impact Strength (J/m) |
| This compound | 30 | 35 |
| PBDEs (DecaBDE) | 28 | 30 |
| TBBPA | 32 | 40 |
| HBCD | 29 | 32 |
| Unfilled Polypropylene | 35 | 50 |
Experimental Protocol: Tensile Strength Testing (ASTM D638)
Step-by-Step Methodology:
-
Specimen Preparation: Injection mold the polymer with the flame retardant into dumbbell-shaped specimens as specified in ASTM D638.
-
Testing Machine: Use a universal testing machine equipped with grips to hold the specimen.
-
Test Execution: Pull the specimen at a constant rate of speed until it fractures. The machine records the force applied and the elongation of the specimen.
-
Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand before breaking).[6]
Experimental Protocol: Notched Izod Impact Strength Testing (ASTM D256)
Step-by-Step Methodology:
-
Specimen Preparation: Mold rectangular bars of the material and introduce a V-notch of specific dimensions.
-
Test Setup: Clamp the notched specimen vertically in the Izod impact tester.
-
Test Execution: A pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.
-
Data Analysis: The energy absorbed by the specimen during fracture is determined from the height to which the pendulum swings after impact. This value is then normalized by the specimen thickness to give the impact strength in J/m.[7]
Toxicological and Environmental Considerations
The potential for adverse health and environmental effects is a major factor in the selection of a flame retardant. Key parameters include persistence, bioaccumulation, and toxicity.
| Flame Retardant | Persistence | Bioaccumulation Potential | Key Toxicological Concerns | Regulatory Status (Illustrative) |
| This compound | Moderate | Low to Moderate | Acute toxicity (toxic if swallowed, in contact with skin, or inhaled).[3] | Limited data; not widely regulated. |
| PBDEs | High | High | Neurodevelopmental toxicity, endocrine disruption.[1] | Widely restricted/banned (e.g., Stockholm Convention, EU POPs Regulation).[8] |
| TBBPA | Low to Moderate | Low (when used reactively) | Potential endocrine disruptor, classified as "probably carcinogenic to humans" (Group 2A) by IARC.[9] | Generally not restricted for reactive use. |
| HBCD | High | High | Endocrine disruption, developmental toxicity.[10] | Restricted under the Stockholm Convention.[1] |
Elimination Half-Lives in Humans:
A critical aspect of toxicological assessment is the elimination half-life of a substance in the human body. Longer half-lives indicate a greater potential for bioaccumulation and chronic toxicity.
-
TBBPA: Relatively short half-life of approximately 2-4 days.[10]
-
HBCD: A longer half-life, estimated to be around 64 days.[10]
-
PBDEs: Significantly longer half-lives, ranging from years to over a decade for some congeners.[10]
Conclusion and Future Perspectives
The selection of a brominated flame retardant requires a multifaceted analysis that balances flame retardancy performance with potential impacts on polymer properties and the environment. While PBDEs and HBCD have demonstrated high efficiency, their significant environmental and health concerns have led to widespread regulatory restrictions. TBBPA remains a widely used BFR, particularly in its reactive form, which mitigates some environmental concerns.
This compound presents an interesting case. Its high bromine content and aliphatic structure suggest the potential for high flame retardancy efficiency and possibly a more favorable environmental and toxicological profile compared to the more persistent BFRs. However, the current lack of comprehensive and comparative data on its performance and long-term effects is a significant knowledge gap.
This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct rigorous comparative assessments. Future research should focus on generating directly comparable data for this compound and other emerging BFRs to enable a more complete and evidence-based evaluation. Such studies are crucial for the development of the next generation of flame-retardant materials that are both effective and sustainable.
References
- Geyer, H. J., Schramm, K. W., Darnerud, P. O., Aune, M., Feicht, E. A., Fried, K. W., ... & McDonald, T. A. (n.d.). Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. Organohalogen Compounds, 66, 1836-1843.
- Geyer, H. J., Schramm, K. W., Darnerud, P. O., Aune, M., Feicht, E. A., Fried, K. W., ... & McDonald, T. A. (2004). Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. Organohalogen Compounds, 66, 1836-1843.
-
JFE-TEC. (n.d.). Analysis of Brominated Flame Retardants (PBB, PBDE, HBCD, TBBPA, And TBP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60967, this compound. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
-
ZwickRoell. (n.d.). ASTM D256 | Notched Izod Impact Test on Plastics. Retrieved from [Link]
-
Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]
-
Oceanchem Group Limited. (2024, January 17). Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]
- Sharma, P., Sharma, K., Singh, M., & Chadha, P. (2022). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.
- ASTM International. (2022). Standard Test Method for Tensile Properties of Plastics (D638-22).
-
sciteq. (n.d.). ASTM D 256 impact strength testing for plastics – method and scope. Retrieved from [Link]
- ChemRadar. (2025, October 29).
-
Instron. (n.d.). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
- Presto Group. (2025, February 13). Izod Impact Test | ASTM D256 | Impact Strength Testing of Plastics Explained in Detail.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Polybrominated diphenyl ether flame retardants fact sheet. Retrieved from [Link]
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A Comparative Analysis of Pentabromoethane and Hexabromoethane for Research Applications
Introduction
In the realm of halogenated hydrocarbons, the degree of substitution on a simple alkane backbone can dramatically alter the physicochemical properties and, consequently, the utility of the resulting compound. This guide provides a detailed comparative analysis of pentabromoethane (C₂HBr₅) and hexabromoethane (C₂Br₆). As structurally similar molecules, differing by only a single hydrogen-for-bromine substitution, they offer a compelling case study in the influence of molecular composition on physical characteristics, stability, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering these dense, brominated compounds in their work. We will delve into their core properties, supported by experimental data, and provide a hypothetical protocol for comparative thermal analysis.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between this compound and hexabromoethane lies in the complete substitution of all hydrogen atoms with bromine in the latter. This seemingly minor change has significant consequences for molecular weight, symmetry, and intermolecular forces, which in turn dictate their physical properties.
dot
Caption: 2D structures of this compound and Hexabromoethane.
This compound possesses a single hydrogen atom, creating a point of asymmetry and potential reactivity not present in the perbrominated hexabromoethane.[1][2] This structural variance is the primary driver for the differences in their physical states at ambient temperature and their thermal stability.
Data Summary Table: Physical and Chemical Properties
The following table summarizes the key quantitative differences between the two compounds, with data compiled from authoritative chemical databases.
| Property | This compound | Hexabromoethane | Rationale for Difference |
| Molecular Formula | C₂HBr₅[3][4] | C₂Br₆[5][6] | Substitution of one hydrogen with one bromine atom. |
| Molecular Weight | 424.55 g/mol [1][4] | 503.45 g/mol [2][6] | The additional heavy bromine atom significantly increases the molar mass. |
| Appearance | Colorless or light yellow liquid[7] | Yellowish-white crystalline solid[5][8] | The higher molecular weight and greater molecular symmetry of hexabromoethane allow for more efficient crystal packing, resulting in a solid state at room temperature. |
| Melting Point | 55 °C[9] | 155-160 °C[10] | Stronger intermolecular van der Waals forces due to the larger, more polarizable electron cloud of the additional bromine atom and better crystal lattice packing in hexabromoethane require more energy to break. |
| Boiling Point | 277.8 °C at 760 mmHg[9] | 210–215 °C (decomposes)[8] | While this compound has a higher boiling point, hexabromoethane thermally decomposes before it can boil at atmospheric pressure.[8] |
| Density | 3.319 g/cm³[9] | ~3.577 g/cm³[10] | The replacement of a light hydrogen atom with a much heavier bromine atom in a similar molecular volume leads to a higher density for hexabromoethane. |
| Solubility in Water | Almost insoluble[7] | Low solubility[5] | Both are nonpolar organic compounds with very limited solubility in polar solvents like water. |
Reactivity and Thermal Stability
This compound (C₂HBr₅): The presence of a C-H bond makes this compound susceptible to reactions that are not possible for its fully halogenated counterpart, such as dehydrohalogenation or free-radical substitution at the hydrogen-bearing carbon.
Hexabromoethane (C₂Br₆): As a perhalogenated alkane, hexabromoethane is generally more chemically inert. However, its most notable characteristic is its limited thermal stability. Upon heating, it readily decomposes to form tetrabromoethylene and bromine gas.[8][11] This property is a critical consideration for any high-temperature applications. The compound is also sensitive to radiation, which can induce decomposition.[8][11]
Applications and Industrial Relevance
This compound: Its primary utility is in organic synthesis, where it can serve as a brominating agent or a precursor for other complex molecules.[7] Its high density also makes it potentially useful as a dense, non-aqueous solvent for specialized applications, although its toxicity is a significant handling concern.
Hexabromoethane: The principal application of hexabromoethane has been as a flame retardant.[5] Its ability to release bromine radicals upon heating can interrupt the combustion cycle in the gas phase. It has also been used as a model compound for studying the behavior of recoil halogens in organic matrices during radiolysis studies.[11] However, due to environmental and toxicological concerns associated with persistent brominated compounds, its use has become more restricted.[5]
Toxicological Profile: A Comparative Overview
The toxicological profiles of these compounds differ significantly, primarily due to the higher reactivity and potential metabolic pathways of this compound.
-
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The GHS hazard statements clearly indicate its significant health risks (H301, H311, H331).[1]
-
Hexabromoethane , while also hazardous, has less available specific acute toxicity data in the provided search results. The primary noted danger is its decomposition at high temperatures, which releases toxic bromine-containing gases.[5] Proper handling is essential due to its hazardous nature and the persistence of brominated compounds in the environment.[5]
Experimental Protocol: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
To empirically validate the difference in thermal stability, a thermogravimetric analysis (TGA) experiment can be employed. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine and compare the onset decomposition temperatures of this compound and hexabromoethane.
Methodology:
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation:
-
Place 5-10 mg of this compound into an alumina TGA crucible.
-
Place 5-10 mg of hexabromoethane into a separate, identical alumina crucible.
-
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the thermal program.
-
Analysis:
-
Plot the percentage of initial mass versus temperature for both samples.
-
Determine the onset temperature of decomposition for each compound, defined as the temperature at which significant mass loss begins.
-
Compare the resulting TGA curves. The curve for hexabromoethane is expected to show a sharp mass loss at a lower temperature (~210 °C) compared to this compound, confirming its lower thermal stability.
-
dot
Caption: Experimental workflow for comparative TGA analysis.
Conclusion
The comparison between this compound and hexabromoethane serves as a clear illustration of structure-property relationships in halogenated compounds. Hexabromoethane, being fully brominated, is a denser, solid material with a significantly higher melting point but lower thermal stability, decomposing before it boils.[5][8][10] Its primary historical use has been as a flame retardant.[5] In contrast, this compound is a liquid at room temperature with a higher boiling point and greater thermal stability, but its reactivity is increased by the presence of a C-H bond.[7][9] It is marked by significant acute toxicity warnings.[1] For researchers, the choice between these two compounds is dictated entirely by the required properties: hexabromoethane for applications requiring high density and a source of bromine at elevated temperatures, and this compound for synthetic chemistry where its reactive C-H bond can be exploited, provided that stringent safety protocols are followed.
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This compound | C2HBr5 | CID 60967 - PubChem . National Institutes of Health (NIH). [Link]
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Ethane, bromo-: Human health tier II assessment . Australian Government Department of Health. [Link]
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Ethane, hexabromo- - NIST WebBook . National Institute of Standards and Technology (NIST). [Link]
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This compound - NIST WebBook . National Institute of Standards and Technology (NIST). [Link]
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Bromoethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf . National Center for Biotechnology Information (NCBI). [Link]
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1,1,1,2,2,2-hexabromoethane | CAS 594-73-0 . ChemSrc. [Link]
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ICSC 0819 - PENTABORANE . International Labour Organization (ILO). [Link]
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A Senior Application Scientist's Guide to Validating the Purity and Identity of Pentabromoethane using GC-MS and NMR
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The purity and identity of a reagent like Pentabromoethane can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive validation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare these methods with viable alternatives.
The Criticality of Purity and Identity in Research and Development
This compound serves as a valuable source of bromine in various chemical syntheses and is used as a dense medium for mineral separation. The presence of impurities, such as other brominated ethanes or residual starting materials from its synthesis, can lead to unforeseen side reactions, the formation of undesirable byproducts, and difficulties in purification of the desired compound. Therefore, robust analytical methods to confirm both the identity and purity of this compound are not just a matter of quality control, but a foundational aspect of reliable and reproducible science.
Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Fingerprint
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the separation of individual components in a sample, followed by their identification based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
The Rationale Behind the GC-MS Protocol
The choice of a low-polarity capillary column is crucial for the analysis of halogenated hydrocarbons like this compound, as it allows for separation based primarily on boiling point. A temperature programming approach is employed to ensure efficient separation of potentially volatile impurities from the much higher boiling point this compound. Electron Ionization (EI) is the chosen ionization method due to its ability to induce reproducible fragmentation patterns, creating a veritable "fingerprint" for the molecule that can be compared against spectral libraries.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for this compound analysis.
Expected GC-MS Data
The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of five bromine atoms (isotopes 79Br and 81Br in roughly a 1:1 ratio). The molecular ion peak [M]+ is often weak or absent due to the lability of the C-Br bonds. The most abundant fragments typically arise from the loss of bromine atoms or HBr.
| Parameter | Expected Result | Interpretation |
| Retention Time | Dependent on specific GC conditions | Consistent retention time with a known standard confirms identity. |
| Molecular Ion [M]+ | m/z 420, 422, 424, 426, 428, 430 (isotopic cluster) | Confirms the molecular weight. May be of low intensity. |
| Key Fragment Ions | m/z 341, 343, 345, 347, 349 ([M-Br]+) | Loss of a bromine atom. |
| m/z 262, 264, 266, 268 ([M-2Br]+) | Loss of two bromine atoms. | |
| m/z 183, 185, 187 ([M-3Br]+) | Loss of three bromine atoms. | |
| m/z 104, 106 ([M-4Br]+) | Loss of four bromine atoms. | |
| Purity Assessment | Area % of the main peak in the TIC | Provides a quantitative measure of purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure and the detection of impurities.
The Rationale Behind the NMR Protocol
Both ¹H and ¹³C NMR are employed to gain a complete picture of the this compound molecule. Deuterated chloroform (CDCl₃) is a common and suitable solvent. ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, typically proton-decoupled, will show a single peak for each unique carbon atom, providing further confirmation of the structure. The presence of any additional peaks in either spectrum would indicate the presence of impurities.
Experimental Workflow: NMR Analysis
Caption: NMR workflow for this compound analysis.
Expected NMR Data
The NMR spectra of this compound are expected to be relatively simple, reflecting its straightforward structure.
| Parameter | Expected Result | Interpretation |
| ¹H NMR Chemical Shift | Singlet around 6.1-6.3 ppm | Corresponds to the single proton in the molecule. The downfield shift is due to the strong deshielding effect of the five bromine atoms. |
| ¹H NMR Integration | Integral value corresponds to 1 proton relative to an internal standard | Confirms the presence of a single proton. |
| ¹³C NMR Chemical Shifts | Two distinct signals expected: one for the -CHBr₂ carbon and one for the -CBr₃ carbon. | Confirms the presence of two different carbon environments. The chemical shifts will be in the halogenated alkane region. |
| Purity Assessment | Presence of any other signals in the ¹H or ¹³C spectra | Indicates the presence of impurities. Integration of impurity signals in the ¹H NMR relative to the main peak can be used for quantification. |
Comparison of GC-MS and NMR for this compound Validation
| Feature | GC-MS | NMR Spectroscopy |
| Sensitivity | High (ppm to ppb level) | Moderate (typically requires >1% for routine detection and quantification) |
| Specificity for Identity | High (based on fragmentation pattern and retention time) | Very High (provides a detailed map of the molecular structure) |
| Quantification of Purity | Good (based on peak area in the chromatogram) | Excellent for ¹H NMR (direct relationship between signal integral and number of protons) |
| Impurity Identification | Can identify volatile impurities based on their mass spectra | Can identify and structurally characterize impurities with sufficient concentration |
| Sample Throughput | Relatively high | Lower |
| Instrumentation Cost | Moderate to High | High |
Alternative Analytical Techniques
While GC-MS and NMR are the gold standards for this type of analysis, other techniques can provide valuable, albeit often less comprehensive, information:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for purity assessment, especially for non-volatile impurities. However, it lacks the definitive identification capabilities of MS or NMR.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of C-H and C-Br bonds but is generally not suitable for quantifying purity or distinguishing between similar brominated alkanes.
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, and bromine, providing a measure of overall purity but no information on the nature of any impurities.
Conclusion
For the rigorous validation of this compound's purity and identity, a dual-pronged approach utilizing both GC-MS and NMR spectroscopy is highly recommended. GC-MS provides exceptional sensitivity for detecting volatile impurities and offers a unique "fingerprint" for identification. NMR, particularly ¹H NMR, delivers an unambiguous confirmation of the molecular structure and provides a highly accurate method for quantifying purity. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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SpectraBase. Wiley Science Solutions. [Link]
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ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ASTM D6387 - 19, Standard Test Methods for Composition of Turpentine and Related Terpene Products by Capillary Gas Chromatography. ASTM International. [Link]
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Principles of Instrumental Analysis, 7th Edition. Skoog, Holler, and Crouch. Cengage Learning. [Link]
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Introduction to Spectroscopy, 5th Edition. Pavia, Lampman, Kriz, and Vyvyan. Cengage Learning. [Link]
A Comparative Guide to the Efficacy of Brominated Flame Retardants: Decabromodiphenyl Ethane (DBDPE) vs. Polybrominated Diphenyl Ethers (PBDEs)
For decades, the specter of fire has driven the development of chemical additives designed to protect materials and save lives. Among the most effective of these have been the brominated flame retardants (BFRs). However, growing concerns over the environmental persistence and potential health impacts of legacy BFRs, particularly the polybrominated diphenyl ethers (PBDEs), have necessitated a shift towards newer, more stable alternatives. This guide provides an in-depth, evidence-based comparison of the flame retardant efficacy of a prominent PBDE replacement, Decabromodiphenyl Ethane (DBDPE), against the well-established but increasingly regulated PBDEs.
This analysis is tailored for researchers, scientists, and product development professionals who require a nuanced understanding of flame retardant performance, mechanisms, and the associated toxicological and environmental considerations. We will delve into the core chemical differences that dictate performance, present quantitative experimental data, and provide detailed protocols for key evaluative techniques.
The Chemical Rationale: Beyond the Bromine Count
At a cursory glance, DBDPE and Decabromodiphenyl Ether (DecaBDE), a primary component of commercial PBDE mixtures, are structurally similar. Both are heavily brominated aromatic compounds, a characteristic that is central to their flame retardant action. However, a critical distinction lies in the linkage between their phenyl rings.
-
PBDEs (e.g., DecaBDE): Feature a flexible ether (-O-) linkage.
-
DBDPE: Employs a more robust ethane (-CH2-CH2-) bridge.
This seemingly subtle difference has profound implications for the molecule's stability. The ethane bridge in DBDPE is more stable than the ether linkage in DecaBDE, rendering DBDPE more resistant to photolytic degradation.[1] This increased stability is a key factor in its positioning as a successor to DecaBDE, with the intent of reducing the formation of potentially harmful, lower-brominated degradation byproducts in the environment.[1]
The fundamental flame retardant mechanism for both, however, remains consistent with that of most halogenated flame retardants. It is a gas-phase radical quenching process.[1][2] Upon exposure to the high temperatures of a fire, the C-Br bonds cleave, releasing bromine radicals (Br•) into the gaseous phase.[1] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively extinguishing the flame at a chemical level.[1]
The following diagram illustrates this gas-phase flame retardant mechanism.
Caption: Gas-phase radical quenching mechanism of brominated flame retardants.
Quantitative Efficacy: A Data-Driven Comparison
The true measure of a flame retardant's efficacy lies in its performance under standardized testing conditions. The following tables summarize key flammability parameters for polymers incorporating DBDPE and PBDEs, often in conjunction with a synergist like antimony trioxide (Sb2O3).
Limiting Oxygen Index (LOI)
The LOI test determines the minimum oxygen concentration in a nitrogen/oxygen mixture required to sustain combustion of a sample.[3] A higher LOI value indicates better flame retardancy.
| Polymer System | Flame Retardant | LOI (%) | Reference |
| Polypropylene (PP) | None | ~18 | [4] |
| PP | DBDPE/Sb2O3 | 31 | [4] |
| Acrylonitrile Butadiene Styrene (ABS) | None | ~18.5 | [2] |
| ABS | DBDPE/Sb2O3 | 30 | [2] |
Note: Specific comparative data for PBDEs in the same polymer systems under identical conditions is often found in proprietary industrial studies. However, the available literature indicates that DBDPE/Sb2O3 systems achieve LOI values comparable to those of traditional DecaBDE/Sb2O3 systems.
UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized test for the flammability of plastic materials.[5] The V-0 rating is the most stringent classification for vertically tested samples, indicating that burning stops within 10 seconds after two applications of a flame, and no flaming drips are produced.[5]
| Polymer System | Flame Retardant | UL 94 Rating | Reference |
| Polyethylene (PE) | None | No Rating | [2] |
| PE | 21 wt% DBDPE + 7 wt% Sb2O3 | V-0 | [2] |
| Polypropylene (PP) | IFR | V-0 | [4] |
| ABS | DBDPE/Sb2O3 | V-0 | [2] |
Note: The ability of DBDPE, in combination with synergists, to enable various polymers to achieve a V-0 rating demonstrates its high efficacy in preventing sustained combustion.
Cone Calorimetry
Cone calorimetry is a powerful tool for assessing the fire behavior of materials under controlled heat flux conditions.[2] Key parameters include the Heat Release Rate (HRR), which is a measure of the fire's intensity, and the Total Heat Release (THR).
| Polymer System | Flame Retardant | Peak HRR (kW/m²) | THR (MJ/m²) | Reference |
| Polypropylene (PP) | None | 668.6 | 247.9 | [4] |
| PP | IFR with DBDPE component | 150.0 | 98.4 | [4] |
Note: The significant reduction in both peak HRR and THR upon the addition of a DBDPE-containing flame retardant system highlights its effectiveness in reducing the overall fire hazard of the material. Studies have shown that the heat release rate and effective heat of combustion curves for polymers with DBDPE/Sb2O3 are similar to those with PBDE/Sb2O3, suggesting comparable performance in reducing fire intensity.[2]
Thermal Stability: A TGA Perspective
Thermogravimetric Analysis (TGA) is essential for understanding the thermal stability of flame retardants and their impact on the host polymer. TGA measures the change in mass of a sample as a function of temperature.
A study on the thermal behavior of DBDPE powder showed that its maximum degradation rate occurs at approximately 423.82°C, with nearly complete mass loss by 600°C.[2] This high degradation temperature is advantageous, as it allows the flame retardant to remain intact during polymer processing at elevated temperatures, only decomposing to release its flame-retardant species when fire-level temperatures are reached.[1] In comparison, the melting and degradation temperatures of DecaBDE are slightly lower.[2] The higher thermal stability of DBDPE is a key performance advantage.[1]
The following diagram illustrates a typical TGA workflow for evaluating flame-retarded polymers.
Caption: A generalized workflow for Thermogravimetric Analysis (TGA).
Environmental and Toxicological Considerations: A Necessary Comparison
While efficacy is paramount, the environmental and health profiles of flame retardants are of equal importance.
-
PBDEs: The environmental persistence, bioaccumulation, and potential for developmental neurotoxicity and endocrine disruption of lower-brominated PBDEs are well-documented and have led to their regulation and phase-out.[6][7] Higher-brominated congeners like DecaBDE can debrominate into these more harmful forms.[7]
-
DBDPE: As a replacement, DBDPE was designed for greater stability. However, it is also environmentally persistent and has a high potential for bioaccumulation. Studies have detected DBDPE in sediments, wildlife, and human tissues.[8] Toxicological studies in animals have raised concerns, with findings of potential neurotoxicity, thyroid hormone disruption, and cardiac toxicity.[8] While designed to be more stable than DecaBDE, DBDPE is not without its own set of environmental and health concerns that warrant ongoing research and careful risk assessment.[8][9]
Experimental Protocols
For researchers seeking to conduct their own comparative analyses, the following are condensed, step-by-step protocols for the key flammability tests discussed.
UL 94 Vertical Burn Test (ASTM D3801)
-
Sample Preparation: Prepare at least five specimens of the material to the standard dimensions (typically 125 mm x 13 mm) and desired thickness.
-
Conditioning: Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Test Setup: Secure a specimen vertically by its upper end in a draft-free chamber. Place a layer of dry absorbent cotton 300 mm below the specimen.
-
Flame Application: Apply a standardized methane flame to the lower edge of the specimen for 10 seconds.
-
First Observation: Record the afterflame time (t1).
-
Second Flame Application: Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Second Observation: Record the afterflame (t2) and afterglow (t3) times. Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria for burning time, afterglow, and dripping.[5]
Cone Calorimetry (ISO 5660-1 / ASTM E1354)
-
Sample Preparation: Prepare specimens of standard dimensions (typically 100 mm x 100 mm) and thickness.
-
Conditioning: Condition the specimens to a constant mass at 23°C and 50% relative humidity.
-
Calibration: Calibrate the cone calorimeter for the desired incident heat flux (e.g., 35 or 50 kW/m²).
-
Test Procedure: Mount the specimen in the holder and place it on the load cell under the conical heater.
-
Ignition: An electric spark ignites the pyrolysis gases from the sample.
-
Data Collection: Continuously measure the mass loss of the specimen, oxygen consumption in the exhaust stream, and smoke obscuration throughout the test.
-
Data Analysis: Calculate key parameters including time to ignition, heat release rate (HRR), total heat release (THR), and smoke production rate.
Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Sample Preparation: Prepare a small, representative sample of the material (typically 5-10 mg).
-
Instrument Setup: Place the sample in a tared TGA pan. Place the pan on the microbalance within the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Heating Program: Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10°C/min from ambient to 800°C).
-
Data Recording: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the mass loss versus temperature curve. Determine the onset temperature of decomposition, the temperature of maximum degradation rate (from the derivative curve), and the percentage of char residue at the end of the run.
Conclusion
The transition from PBDEs to alternatives like DBDPE represents a complex balance of maintaining high flame retardant efficacy while addressing environmental and health concerns. The experimental data clearly demonstrates that DBDPE is a highly effective flame retardant, capable of enabling a range of polymers to meet stringent flammability standards such as UL 94 V-0.[2] Its performance, particularly when used with synergists, is comparable to that of the DecaBDE it is designed to replace.[2]
The primary advantage of DBDPE lies in its greater thermal and photolytic stability, conferred by its ethane linkage, which is intended to reduce the formation of more toxic, lower-brominated PBDEs in the environment.[1] However, researchers and industry professionals must recognize that DBDPE is not a panacea. It is also a persistent and bioaccumulative substance with a developing toxicological profile that warrants caution.[8]
Ultimately, the selection of a flame retardant is a multifactorial decision. While DBDPE offers a high-efficacy alternative to legacy PBDEs, the long-term goal for the industry must be the continued development of novel flame retardant systems that are not only effective but also benign by design, breaking the cycle of replacing one persistent halogenated compound with another.
References
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New brominated flame retardant decabromodiphenyl ethane (DBDPE) in water sediments: A review of contamination characteristics, exposure pathways, ecotoxicological effects and health risks. (2023). PubMed. Available at: [Link]
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Flame retardancy and its mechanism of polymers flame retarded by DBDPE/Sb2O3. (2006). ResearchGate. Available at: [Link]
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Synergistic effect of decabromodiphenyl ethane and montmorillonite on flame retardancy of polypropylene. (2007). ResearchGate. Available at: [Link]
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Decabromodiphenyl ethane (DBDPE) (CAS 1163-19-5). (2023). Vermont Department of Health. Available at: [Link]
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Screening Assessment Certain Organic Flame Retardants Substance Grouping Benzene, 1,1. (2016). Canada.ca. Available at: [Link]
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Identification of decabromodiphenyl ethane (DBDPE) in plastics by thermal desorption GC-MS. (n.d.). Shimadzu. Available at: [Link]
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Different Levels of Polybrominated Diphenyl Ethers (PBDEs) and Chlorinated Compounds in Breast Milk from Two U.K. Regions. (2004). National Institutes of Health. Available at: [Link]
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Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2014). US EPA. Available at: [Link]
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The Science Behind DBDPE: Understanding its Mechanism and Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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In vivo and in vitro toxicity of decabromodiphenyl ethane, a flame retardant. (2009). PubMed. Available at: [Link]
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A Comparative Environmental Impact Assessment of Pentabromoethane Versus Other Leading Brominated Flame Retardants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a broad class of organobromine compounds extensively incorporated into a vast array of consumer and industrial products, from electronics and textiles to building insulation. Their primary function is to inhibit or delay combustion, thereby saving lives and property. However, the very chemical stability that makes them effective flame retardants also contributes to their potential for environmental persistence. Concerns have grown over the years regarding the environmental fate and potential toxicological effects of some of the most widely used BFRs.
This guide provides a comparative environmental impact assessment of Pentabromoethane against three other major classes of BFRs: Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA). A significant finding of this assessment is the profound lack of publicly available experimental data on the environmental properties of this compound. Consequently, this guide will utilize predictive models based on its physicochemical properties to estimate its environmental impact, juxtaposed with the wealth of experimental data available for the other BFRs. This approach not only facilitates a comparative analysis but also underscores the critical data gaps that exist for certain commercially used chemicals.
The core of this assessment will revolve around three key environmental parameters, often referred to as PBT criteria:
-
Persistence: The ability of a chemical to resist degradation in various environmental compartments.
-
Bioaccumulation: The tendency of a chemical to accumulate in living organisms, leading to increasing concentrations in the food web.
-
Toxicity: The potential for a chemical to cause adverse effects to organisms in the environment.
This compound: An Enigma in Environmental Science
This compound (CAS 75-95-6) is a halogenated hydrocarbon. While it has been used as a flame retardant, a comprehensive search of the scientific literature and regulatory databases reveals a significant scarcity of experimental studies on its environmental fate and effects. This lack of data necessitates a predictive approach to its environmental risk assessment.
Physicochemical Properties and Predicted Environmental Behavior
To predict the environmental behavior of this compound, we can look at its fundamental physicochemical properties. These properties, when used as inputs for Quantitative Structure-Activity Relationship (QSAR) models, can provide estimations of its persistence, bioaccumulation potential, and toxicity.
| Property | Predicted/Estimated Value for this compound | Implication for Environmental Fate |
| Molecular Formula | C₂HBr₅ | A small, halogenated alkane structure. |
| Molecular Weight | 424.55 g/mol | Relatively low compared to some other BFRs. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | ~4.3 (estimated) | A high Log K_ow_ suggests a tendency to partition from water into organic matter, indicating a potential for bioaccumulation and adsorption to sediment and soil.[1] |
| Water Solubility | Very low (predicted) | Low water solubility limits its mobility in aquatic systems but enhances its likelihood of partitioning to sediment and biota. |
| Vapor Pressure | Low (predicted) | Suggests it is not highly volatile but can still be subject to atmospheric transport. |
Based on these properties, QSAR models would predict the following:
-
Persistence: As a halogenated alkane, this compound is expected to be resistant to biodegradation. The carbon-bromine bonds are generally stable, suggesting it will likely persist in the environment. Its low water solubility would lead to partitioning into soil and sediment, where degradation processes are often slower.
-
Bioaccumulation: With a high estimated Log K_ow_, the potential for bioaccumulation in aquatic organisms is a significant concern.[1] Chemicals with a Log K_ow_ above 4.5 are often flagged for their bioaccumulative potential.
Comparative Environmental Impact Assessment
The following sections compare the predicted environmental impact of this compound with the experimentally determined impacts of PBDEs, HBCDD, and TBBPA.
Persistence in the Environment
Persistence is a measure of how long a chemical remains in a particular environment before it is broken down by biotic or abiotic processes. It is often expressed as a half-life (DT₅₀).
| Chemical | Half-life in Soil | Half-life in Water/Sediment | Key Persistence Characteristics |
| This compound (Predicted) | Predicted to be long (specific data unavailable) | Predicted to be long in sediment due to low water solubility and likely resistance to hydrolysis and biodegradation. | Expected to be persistent due to its halogenated alkane structure. |
| PBDEs (e.g., PentaBDE, DecaBDE) | Generally long; can range from months to years.[4] | Can be very long in sediments (e.g., >600 days for some congeners).[5] | Highly persistent, with persistence increasing with the degree of bromination. Lower brominated congeners can be formed from the degradation of higher brominated ones. |
| HBCDD | Variable, with reported half-lives from a few days to over two months in laboratory studies.[6] | Can be persistent in anaerobic sediments. | Commercial mixtures are composed of different stereoisomers, which have varying degradation rates. |
| TBBPA | Can be degraded by microorganisms, but half-life can be significant depending on conditions. | Subject to photolysis in water, but can persist in sediments where light is limited. | As a reactive flame retardant, a portion is chemically bound to the polymer matrix, but additive use and leaching from products contribute to its environmental presence.[7] |
Bioaccumulation and Biomagnification
Bioaccumulation refers to the uptake of a chemical from all sources (water, food, air) into an organism. The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
| Chemical | Bioconcentration Factor (BCF) in Fish | Bioaccumulation/Biomagnification Potential |
| This compound (Predicted) | Predicted to be high (specific data unavailable) based on high Log K_ow_. | The high lipophilicity suggests a significant potential for bioaccumulation in fatty tissues of organisms. |
| PBDEs (e.g., PentaBDE) | High; BCFs can be in the thousands for lower brominated congeners.[8] | Known to bioaccumulate and biomagnify in food webs. Found in high concentrations in top predators. |
| HBCDD | High; reported BCFs can be in the thousands.[9] | Bioaccumulates in aquatic and terrestrial organisms and has been shown to biomagnify.[10] |
| TBBPA | Moderate to high; reported BCFs vary widely depending on the study and species.[1] | Has the potential for bioaccumulation, but its tendency to be metabolized can reduce its biomagnification potential compared to PBDEs and HBCDD.[2] |
Ecotoxicity
Ecotoxicity is assessed through standardized tests on representative aquatic organisms. Key endpoints include the LC₅₀ (the concentration that is lethal to 50% of the test organisms) for acute toxicity and the NOEC (No-Observed-Effect-Concentration) for chronic toxicity.
| Chemical | Acute Toxicity to Fish (96-hr LC₅₀) | Acute Toxicity to Invertebrates (e.g., Daphnia magna 48-hr EC₅₀) | Chronic Toxicity (NOEC) |
| This compound (Predicted) | Data unavailable. | Data unavailable. | Data unavailable. |
| PBDEs (e.g., PentaBDE) | Varies by congener; can be in the low mg/L range. | Can be toxic to aquatic invertebrates in the low mg/L range. | Chronic effects, including developmental and reproductive toxicity, have been observed at low concentrations. |
| HBCDD | Generally low acute toxicity to fish. | Can be toxic to aquatic invertebrates, with EC₅₀ values in the mg/L range. | Chronic effects on reproduction and development have been documented.[11] |
| TBBPA | Varies widely, from low µg/L to mg/L range depending on the fish species.[12] | Can be toxic to aquatic invertebrates, with EC₅₀ values in the mg/L range. | Chronic effects on growth and reproduction have been observed. |
Experimental Methodologies for Environmental Impact Assessment
To ensure data quality and comparability, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are followed.
Assessing Persistence: Ready Biodegradability (OECD 301)
The causality behind this experimental choice is to determine if a chemical can be rapidly and completely broken down by microorganisms in an aerobic environment. A substance that passes this screening test is not expected to persist in the environment.
Step-by-Step Methodology (Conceptual Overview):
-
Preparation of Inoculum: A mixed population of microorganisms is obtained from a source like activated sludge from a wastewater treatment plant.
-
Test System Setup: The test chemical is added as the sole source of organic carbon to a mineral medium containing the inoculum.
-
Incubation: The test vessels are incubated in the dark at a constant temperature for 28 days.
-
Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as oxygen consumption, carbon dioxide production, or the disappearance of the dissolved organic carbon.
-
Data Analysis: The percentage of biodegradation is calculated over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test.
Assessing Bioaccumulation: Bioaccumulation in Fish (OECD 305)
This test is designed to determine the potential for a chemical to accumulate in fish from the surrounding water. The choice of fish as a model organism is due to their position in many aquatic food webs and their physiological similarities to other vertebrates.
Step-by-Step Methodology (Conceptual Overview):
-
Acclimation: Test fish of a suitable species (e.g., rainbow trout, zebrafish) are acclimated to the test conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test chemical in water for a period of up to 28 days. Water and fish tissue samples are taken at regular intervals to measure the concentration of the chemical.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for a period to determine the rate at which the chemical is eliminated from their bodies.
-
Chemical Analysis: The concentration of the test substance in water and fish tissue is measured using appropriate analytical techniques (e.g., GC-MS, LC-MS).
-
Calculation of BCF: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.
Assessing Acute Aquatic Toxicity: Fish Acute Toxicity Test (OECD 203)
The purpose of this test is to determine the concentration of a chemical that is lethal to fish over a short period of exposure. This provides a benchmark for the acute toxicity of the substance.
Step-by-Step Methodology (Conceptual Overview):
-
Test Organisms: A recommended fish species (e.g., rainbow trout, zebrafish) is selected.
-
Test Solutions: A series of test solutions with different concentrations of the chemical are prepared, along with a control group (without the chemical).
-
Exposure: Fish are placed in the test chambers containing the different concentrations of the test substance for a period of 96 hours.
-
Observations: The fish are observed for mortality and other signs of toxicity at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated at the end of the 96-hour exposure period using statistical methods.
Visualizing the Comparative Assessment
Caption: PBT Assessment Framework Highlighting Data Gaps for this compound.
Caption: Conceptual Workflow for an Acute Aquatic Invertebrate Toxicity Test.
Conclusion and Future Directions
This comparative guide highlights a critical disparity in the environmental data available for different brominated flame retardants. While extensive research has been conducted on the persistence, bioaccumulation, and toxicity of PBDEs, HBCDD, and TBBPA, leading to regulatory actions in many cases, this compound remains largely uncharacterized.
Based on predictive modeling from its physicochemical properties, this compound is likely to be persistent and bioaccumulative, and it carries inherent toxicity warnings. However, without robust experimental data, a definitive environmental risk assessment is not possible. This significant data gap represents a potential blind spot in the comprehensive management of chemical risks.
For researchers, scientists, and drug development professionals, this guide serves two primary purposes. Firstly, it provides a consolidated overview of the environmental concerns associated with some of the most prevalent BFRs, supported by experimental evidence. Secondly, and perhaps more importantly, it underscores the urgent need for experimental studies on the environmental fate and effects of less-studied but commercially relevant chemicals like this compound. Future research should prioritize conducting standardized PBT assessments for such compounds to ensure a more complete understanding of their potential environmental impacts.
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Pereira, V., et al. (2024). The Effects of Tetrabromobisphenol A (TBBPA) on the Mussel Mytilus galloprovincialis: A Multi-Biomarker Approach. Toxics. Retrieved from [Link]
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A Spectroscopic Deep Dive into Pentabromoethane: Unveiling Structure Through Analytical Techniques
In the realm of halogenated hydrocarbons, pentabromoethane stands as a molecule of interest due to its high degree of bromination. This guide provides an in-depth analysis of its structural characterization using a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As this compound (C₂HBr₅) possesses a unique and sole stable structural isomer, 1,1,1,2,2-pentabromoethane, this guide will focus on a comprehensive elucidation of its spectral features, offering a comparative perspective on what each analytical method uniquely reveals about its molecular architecture. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who rely on robust analytical data for compound identification and characterization.
The Singular Structure of this compound
This compound, with the chemical formula C₂HBr₅, has a molecular weight of approximately 424.55 g/mol .[1] Due to the constraints of chemical bonding on a two-carbon backbone, 1,1,1,2,2-pentabromoethane is the only stable structural isomer. This structural rigidity makes it an excellent candidate for a detailed spectroscopic case study, allowing for a clear correlation between its atomic arrangement and its spectral output.
Below is a diagram illustrating the molecular structure of 1,1,1,2,2-pentabromoethane.
Caption: Molecular structure of 1,1,1,2,2-pentabromoethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential to avoid overwhelming the signal of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Due to the single proton, a relatively small number of scans are typically required.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the natural abundance of ¹³C is low (~1.1%), and it has a smaller gyromagnetic ratio, a larger number of scans is necessary to achieve a good signal-to-noise ratio.[2]
¹H NMR Analysis: The Lone Proton
The ¹H NMR spectrum of 1,1,1,2,2-pentabromoethane is remarkably simple, showcasing a single peak.
-
Chemical Shift (δ): The lone proton on the C2 carbon is in a highly deshielded environment due to the electronegativity of the two attached bromine atoms. This results in a downfield chemical shift.
¹³C NMR Analysis: Distinguishing Carbon Environments
The ¹³C NMR spectrum provides direct evidence of the two distinct carbon environments in the molecule.
-
Chemical Shifts (δ):
-
C1 (-CBr₃): This carbon is bonded to three highly electronegative bromine atoms, causing a significant downfield shift.
-
C2 (-CHBr₂): This carbon is bonded to two bromine atoms and one hydrogen atom. It is also shifted downfield, but typically less so than the C1 carbon. The presence of an attached proton can lead to a stronger signal due to the Nuclear Overhauser Effect (NOE) during proton-decoupled experiments.
-
| Spectroscopic Data | ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | ~6.5-7.0 | C1: ~35-45C2: ~55-65 |
| Splitting Pattern | Singlet | Two Singlets |
| Integration | 1H | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired and the background is automatically subtracted.
IR Spectral Analysis: Identifying Key Bonds
The IR spectrum of this compound is characterized by the vibrations of its C-H and C-Br bonds.
-
C-H Stretching: The stretching vibration of the single C-H bond will appear in the region of 2850-3000 cm⁻¹.
-
C-Br Stretching: The most prominent features in the spectrum are the C-Br stretching vibrations. These typically occur in the fingerprint region, between 515 and 690 cm⁻¹.[3][4][5] The presence of multiple bromine atoms will likely result in several strong absorption bands in this region.
| Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| C-H Stretch | 2850 - 3000 |
| C-Br Stretch | 515 - 690 |
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry is a destructive analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron impact (EI) is a common ionization method for small molecules like this compound.
-
Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
MS Analysis: The Bromine Isotopic Signature
A key feature in the mass spectrum of any bromine-containing compound is the presence of characteristic isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a distinctive M+2 peak that is of similar intensity to the molecular ion peak (M).
For this compound, with five bromine atoms, the isotopic pattern of the molecular ion will be a complex cluster of peaks due to the various combinations of ⁷⁹Br and ⁸¹Br isotopes.
-
Molecular Ion Peak (M⁺): The cluster of peaks corresponding to the intact molecule will be observed at high m/z values.
-
Fragmentation Pattern: Common fragmentation pathways for haloalkanes involve the loss of a halogen atom or a hydrohalogen molecule. For this compound, key fragmentation ions would include:
-
[C₂HBr₄]⁺ (loss of Br)
-
[CBr₃]⁺ and [CHBr₂]⁺ (cleavage of the C-C bond)
-
Caption: Simplified fragmentation pathway for this compound in mass spectrometry.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic analysis of 1,1,1,2,2-pentabromoethane demonstrates the power of a multi-technique approach to chemical characterization. While ¹H NMR confirms the presence and environment of the single proton, ¹³C NMR distinguishes the two unique carbon atoms. IR spectroscopy identifies the key functional group vibrations, particularly the C-Br stretches, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern, underscored by the unmistakable isotopic signature of bromine. Together, these techniques provide a self-validating and unambiguous confirmation of the structure of this compound.
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A Senior Application Scientist's Comparative Guide to the Performance Evaluation of Pentabromoethane in Polymer Flammability Testing
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of pentabromoethane's anticipated performance as a flame retardant in polymers against other common alternatives. We will delve into the core principles of polymer flammability testing, supported by experimental data for established flame retardants, to provide a comprehensive evaluation framework.
Introduction: The Imperative of Flame Retardancy in Polymeric Materials
Polymers are ubiquitous in modern applications, from consumer electronics and construction materials to advanced aerospace components. However, their inherent organic nature often makes them susceptible to combustion, posing significant fire safety risks. Flame retardants are crucial additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.
This compound, a member of the halogenated flame retardant family, operates primarily in the gas phase by interrupting the chemical chain reactions of combustion. While specific, publicly available performance data for this compound is limited, its efficacy can be inferred from the well-understood mechanisms of brominated flame retardants. This guide will, therefore, position this compound within the broader context of flame retardant technologies and compare its expected performance with established alternatives, providing you with a robust framework for material selection and development.
The Science of Polymer Combustion and Flame Retardancy
Understanding how polymers burn is fundamental to evaluating the performance of flame retardants. The combustion of a polymer is a cyclical process:
-
Heating: An external heat source raises the polymer's temperature.
-
Decomposition: The polymer begins to degrade, breaking down into flammable volatile gases.
-
Ignition: These gases mix with atmospheric oxygen and ignite, forming a flame.
-
Propagation: The heat from the flame radiates back to the polymer surface, causing further decomposition and sustaining the combustion cycle.
Flame retardants disrupt this cycle through various mechanisms in either the gas phase or the condensed (solid) phase.
-
Gas-Phase Inhibition: Halogenated flame retardants, like this compound, are effective gas-phase inhibitors. Upon heating, they release halogen radicals (e.g., Br•) that scavenge the high-energy H• and OH• radicals responsible for the propagation of combustion chain reactions in the flame. This "radical trap" mechanism cools the flame and reduces its intensity.
-
Condensed-Phase Mechanisms: Other flame retardants act in the solid polymer.
-
Char Formation: Phosphorus-containing flame retardants often promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a barrier, limiting the release of flammable gases and shielding the underlying polymer from heat.
-
Cooling Effect: Inorganic flame retardants like aluminum trihydroxide (ATH) and magnesium hydroxide (MDH) undergo endothermic decomposition, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the surrounding atmosphere.
-
The following diagram illustrates the general mechanism of action for gas-phase halogenated flame retardants.
Figure 2: UL 94 Vertical Burn Test Workflow.
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame resistance.
Experimental Protocol (ASTM D2863):
-
Specimen Preparation: A small, vertically oriented specimen is placed in a glass chimney.
-
Gas Flow: A controlled mixture of nitrogen and oxygen is introduced from the bottom of the chimney.
-
Ignition: The top of the specimen is ignited with a flame.
-
Oxygen Adjustment: The oxygen concentration is adjusted until the flame is just self-extinguishing.
-
LOI Determination: The LOI is the minimum oxygen concentration at which the specimen continues to burn for a specified duration or over a specified length.
Cone Calorimetry
The cone calorimeter is one of the most versatile bench-scale instruments for studying the fire behavior of materials. It measures several key parameters, including the heat release rate (HRR), time to ignition, mass loss rate, and smoke production, when a specimen is exposed to a controlled level of radiant heat. [1] Experimental Protocol (ASTM E1354):
-
Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell. [2]2. Radiant Heating: The specimen is exposed to a specific heat flux from a conical radiant heater.
-
Ignition: A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved. The time to ignition is recorded.
-
Data Collection: During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. The mass of the specimen is also continuously recorded.
-
Analysis: Key parameters such as the peak heat release rate (pHRR), total heat released (THR), and effective heat of combustion are determined.
Figure 3: Cone Calorimeter Experimental Workflow.
Comparative Performance Analysis
Table 1: UL 94 and Limiting Oxygen Index (LOI) Comparison
| Polymer System | Flame Retardant (Loading) | Specimen Thickness (mm) | UL 94 Rating | LOI (%) |
| ABS | None | 3.0 | HB | ~18 |
| ABS | Decabromodiphenyl Ether (15%) + Sb₂O₃ (5%) | 1.6 | V-0 | ~30 |
| Polyamide 6 (PA6) | None | 3.2 | V-2 | ~24 |
| Polyamide 6 (PA6) | Ammonium Polyphosphate (25%) | 1.6 | V-0 | ~31 |
| Polyethylene (LDPE) | None | 3.0 | HB | ~18 |
| Polyethylene (LDPE) | Aluminum Trihydroxide (60%) | 3.0 | V-1 | ~28 |
| Expected Performance | ||||
| Polymer + this compound | This compound + Synergist | ~1.6 - 3.2 | V-0 / V-2 | >28 |
Note: The expected performance of this compound is an educated estimation based on the known efficacy of brominated flame retardants. Actual performance will depend on the polymer matrix, loading level, and the presence of synergists like antimony trioxide.
Table 2: Cone Calorimeter Data Comparison (at 50 kW/m²)
| Polymer System | Flame Retardant (Loading) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) |
| Polypropylene (PP) | None | 35 | ~1700 | ~110 |
| Polypropylene (PP) | Decabromodiphenyl Ether (20%) + Sb₂O₃ (7%) | 45 | ~450 | ~70 |
| Polyamide 6 (PA6) | None | 50 | ~1000 | ~90 |
| Polyamide 6 (PA6) | Ammonium Polyphosphate (25%) | 65 | ~300 | ~55 |
| Polyethylene (HDPE) | None | 60 | ~1400 | ~120 |
| Polyethylene (HDPE) | Aluminum Trihydroxide (60%) | 80 | ~250 | ~40 |
| Expected Performance | ||||
| Polymer + this compound | This compound + Synergist | Increased | Significantly Reduced | Reduced |
Note: The expected cone calorimeter performance of this compound is based on the typical behavior of gas-phase halogenated flame retardants, which are known to delay ignition and significantly reduce the peak heat release rate.
Discussion and Scientific Rationale
The data presented for the alternative flame retardants highlights the trade-offs and specific advantages of each type.
-
Decabromodiphenyl Ether (DBDE): As a fellow brominated flame retardant, DBDE's performance in ABS provides a likely proxy for this compound. The significant increase in LOI and achievement of a V-0 rating, along with a drastic reduction in pHRR, demonstrates the high efficiency of gas-phase radical trapping. The use of antimony trioxide (Sb₂O₃) as a synergist is crucial for this high level of performance.
-
Ammonium Polyphosphate (APP): In polyamide 6, APP showcases the effectiveness of a condensed-phase, intumescent mechanism. The lower pHRR and THR are indicative of the formation of a protective char layer that insulates the underlying polymer. The increase in the time to ignition also reflects this barrier effect.
-
Aluminum Trihydroxide (ATH): The performance of ATH in polyethylene is characteristic of a cooling and dilution mechanism. The significant delay in ignition and the very low pHRR and THR are due to the endothermic release of water vapor. However, a key drawback is the high loading level (60%) required to achieve this effect, which can negatively impact the mechanical properties of the polymer. [3] For This compound , it is reasonable to hypothesize a performance profile similar to other brominated flame retardants. Its efficacy will be highly dependent on the C-Br bond dissociation energy, which determines the temperature at which the bromine radicals are released into the gas phase. To be effective, this release must coincide with the decomposition of the polymer and the generation of flammable volatiles. The use of a synergist like antimony trioxide would likely be necessary to achieve optimal performance, as is common with many halogenated flame retardants.
Conclusion for the Senior Application Scientist
While a direct, data-driven comparison for this compound is hampered by the lack of publicly available experimental results, a thorough understanding of flame retardant mechanisms allows for a robust comparative evaluation. This compound, as a halogenated flame retardant, is expected to be a highly efficient gas-phase inhibitor of combustion, leading to significant reductions in heat release rates and improved performance in tests like UL 94 and LOI, particularly when used with a synergist.
When selecting a flame retardant system, it is critical to consider not only the flammability performance but also the impact on the polymer's mechanical properties, processing stability, and the regulatory landscape concerning specific flame retardant chemistries. The methodologies and comparative data presented in this guide provide a solid foundation for making informed decisions in the development of fire-safe polymeric materials. Further experimental testing of this compound in the specific polymer systems of interest is strongly recommended to validate these expected performance characteristics.
References
- UL Standard for Safety for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances, UL 94, 6th Edition, Underwriters Labor
- Improving the Flame Retardancy of Aluminum Trihydroxide in Thermoplastic Starch Biocomposites Using Waste Fibers and Silicon-Based Synergists. ACS Omega, 2021.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 2024.
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UL 94 Classification and Flame-Retardant Plastic Materials. Protolabs, 2025. [Link]
- Polyamide‐enhanced flame retardancy of ammonium polyphosphate on epoxy resin.
- Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene)
- Cone Calorimetry. Worcester Polytechnic Institute, 2014.
- List of polymers and their flammability properties.
- ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)
- ASTM D3801-20, Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position, ASTM Intern
- ASTM E1354-17, Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter, ASTM Intern
- Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position.
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Navigating the Bioaccumulation Landscape: A Comparative Guide to Pentabromoethane and Other Organohalogens
For researchers and drug development professionals, understanding the environmental fate of chemical compounds is not merely a regulatory hurdle but a cornerstone of responsible science. Among the myriad of environmental metrics, bioaccumulation potential stands out for its profound implications on ecosystem health and its direct linkage to the persistence and toxicity of a substance. This guide provides an in-depth comparison of the bioaccumulation potential of Pentabromoethane against a backdrop of well-characterized organohalogens, offering both field-proven insights and a detailed examination of the experimental protocols used for these critical assessments.
The Principle of Bioaccumulation: More Than Just Presence
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance that is higher in the organism than in the surrounding medium (e.g., water, soil, or air). This is a critical parameter in environmental risk assessment, particularly for organohalogens—a class of compounds known for their stability and lipophilic (fat-loving) nature, which drives them to accumulate in the fatty tissues of living organisms.[1]
Two key metrics quantify this potential:
-
Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming water is the only source of exposure. It is typically determined under controlled laboratory conditions.[2]
-
Bioaccumulation Factor (BAF): A broader measure that considers all routes of exposure, including diet (ingestion of contaminated food), in addition to uptake from the water. BAF is often measured in field studies and provides a more realistic picture of a chemical's behavior in a complex food web.
A high BCF or BAF value indicates that a substance is likely to be retained and concentrated by organisms, potentially leading to toxic effects and biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain.
Physicochemical Properties as a Predictive Tool
Before embarking on complex and resource-intensive biological studies, the physicochemical properties of a compound offer a powerful predictive lens into its likely bioaccumulative behavior. The most crucial of these is the octanol-water partition coefficient (Kow) .
Kow is a measure of a chemical's hydrophobicity or lipophilicity. It represents the ratio of a chemical's concentration in the octanol phase to its concentration in the water phase at equilibrium. A high log Kow value indicates a greater affinity for lipids and, consequently, a higher potential to be taken up and stored in the fatty tissues of organisms.[3] For many non-ionizing organic chemicals, a strong, direct, linear correlation exists between log Kow and the log BCF.[2] Generally, substances with a log Kow greater than 3 are considered to have a potential for bioaccumulation, while values exceeding 5 trigger significant regulatory scrutiny. However, this relationship can become non-linear for highly hydrophobic substances (log Kow > 7), as factors like reduced membrane permeability and molecular size can limit uptake.[4]
dot
Caption: Relationship between physicochemical properties and bioaccumulation potential.
Comparative Analysis of Organohalogens
To contextualize this potential, the table below compares this compound with several well-studied organohalogens, including legacy persistent organic pollutants (POPs) and other brominated flame retardants.
| Compound | CAS Number | Class | Log Kow | Bioconcentration Factor (BCF) (L/kg) | Notes |
| This compound | 75-95-6 | Brominated Alkane | 4.3 (computed) | Not Experimentally Determined | Log Kow suggests a moderate to high potential for bioaccumulation. |
| PCB-153 | 35065-27-1 | Polychlorinated Biphenyl | 6.5 - 7.36[5] | 9,324 - 99,667[6][7] | A highly persistent and bioaccumulative legacy contaminant. |
| p,p'-DDT | 50-29-3 | Organochlorine Pesticide | 6.91[8] | 12,000 - 100,000[8] | A notorious example of a substance that biomagnifies in food webs. |
| Hexabromocyclododecane (HBCD) | 3194-55-6 | Brominated Flame Retardant | 5.4 - 5.8[9] | Highly Bioaccumulative[9][10] | Listed in the Stockholm Convention on POPs due to its PBT properties. |
| Decabromodiphenyl ether (DecaBDE) | 1163-19-5 | Brominated Flame Retardant | >5 | BAF > 5000 (for transformation products)[11] | While the parent compound has lower uptake, its degradation products are highly bioaccumulative.[11] |
Analysis: this compound's log Kow of 4.3 is lower than that of legacy POPs like PCB-153 and DDT, suggesting its bioaccumulation potential might be less extreme. However, it is within the range of other brominated flame retardants like HBCD that are known to be bioaccumulative. The absence of empirical BCF data for this compound represents a significant data gap. Without experimental validation, any assessment remains predictive. The authoritative standard for generating such data is the OECD Test Guideline 305.
Experimental Protocol: The OECD 305 Guideline for Bioaccumulation in Fish
To ensure data is reliable and comparable across different laboratories and regulatory bodies, a standardized methodology is essential. The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the gold standard for these assessments.[12] Describing this protocol is not just about listing steps; it's about understanding a self-validating system designed for scientific integrity.
Causality Behind the Experimental Design
The OECD 305 guideline is meticulously designed to isolate and measure the kinetics of chemical uptake and elimination. A flow-through system is preferred over a static one to maintain a constant and measurable concentration of the test substance in the water, preventing depletion and ensuring the driving force for uptake remains consistent.[12] The test is divided into two critical phases:
-
The Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance. Samples of fish and water are taken at regular intervals to measure the rate at which the chemical concentration in the fish increases. The duration is typically up to 28 days but can be extended if a steady state (the point where uptake and elimination rates are equal) is not reached.[12]
-
The Depuration (Elimination) Phase: After the uptake phase, the remaining fish are transferred to clean, uncontaminated water. Sampling continues to measure the rate at which the chemical is eliminated from their bodies. This phase is crucial for calculating the depuration rate constant (k₂), a critical parameter for the kinetic BCF calculation.[13]
dot
Caption: Standard experimental workflow for OECD Test Guideline 305.
Step-by-Step Methodology
1. Preparation and Acclimatization:
-
Step 1.1: Select a suitable fish species (e.g., Rainbow Trout, Zebrafish) and source a healthy, uniform batch.[12]
-
Step 1.2: Acclimate the fish to the test conditions (temperature, water quality, lighting) for at least two weeks.
-
Step 1.3: Prepare a concentrated stock solution of the test substance. For hydrophobic compounds like organohalogens, a solvent carrier (e.g., dimethylformamide) may be necessary, requiring a solvent control group in the experiment.[14]
2. Uptake Phase:
-
Step 2.1: Initiate the flow-through system, using a metering pump to introduce the stock solution into the dilution water, creating the desired constant test concentration(s).
-
Step 2.2: Introduce the acclimatized fish into the test and control chambers.
-
Step 2.3: At predetermined intervals (e.g., day 1, 3, 7, 14, 21, 28), sample at least four fish from each concentration and the control group. Water concentrations are also sampled frequently to confirm constant exposure.
-
Step 2.4: Euthanize sampled fish, weigh them, and store them (typically frozen) for later chemical analysis.
3. Depuration Phase:
-
Step 3.1: At the end of the uptake phase, transfer the remaining fish to identical chambers supplied with clean, uncontaminated dilution water.
-
Step 3.2: Continue sampling fish at intervals over the depuration period (e.g., day 1, 3, 7, 14, 21, 28 post-exposure).
4. Analysis and Calculation:
-
Step 4.1: Analyze the concentration of the test substance in the whole fish tissue samples. The lipid content of the fish must also be determined for each sample, as this is a key variable.
-
Step 4.2: Calculate the kinetic bioconcentration factor (BCFk) using the uptake rate constant (k₁) and the depuration rate constant (k₂), which are derived from the concentration data over time: BCFk = k₁ / k₂ .
-
Step 4.3: Normalize the BCF value to a standard lipid content (typically 5%) to allow for comparison between different studies and species. This is a critical step as the lipid content of the fish directly influences the amount of lipophilic chemical that can be stored.[13]
Conclusion and Future Directions
The comparative analysis places this compound in a category of compounds that warrant further investigation for their bioaccumulation potential. Its log Kow of 4.3 serves as a significant flag, suggesting it is likely to be taken up and retained by aquatic organisms. While it may not reach the extreme levels of legacy POPs like PCB-153 or DDT, its potential is comparable to other regulated brominated flame retardants.
The critical takeaway for researchers is the pronounced data gap: the absence of an experimentally-derived Bioconcentration Factor for this compound. Predictive models based on physicochemical properties are an indispensable screening tool, but they are not a substitute for empirical data. Generating a reliable BCF value through a rigorously conducted OECD 305 study is the necessary next step to accurately classify the environmental risk posed by this compound. Such data is essential for informed regulatory decisions and for the development of safer, more sustainable chemical alternatives.
References
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Arnot, J. A., & Gobas, F. A. P. C. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Simon Fraser University. [Link]
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California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2000). Appendix H - Fish Bioconcentration Factors. OEHHA. [Link]
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ResearchGate. The concentration of PCB-153 at birth (top) and cumulative life-time... ResearchGate. [Link]
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Wang, S., et al. (2022). Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review. National Institutes of Health. [Link]
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Let's Talk Science. (2025). What Is the Relationship between Kow and the Bioconcentration Factor (BCF)? letstalkscience.ca. [Link]
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Johnson-Restrepo, B., et al. (2015). Bioaccumulation of organohalogenated compounds in sharks and rays from the southeastern USA. PubMed. [Link]
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Ding, Y., et al. (2025). Bioaccumulation of novel brominated flame retardants in a marine food web: A comprehensive analysis of occurrence, trophic transfer, and interfering factors. PubMed. [Link]
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Government of Canada. (n.d.). Ecological State of the Science Report on Decabromodiphenyl Ether (decaBDE) Bioaccumulation and Transformation. Canada.ca. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for DDT, DDE, and DDD. ATSDR. [Link]
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Umweltbundesamt. (n.d.). Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. umweltbundesamt.de. [Link]
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Vidal-Liñán, L., et al. (n.d.). Bioaccumulation of PCB-153 and effects on molecular biomarkers acetylcholinesterase, glutathione-S-transferase and. Digital CSIC. [Link]
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MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. [Link]
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ResearchGate. (2022). (PDF) Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review. ResearchGate. [Link]
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ResearchGate. (n.d.). Empirical relationship between log K OW and log BCF. The bilinear function describes. ResearchGate. [Link]
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ResearchGate. (2025). Bioaccumulation and biotransformation of decabromodiphenyl ether and effects on daily growth in juvenile lake whitefish (Coregonus clupeaformis). ResearchGate. [Link]
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ResearchGate. (2025). Bioaccumulation and Biotransformation of Brominated Flame Retardants | Request PDF. ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Modelling PCB-153 in northern ecosystems across time, space, and species using the nested exposure model. Environmental Science: Processes & Impacts. [Link]
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PubMed. (n.d.). Bioaccumulation and biotransformation of decabromodiphenyl ether and effects on daily growth in juvenile lake whitefish (Coregonus clupeaformis). PubMed. [Link]
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Kumar, A., et al. (n.d.). Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of Puntius ticto (Ham.). PubMed. [Link]
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Kodavanti, P. R. S., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. PubMed Central. [Link]
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Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. [Link]
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ECETOC. (n.d.). Document N° 41. ecetoc.org. [Link]
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Li, Q., et al. (2018). Concentrations, Distributions, and Risk Assessment of HBCD in Sediment in the Weihe River Basin in Northwest China. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls. NCBI. [Link]
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de Wolf, W., et al. (n.d.). Compound dependence of the relationship log K(ow) and log BCF L : A comparison between chlorobenzenes (CBs) for rainbow trout and polycyclic aromatic hydrocarbons (PAHs) forDaphnia. PubMed. [Link]
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CNR-IRIS. (2023). Legacy Dichlorodiphenyltrichloroethane (DDT) Pollution in a River Ecosystem: Sediment Contamination and Bioaccumulation in Benthic Invertebrates. iris.cnr.it. [Link]
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ProQuest. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review. proquest.com. [Link]
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Regulations.gov. (n.d.). BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. Regulations.gov. [Link]
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van der Veen, I., & de Boer, J. (n.d.). Persistence, bioaccumulation, and toxicity of halogen-free flame retardants. PubMed. [Link]
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PubMed. (2014). Bioaccumulation of highly hydrophobic organohalogen flame retardants from sediments: application of toxicokinetics and passive sampling techniques. PubMed. [Link]
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ResearchGate. (2025). Brominated flame retardants and seafood safety: A review | Request PDF. ResearchGate. [Link]
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Navigating the Bromination Landscape: A Cost-Effectiveness Analysis of Pentabromoethane in Academic Research
For Immediate Publication
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of academic and pharmaceutical research, the strategic selection of reagents is a critical determinant of project success, influencing not only the synthetic outcome but also the overall cost and safety of the experimental workflow. Bromination, a fundamental transformation in organic synthesis, offers a plethora of reagent choices, each with a unique profile of reactivity, selectivity, and cost. This guide provides an in-depth comparative analysis of pentabromoethane as a brominating agent, evaluating its cost-effectiveness against more common alternatives and offering data-driven insights to inform your experimental design.
This compound: A Niche Reagent with a High-Density Profile
This compound (C₂HBr₅) is a dense, solid organobromine compound that, while not as commonly employed as other brominating agents, presents a high bromine content by mass. Its utility in academic research has been explored in specific contexts, primarily as a source of bromine radicals or as a polybrominating agent under certain conditions.
Cost Profile
A key consideration for any academic lab is the budget. The cost of this compound can be a significant factor in its selection. Current market analysis indicates a price of approximately $20 per gram for research-grade this compound. This positions it as a relatively expensive reagent, particularly when compared to bulkier, more commonly used alternatives.
Safety and Handling: A Critical Consideration
This compound is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. Its handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood. The inherent toxicity of this compound necessitates careful consideration of its use and the implementation of robust safety measures in any laboratory setting.
Comparative Analysis: this compound vs. Common Brominating Agents
To ascertain the true cost-effectiveness of this compound, a direct comparison with widely used brominating agents is essential. This section evaluates its performance characteristics against N-Bromosuccinimide (NBS), Dibromoisocyanuric acid, and Tetrabromobisphenol A, focusing on cost, applications, and safety.
| Reagent | Price (per gram) | Key Applications in Research | Safety Profile |
| This compound | ~$20 | Source of bromine radicals, potential polybrominating agent. | Toxic if swallowed, in contact with skin, or inhaled. |
| N-Bromosuccinimide (NBS) | ~$0.34 - $2.30 | Allylic and benzylic bromination, bromohydrin formation. | Irritant. |
| Dibromoisocyanuric acid | ~$5.60 | Bromination of aromatics and carbonyl compounds. | Oxidizer, causes severe skin burns and eye damage. |
| Tetrabromobisphenol A (TBBPA) | ~$0.002 - $0.003 (Industrial Grade) | Primarily used as a flame retardant; limited use as a reagent in academic synthesis. | Suspected of causing cancer, very toxic to aquatic life. |
Note: Prices are approximate and can vary based on supplier and purity.
As the table illustrates, this compound is significantly more expensive than common alternatives like NBS. While it offers a high bromine content, its applications in academic synthesis are not as broad or well-documented as those of NBS, which is a versatile and cost-effective reagent for a wide range of bromination reactions.
Experimental Data and Protocols: Where this compound Stands
A thorough literature search for specific applications of this compound as a primary brominating agent in academic research reveals a limited number of examples compared to the extensive documentation for reagents like NBS. While theoretically a source of bromine, its practical application in common transformations like allylic bromination or the bromination of carbonyl compounds is not well-established in readily available literature.
In contrast, N-Bromosuccinimide (NBS) is the subject of numerous publications detailing its efficacy in a variety of reactions. For instance, in allylic bromination, NBS is the reagent of choice due to its ability to provide a low, constant concentration of bromine, which favors substitution over addition to the double bond.
Generalized Experimental Protocol for Allylic Bromination using NBS:
-
Dissolve the alkene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture while irradiating with a light source (e.g., a sunlamp) to initiate the radical chain reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The lack of readily available, optimized protocols for the use of this compound in similar transformations makes its adoption in a research setting challenging and time-consuming, requiring extensive optimization efforts.
The Hidden Costs: Waste Disposal
The cost-effectiveness of a reagent extends beyond its purchase price to include the cost of waste disposal. Halogenated organic waste, such as that generated from reactions involving this compound, is considered hazardous and requires specialized and costly disposal methods. The disposal cost for halogenated solvents can be two to three times higher than for non-halogenated solvents. This significantly adds to the overall cost of using highly brominated reagents like this compound.
Conclusion and Recommendations: A Clear Choice for Most Applications
Based on a comprehensive analysis of cost, safety, versatility, and available experimental data, This compound is not a cost-effective reagent for general bromination purposes in most academic research settings.
Key Takeaways:
-
High Cost: this compound is significantly more expensive than mainstream alternatives like N-Bromosuccinimide.
-
Safety Concerns: Its toxicity necessitates stringent handling protocols and adds to the overall risk of its use.
-
Limited Applications: The synthetic utility of this compound as a primary brominating agent is not as well-documented or versatile as other reagents.
-
High Disposal Costs: The generation of halogenated waste contributes to a higher overall experimental cost.
For researchers seeking a reliable, cost-effective, and versatile brominating agent, N-Bromosuccinimide (NBS) remains the superior choice for a wide array of applications, particularly for allylic and benzylic brominations. Its solid form makes it easier and safer to handle than liquid bromine, and its lower cost and extensive literature support make it a more practical option for academic laboratories.
While this compound may hold potential in niche applications requiring a high-density bromine source, its widespread adoption is hindered by its high cost, safety concerns, and the lack of established protocols. Researchers should carefully weigh these factors before considering its use over more established and cost-effective alternatives.
Visualizing the Decision Process
To aid in the selection of an appropriate brominating agent, the following flowchart illustrates a logical decision-making process for researchers.
Caption: Decision flowchart for selecting a brominating agent.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
A Comparative Guide to Brominating Agents: Benchmarking Pentabromoethane's Elusive Reactivity
For the modern medicinal chemist and process development scientist, the strategic introduction of bromine atoms into molecular scaffolds is a cornerstone of drug design and optimization. The choice of a brominating agent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide provides an in-depth comparison of established brominating agents and investigates the largely uncharted territory of pentabromoethane's reactivity in this context.
Introduction: The Significance of Bromination in Drug Development
Brominated organic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals. The bromine atom, a heavy halogen, can serve multiple roles: as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), as a directing group in subsequent electrophilic aromatic substitutions, and as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Given the diverse range of substrates encountered in drug discovery, a nuanced understanding of the reactivity and selectivity of various brominating agents is essential.
Established Brominating Agents: A Comparative Analysis
The selection of a brominating agent is dictated by the nature of the substrate and the desired regioselectivity. The most commonly employed reagents fall into distinct categories based on their reactivity and mechanism of action.
Molecular Bromine (Br₂)
Molecular bromine is a powerful and readily available brominating agent.[1] It is a fuming, red-brown liquid that is highly corrosive and toxic, necessitating careful handling in a well-ventilated fume hood.[1]
Mechanism and Reactivity:
-
Electrophilic Addition: Bromine readily adds across double and triple bonds via an electrophilic addition mechanism, often proceeding through a cyclic bromonium ion intermediate.[2]
-
Aromatic Bromination: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine can effect the electrophilic aromatic substitution of benzene and its derivatives.
-
Radical Substitution: Under UV irradiation or at high temperatures, bromine can undergo homolytic cleavage to form bromine radicals, which can initiate the free-radical substitution of alkanes.[3]
Advantages:
-
High reactivity.
-
Readily available and relatively inexpensive.
Disadvantages:
-
Highly corrosive and toxic, posing significant handling and safety challenges.[1]
-
Can lead to over-bromination and side reactions due to its high reactivity.
-
Generates corrosive HBr as a byproduct.[1]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline solid that is a convenient and selective source of bromine, particularly for allylic and benzylic brominations.[4][5] It is easier and safer to handle than molecular bromine.[6]
Mechanism and Reactivity:
-
Allylic and Benzylic Bromination: NBS is the reagent of choice for the Wohl-Ziegler reaction, the free-radical bromination of allylic and benzylic C-H bonds. The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or light. NBS serves to provide a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to any double bonds present.[4]
-
Bromohydrin Formation: In the presence of water, NBS reacts with alkenes to form bromohydrins.[4]
Advantages:
-
Solid, making it easy to handle and weigh.[6]
-
Highly selective for allylic and benzylic positions.
-
The reaction conditions are generally mild.
Disadvantages:
-
Less reactive than molecular bromine for some applications.
-
Can be sensitive to acidic impurities.
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid is a powerful solid brominating agent that can be used for a variety of transformations.[7][8]
Mechanism and Reactivity:
-
Electrophilic Bromination: DBI is a potent electrophilic brominating agent, capable of brominating even deactivated aromatic rings under mild conditions.[7]
Advantages:
-
Solid and easy to handle.
-
More powerful than NBS for electrophilic brominations.[7]
Disadvantages:
-
Can be less selective than NBS in certain applications.
The Enigma of this compound as a Brominating Agent
A comprehensive search of the scientific literature reveals a significant lack of information regarding the use of this compound as a brominating agent in synthetic organic chemistry. While its physical properties and toxicity are documented, its application as a reagent for introducing bromine into organic molecules is not well-established.
Physical and Chemical Properties of this compound:
-
Formula: C₂HBr₅[9]
-
Molecular Weight: 424.55 g/mol [9]
-
Appearance: Colorless to light yellow liquid with a pungent odor.[10]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
Inferences from Indirect Evidence:
The limited available information suggests that this compound is not a highly reactive brominating agent. It is known to be a potential byproduct of the exhaustive free-radical bromination of ethane, indicating its relative stability under these conditions.[4] This stability implies that the C-Br bonds in this compound are not easily cleaved to provide a source of bromine for further reactions.
Furthermore, a plausible synthetic route to this compound involves the Wohl-Ziegler (radical) bromination of 1,1,1,2-tetrabromoethane using N-bromosuccinimide. This suggests that the remaining C-H bond in tetrabromoethane is more susceptible to radical abstraction than the C-Br bonds in the resulting this compound are to homolytic cleavage.
One source vaguely mentions its use as a "brominating reagent" without providing any supporting evidence or context.[10] This lack of concrete examples in the peer-reviewed literature strongly suggests that its utility in this capacity is either non-existent or extremely limited and not of general synthetic value.
Theoretical Considerations for Low Reactivity:
Several factors likely contribute to the apparent low reactivity of this compound as a brominating agent:
-
Strong C-Br Bonds: The C-Br bonds in polybrominated alkanes are generally strong and require significant energy input to undergo homolytic cleavage to form bromine radicals.
-
Steric Hindrance: The five bulky bromine atoms would sterically hinder the approach of a substrate to abstract a bromine atom.
-
Inductive Effects: The electron-withdrawing nature of the numerous bromine atoms would destabilize any potential radical or cationic intermediates that might form upon bromine abstraction.
Experimental Protocols
Due to the lack of data on this compound as a brominating agent, this section will focus on a standard protocol for a common bromination reaction using a well-established reagent, N-bromosuccinimide.
Protocol: Allylic Bromination of Cyclohexene using NBS
This protocol describes a typical procedure for the selective bromination of an allylic C-H bond.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will sink, while the product, succinimide, is less dense and will float.
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-bromocyclohexene.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used to maintain a low and constant concentration of Br₂ throughout the reaction, which is crucial for favoring the desired radical substitution pathway over electrophilic addition to the double bond.
-
AIBN as Initiator: AIBN is a thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
CCl₄ as Solvent: Carbon tetrachloride is a non-polar solvent that is commonly used for radical reactions. It is important that the solvent is inert to the reaction conditions.
-
Reflux Conditions: Heating to reflux provides the necessary energy to initiate the decomposition of AIBN and drive the reaction to completion.
-
Aqueous Workup: The aqueous washes remove any remaining water-soluble byproducts and unreacted reagents. The sodium bicarbonate wash neutralizes any acidic byproducts such as HBr.
Data Summary
The following table summarizes the key characteristics of the discussed brominating agents. Data for this compound is based on its physical properties and inferred lack of reactivity as a brominating agent.
| Reagent | Formula | Form | Key Applications | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | Fuming red-brown liquid | Electrophilic addition to alkenes/alkynes, aromatic bromination, radical substitution of alkanes | Strong brominating agent, readily available | Highly corrosive, toxic, difficult to handle, can lead to over-bromination[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation | Easy to handle solid, highly selective for allylic/benzylic positions, mild reaction conditions[4][6] | Less reactive than Br₂ for some substrates |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | Solid | Bromination of activated and deactivated aromatic compounds | Powerful solid brominating agent, more reactive than NBS for electrophilic bromination[7] | Can be less selective than NBS |
| This compound | C₂HBr₅ | Colorless to light yellow liquid | Not established as a brominating agent | - | Highly toxic, no documented utility as a brominating agent in synthetic organic chemistry[9] |
Visualizing Reaction Mechanisms
Free Radical Allylic Bromination with NBS
Caption: Mechanism of free-radical allylic bromination using NBS.
Electrophilic Addition of Bromine to an Alkene
Caption: Mechanism of electrophilic addition of Br₂ to an alkene.
Conclusion
While a plethora of effective brominating agents are available to the synthetic chemist, the choice of reagent remains a critical decision based on the specific substrate and desired transformation. Molecular bromine is a powerful but hazardous option, while N-bromosuccinimide offers a safer and more selective alternative for allylic and benzylic brominations. Dibromoisocyanuric acid provides a potent solid reagent for electrophilic brominations.
In stark contrast, this compound does not appear to be a viable brominating agent for synthetic organic chemistry. The lack of supporting literature, coupled with theoretical considerations regarding its stability, suggests that it is not a practical source of bromine for synthetic transformations. Researchers and drug development professionals should rely on the well-established and predictable reactivity of reagents like NBS, Br₂, and DBI for their bromination needs.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60967, this compound. [Link].
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Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link].
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link].
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Chemia. Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. [Link].
-
ChemBK. ethane, 1,1,1,2,2-pentabromo-. [Link].
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Chemia. One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI): N-bromo compounds (11). [Link].
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LibreTexts Chemistry. Reactions of Alkenes with Bromine. [Link].
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Cole-Parmer. Material Safety Data Sheet - 1,1,2,2-Tetrabromoethane, 98%. [Link].
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Bromine. [Link].
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DergiPark. The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentabromoethane
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. Pentabromoethane, a dense, halogenated organic compound, presents significant health and environmental hazards that demand a rigorous and informed disposal protocol. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment.
Hazard Identification and Characterization: Understanding the Risk
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is critical. It is classified as a highly toxic substance with specific, acute health effects.[1] Its identity as a brominated hydrocarbon is the primary determinant of its disposal pathway, mandating its segregation as halogenated waste.[2]
The physical and toxicological properties of this compound are summarized below to inform a comprehensive risk assessment.
| Property | Value | Source |
| Chemical Formula | C₂HBr₅ | [3][4] |
| CAS Number | 75-95-6 | [3] |
| Molecular Weight | 424.55 g/mol | [3] |
| Appearance | Colorless or light yellow liquid with a pungent odor | [5] |
| Melting Point | 55 °C | [3] |
| Boiling Point | 210 °C (at 300 mmHg) | [3] |
| Solubility | Almost insoluble in water; miscible with alcohols and ethers | [5] |
| GHS Signal Word | Danger | [1][3] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled | [1] |
Immediate Safety and Personal Protective Equipment (PPE)
Given its toxicity, particularly through inhalation and dermal contact, the use of appropriate engineering controls and PPE is mandatory.
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to create a barrier against exposure.
-
Eye Protection : Chemical splash goggles are essential to protect against splashes and vapors.[6]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) to prevent dermal absorption.
-
Body Protection : A standard laboratory coat must be worn to protect against incidental contact.
-
Respiratory Protection : If there is any risk of exposure outside of a fume hood, appropriate respiratory protection must be used.
-
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal workflow is crucial for safety and compliance. The principle of waste segregation is the most critical component of this process.
Step 1: Waste Segregation
The foundational step in proper chemical waste management is segregation at the source.
-
Rationale : this compound is a halogenated organic compound. Halogenated waste streams are treated via high-temperature incineration, a specialized and costly process.[7] Mixing halogenated and non-halogenated waste results in the entire volume being classified and treated as halogenated waste, significantly increasing disposal costs and logistical complexity.[2]
-
Action : Designate a specific waste container exclusively for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste." Never mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste streams.
Step 2: Waste Collection and Containment
Proper containment prevents leaks and environmental release.
-
Liquid Waste : Collect all this compound solutions and residues in a dedicated, leak-proof polyethylene or glass container with a tightly sealing screw cap.[2][8] Ensure the container is chemically compatible with this compound.
-
Solid Waste : Collect any materials contaminated with this compound (e.g., gloves, absorbent pads, centrifuge tubes) in a separate, translucent polyethylene container designated for solid chemical waste.[8] Do not use glass containers for solid waste collection.[8]
Step 3: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action : Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
All other chemical constituents and their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic").
-
Step 4: Temporary Storage
Waste must be stored safely in the laboratory prior to collection.
-
Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
-
Container Status : Keep the waste container closed at all times, except when adding waste.
Spill Management
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills (manageable by lab personnel) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Final Disposal Pathway
The responsibility for hazardous waste extends from its generation to its final destruction, a principle known as "cradle-to-grave" responsibility.[2]
-
Collection : Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Transportation and Destruction : The waste will be transported by a permitted hauler to a licensed hazardous waste management facility. The standard and most effective method for destroying halogenated compounds like this compound is high-temperature incineration, which ensures complete molecular breakdown.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Ethidium Bromide Waste Disposal. Retrieved from [Link]
-
GOV.UK. (n.d.). Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentabromophenol. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). ethane, 1,1,1,2,2-pentabromo-. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
